Astemizole
描述
This compound is a long-acting, non-sedating second generation antihistamine used in the treatment of allergy symptoms. It was withdrawn from market by the manufacturer in 1999 due to the potential to cause arrhythmias at high doses, especially when when taken with CYP inhibitors or grapefruit juice.
This compound is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, this compound acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for allergic disease. It was withdrawn in at least one region.
Antihistamine drug now withdrawn from the market in many countries because of rare but potentially fatal side effects.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDALQBWZGODGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020110 | |
| Record name | Astemizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Astemizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in organic solvents., 1.20e-03 g/L | |
| Record name | Astemizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASTEMIZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Astemizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystals | |
CAS No. |
68844-77-9 | |
| Record name | Astemizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68844-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astemizole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068844779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astemizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | astemizole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 68844-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Astemizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Astemizole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASTEMIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HU6337315 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ASTEMIZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Astemizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172.9 °C, 149.1 °C | |
| Record name | Astemizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASTEMIZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Astemizole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Astemizole: A Comprehensive Technical Guide to Mechanisms Beyond H1 Antagonism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Astemizole is a second-generation antihistamine that was withdrawn from the market due to the risk of cardiac arrhythmias.[1][2] While its function as a potent and selective histamine H1 receptor antagonist is well-documented, a substantial body of research has elucidated a range of off-target activities with significant therapeutic implications, particularly in oncology.[3][4] This technical guide provides an in-depth review of this compound's molecular mechanisms of action beyond H1 antagonism. It details its potent inhibition of critical potassium channels, its multifaceted anticancer properties through modulation of key signaling pathways such as mTOR and autophagy, and its influence on drug resistance mechanisms. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.
Inhibition of Cardiac Potassium Channels: The hERG (KV11.1) Blockade
The most significant non-H1 antagonist effect of this compound, and the primary reason for its market withdrawal, is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6] This channel is critical for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, increasing the risk of life-threatening ventricular arrhythmias.[1][5][6] this compound and its primary metabolite, desmethylthis compound, are among the most potent hERG channel antagonists identified.[5][7]
Quantitative Data: hERG Channel Inhibition
The inhibitory potency of this compound and its metabolites against the hERG channel has been quantified in various studies, primarily using electrophysiological and radioligand binding assays.
| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 0.9 | Patch Clamp | HEK293 | [5][7] |
| This compound | 1.3 | Patch Clamp | HEK293 | [8] |
| This compound | 48.4 | Patch Clamp | Xenopus Oocyte | [8] |
| This compound | 4.7 | Cell-free assay | N/A | [9] |
| This compound | 11 | Radioligand Binding | HEK293 | [10] |
| Desmethylthis compound | 1.0 | Patch Clamp | HEK293 | [5][6][7] |
| Northis compound | 27.7 | Patch Clamp | HEK293 | [5][6][7] |
Experimental Protocol: Whole-Cell Patch-Clamp Assay
The functional inhibition of hERG channels by this compound is typically measured using the whole-cell patch-clamp technique.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected with the KCNH2 gene, which encodes the hERG potassium channel.[5][6][7]
-
Electrophysiology: The whole-cell configuration of the patch-clamp technique is used to record the flow of potassium ions through the hERG channels. Cells are held at a specific membrane potential, and then depolarizing voltage steps are applied to elicit hERG currents.
-
Drug Application: this compound or its metabolites are introduced into the extracellular solution at varying concentrations.
-
Data Analysis: The peak tail current amplitude is measured before and after drug application to determine the degree of channel inhibition. The concentration-response data are then fitted to a Hill equation to calculate the IC50 value, representing the concentration at which 50% of the channel current is blocked.[5][6][7]
Visualization: hERG Assay Workflow
Caption: Workflow for determining hERG inhibition using patch-clamp electrophysiology.
Anticancer Mechanisms of Action
This compound has gained significant interest as a potential anticancer agent due to its ability to target multiple pathways crucial for tumor progression and survival.[3][4]
Inhibition of Ether-à-go-go 1 (Eag1) Potassium Channels
The Eag1 (KV10.1) potassium channel is overexpressed in a wide variety of human cancers, including breast, prostate, and cervical cancer, but shows very restricted expression in healthy tissues, making it an attractive therapeutic target.[3][11][12][13] this compound inhibits Eag1 channel activity, leading to decreased cancer cell proliferation and the induction of apoptosis.[12][14][15]
| Cell Line | Cancer Type | Effect | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation Inhibition | 1.72 | [11] |
| H295R | Adrenocortical Carcinoma | Cytotoxicity | ~7 | [16] |
The antiproliferative effects of this compound are commonly assessed using a colorimetric MTT assay.
-
Cell Culture: Cancer cell lines (e.g., HeLa, SiHa, CaSki) are seeded in 96-well plates and cultured according to standard protocols.[12]
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured with a spectrophotometer, typically at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The results are used to calculate the percentage of cell proliferation inhibition relative to untreated controls, and an IC50 value is determined.[12]
Caption: this compound blocks Eag1 channels on cancer cells, inhibiting proliferation.
Disruption of Cholesterol Trafficking and mTOR Signaling
This compound can inhibit angiogenesis and tumor growth by binding to the Niemann-Pick C1 (NPC1) protein, a transporter involved in intracellular cholesterol trafficking.[17] This blockade depletes intracellular cholesterol, particularly at the lysosomal membrane. This leads to the dissociation of the mammalian target of rapamycin (mTOR) from the lysosomal surface, thereby inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[17]
This protocol is used to visualize the effect of this compound on the subcellular localization of mTOR.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on coverslips and treated with this compound, with or without a cholesterol-cyclodextrin complex (as a rescue condition), for 24 hours.[17]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against mTOR and a lysosomal marker protein (e.g., LAMP1). Following washes, they are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with a DNA dye like Hoechst 33342.
-
Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. Colocalization analysis is performed to determine the degree to which mTOR is associated with lysosomes.[17]
Caption: this compound inhibits NPC1, blocking cholesterol transport and mTOR signaling.
Induction of Autophagy
This compound has been shown to induce autophagy, a cellular self-degradation process, through at least two distinct mechanisms.
-
mTOR-Dependent Autophagy: As a downstream consequence of mTOR inhibition (see Section 2.2), this compound can induce autophagy.[17][18] mTOR is a key negative regulator of autophagy, and its inhibition initiates the autophagic process.
-
Beclin-1-Independent, p53-Dependent Autophagy: In some cancer cells, this compound, particularly in combination with histamine, can induce endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production.[19] This leads to a non-canonical form of autophagy that does not require the essential autophagy protein Beclin-1. Instead, it is mediated by p53 phosphorylation, which enhances the interaction between p53 and p62, promoting autophagosome formation.[19]
The induction of autophagy is commonly monitored by measuring the conversion of the cytosolic form of Light Chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
-
Cell Lysis: Cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for LC3. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: A chemiluminescent substrate is applied, and the resulting light signal is captured. The bands corresponding to LC3-I and LC3-II are identified by their different molecular weights. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[18][19]
Caption: this compound induces autophagy via mTOR-dependent and p53-dependent pathways.
Inhibition of Patched (Ptch1) Drug Efflux Activity
The Hedgehog receptor Patched (Ptch1) can function as a drug efflux pump, contributing to multidrug resistance in cancer cells.[16] this compound has been shown to inhibit this efflux activity. By blocking Ptch1, this compound can increase the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin, thereby sensitizing resistant cancer cells to treatment.[16]
This experiment determines if this compound can enhance the cytotoxicity of another anticancer drug.
-
Cell Culture: Adrenocortical carcinoma (H295R) cells, which express Ptch1, are grown in 96-well plates.[16]
-
Treatment: Cells are treated with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, sub-toxic concentration of this compound (e.g., 0.5 µM or 1 µM).
-
Incubation: Plates are incubated for a set period (e.g., 48 hours).
-
Viability Measurement: Cell viability is assessed using a method like the neutral red uptake assay. Live cells take up the neutral red dye into their lysosomes; after cell lysis, the amount of released dye is quantified spectrophotometrically.
-
Data Analysis: The IC50 of doxorubicin is calculated in the absence and presence of this compound. A significant decrease in the IC50 in the combination group indicates chemosensitization.[16]
Caption: this compound inhibits the Ptch1 pump, preventing drug efflux from cancer cells.
Conclusion
Beyond its role as an H1 receptor antagonist, this compound exhibits a remarkable polypharmacology that presents both risks and therapeutic opportunities. Its potent blockade of the hERG channel is a critical liability, but its multifaceted anticancer activities—including the inhibition of Eag1 channels, disruption of mTOR signaling, induction of autophagy, and reversal of drug resistance—position it as a valuable lead compound for oncological drug development. A thorough understanding of these diverse mechanisms is essential for designing safer, more effective this compound derivatives and for exploring its potential in combination therapies. This guide provides a foundational resource for researchers aiming to harness the complex biological activities of this compelling molecule.
References
- 1. youtube.com [youtube.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Inhibitor of Ether-Ã-Go-Go-1 Potassium Channel, Increases the Activity of the Tyrosine Kinase Inhibitor Gefitinib in Breast Cancer Cells [scielo.org.mx]
- 12. Antiproliferative and proapoptotic effects of this compound on cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits cell proliferation in human prostate tumorigenic cells expressing ether à-go-go-1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]
- 18. This compound, a Second-Generation Histamine H1-Receptor Antagonist, Did Not Attenuate the Aggregation Process of α-Synuclein In Vitro [mdpi.com]
- 19. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Astemizole in Scientific Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Astemizole is a second-generation H1 histamine receptor antagonist, initially developed for the treatment of allergic conditions.[1] Despite its efficacy, it was withdrawn from many markets due to a significant off-target effect: the blockade of the hERG potassium channel, which led to risks of severe cardiac arrhythmias.[2][3][4] However, the story of this compound did not end there. Scientific research has unveiled a range of other off-target activities, repositioning it as a valuable tool for investigating various cellular processes and as a potential lead compound for new therapeutic areas, particularly in oncology.[5][6][7][8]
This technical guide provides a comprehensive overview of the principal off-target effects of this compound. It details the molecular mechanisms, summarizes quantitative data on its potency at these targets, provides detailed experimental protocols for their investigation, and visualizes the key pathways and workflows.
Core Off-Target Activities of this compound
This compound's off-target profile is dominated by its interaction with several ion channels and its ability to modulate fundamental cellular processes like autophagy. These activities are central to both its cardiotoxic profile and its promising anti-cancer effects.[2][3][5][9]
Ion Channel Modulation
This compound is a potent blocker of several voltage-gated potassium channels, which are critical for cellular excitability, particularly in the heart and nervous system.
The most well-characterized and clinically significant off-target effect of this compound is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][9] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a major risk factor for a life-threatening arrhythmia called Torsades de Pointes.[2][3]
This compound and its primary metabolite, desmethylthis compound, are equipotent in their blockade of hERG channels, making them among the most potent antagonists studied.[2][3][9]
This compound also inhibits the Ether-à-go-go 1 (Eag1) potassium channel.[5][10][11][12] Unlike hERG, which is widely expressed in the heart, Eag1 is primarily found in the brain but is ectopically expressed in a wide variety of cancer cells, where it plays a role in cell cycle progression and proliferation.[12][13] The inhibition of Eag1 channels is a key mechanism behind this compound's anti-proliferative and anti-cancer effects.[5][6] this compound binds to the open state of the hEag1 channel from the intracellular side.[11][12]
Induction of Autophagy
Recent studies have shown that this compound can induce autophagy, a cellular process for degrading and recycling cellular components. This process is increasingly recognized as a critical mechanism in cancer cell fate. This compound, in combination with histamine, has been shown to induce Beclin-1-independent autophagy in MCF-7 breast cancer cells.[14] This non-canonical autophagy is mediated by the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and p53 phosphorylation, which promotes an interaction between p53 and p62.[14]
Interaction with ABC Transporters
This compound has been reported to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[15] These transporters are membrane pumps that play a crucial role in drug efflux, contributing to multidrug resistance (MDR) in cancer and influencing the pharmacokinetics of many drugs.[16] The interaction of this compound with these transporters can have implications for drug-drug interactions.[15][17]
Quantitative Data on this compound's Off-Target Interactions
The following tables summarize the quantitative data for this compound's binding affinity and inhibitory concentration at its primary target and key off-target sites.
Table 1: Potency of this compound at On-Target and Off-Target Sites
| Target | On/Off-Target | Measured Effect | Potency (IC50) | Cell System/Assay | Reference(s) |
|---|---|---|---|---|---|
| Histamine H1 Receptor | On-Target | Antagonism | 4.0 - 4.7 nM | Receptor Binding Assay | [10] |
| KV11.1 (hERG) Channel | Off-Target | Current Blockade | 0.9 nM | Patch Clamp (HEK293 cells) | [2][3][9] |
| KV10.1 (hEag1) Channel | Off-Target | Current Blockade | ~200 nM | Patch Clamp | [11][12] |
| Plasmodium falciparum | Off-Target | Antimalarial Activity | 227 - 734 nM | In vitro culture | |
Table 2: Potency of this compound Metabolites at the hERG Channel
| Compound | Measured Effect | Potency (IC50) | Cell System/Assay | Reference(s) |
|---|---|---|---|---|
| Desmethylthis compound | hERG Current Blockade | 1.0 nM | Patch Clamp (HEK293 cells) | [2][3][9] |
| Northis compound | hERG Current Blockade | 27.7 nM | Patch Clamp (HEK293 cells) |[2][3][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments used to characterize this compound's off-target effects.
Protocol 1: hERG/Eag1 Channel Inhibition Assay via Whole-Cell Patch Clamp
This protocol describes the standard method for measuring the inhibitory effect of this compound on voltage-gated potassium channels expressed in a mammalian cell line.[18][19][20][21]
Objective: To determine the IC50 of this compound for the hERG or Eag1 potassium channel.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing the target channel (hERG or hEag1) in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
- Maintain cells at 37°C in a 5% CO2 incubator.
- For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Serially dilute in the external solution to final desired concentrations on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope. Perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance ( >1 GΩ) seal (giga-seal).
- Rupture the cell membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[22]
- Clamp the cell membrane potential at a holding potential of -80 mV.
4. Voltage Protocol (hERG-specific): [23][24]
- From the holding potential of -80 mV, depolarize the membrane to +20 mV for 2 seconds to activate the channels.
- Repolarize to -50 mV for 3 seconds. The peak outward "tail" current during this repolarization step is the hERG current.
- Repeat this pulse every 10-15 seconds.
- After establishing a stable baseline current, perfuse the chamber with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM), allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
5. Data Analysis:
- Measure the peak tail current amplitude at each concentration.
- Calculate the percentage of current inhibition at each concentration relative to the baseline control.
- Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
Protocol 2: Autophagy Detection using mCherry-GFP-LC3 Reporter
This protocol uses a tandem fluorescent-tagged LC3 reporter to monitor autophagic flux, distinguishing between autophagosomes and autolysosomes.[25][26][27]
Objective: To visualize and quantify this compound-induced autophagic flux.
1. Cell Culture and Transfection:
- Plate a suitable cell line (e.g., MCF-7, HeLa) on glass-bottom dishes.
- Transfect the cells with a plasmid encoding the mCherry-GFP-LC3 fusion protein using a standard transfection reagent (e.g., Lipofectamine).
- Allow 24-48 hours for protein expression.
2. Experimental Treatment:
- Treat the transfected cells with this compound at a predetermined effective concentration (e.g., 10 µM).
- Include a positive control (e.g., starvation medium - EBSS, or rapamycin) and a negative control (vehicle - DMSO).
- Incubate for a specified time (e.g., 6, 12, or 24 hours).
3. Fluorescence Microscopy:
- Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
- Wash three times with PBS.
- Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
- Image the cells using a confocal fluorescence microscope with appropriate laser lines and filters for DAPI (blue), GFP (green), and mCherry (red).
4. Image Analysis and Interpretation:
- Autophagosomes: In non-acidic autophagosomes, both GFP and mCherry fluoresce, resulting in yellow puncta (merged image).
- Autolysosomes: Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the acid-stable mCherry continues to fluoresce. This results in red-only puncta.
- Interpretation: An increase in both yellow and red puncta indicates autophagy induction. An increase in the ratio of red puncta to yellow puncta signifies efficient autophagic flux (i.e., successful fusion of autophagosomes with lysosomes).
- Quantify the number of yellow and red puncta per cell across multiple fields of view for each condition.
Protocol 3: ABC Transporter Inhibition Assay (Calcein-AM Efflux Assay)
This cell-based assay measures the inhibition of P-glycoprotein (P-gp/ABCB1) activity by assessing the intracellular accumulation of a fluorescent substrate.
Objective: To determine if this compound inhibits P-gp-mediated efflux.
1. Cell Culture:
- Use a cell line that overexpresses P-gp (e.g., NCI/ADR-RES) and its parental, non-resistant counterpart (e.g., OVCAR-8) as a control.
- Culture cells in 96-well black, clear-bottom plates until they form a confluent monolayer.
2. Assay Procedure:
- Wash the cells with a pre-warmed buffer (e.g., HBSS).
- Pre-incubate the cells for 30 minutes at 37°C with this compound at various concentrations. Include a known P-gp inhibitor (e.g., Verapamil, 50 µM) as a positive control and vehicle (DMSO) as a negative control.
- Add the fluorescent P-gp substrate, Calcein-AM (acetoxymethyl ester), to all wells at a final concentration of 1 µM. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases into the highly fluorescent calcein, which is a P-gp substrate.
- Incubate for an additional 30-60 minutes at 37°C.
3. Fluorescence Measurement:
- Wash the cells with ice-cold buffer to stop the reaction and remove extracellular dye.
- Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for calcein (e.g., 485 nm Ex / 530 nm Em).
4. Data Analysis:
- In P-gp overexpressing cells, calcein is actively pumped out, resulting in low fluorescence.
- Inhibition of P-gp by this compound will block this efflux, leading to an increase in intracellular calcein and a higher fluorescence signal.
- Compare the fluorescence intensity in this compound-treated wells to the negative control. An increase in fluorescence indicates P-gp inhibition. The parental cell line should exhibit high fluorescence under all conditions, as it lacks the efflux pump.
Visualizations: Pathways and Workflows
Caption: Overview of this compound's on-target and major off-target interactions.
Caption: Experimental workflow for a whole-cell patch-clamp assay.
References
- 1. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. This compound: an Old Anti-histamine as a New Promising Anti-cancer ...: Ingenta Connect [ingentaconnect.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. rupress.org [rupress.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Role of ATP-binding cassette (ABC) transporters in interactions between natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential of interaction between the H1-antagonist this compound and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. personal.utdallas.edu [personal.utdallas.edu]
- 19. Patch Clamp Protocol [labome.com]
- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 21. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 22. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Chemical Biology Strategies to Study Autophagy [frontiersin.org]
The Rise and Fall of Astemizole: A Technical Review of its Development and Market Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astemizole, a second-generation antihistamine, was once a widely prescribed treatment for allergic rhinitis and chronic urticaria. Its non-sedating properties offered a significant advantage over first-generation antihistamines. However, post-marketing surveillance revealed a dark side: a rare but life-threatening cardiotoxicity, specifically QT interval prolongation and torsades de pointes, leading to its global withdrawal from the market in 1999. This in-depth technical guide explores the historical development of this compound, from its synthesis and mechanism of action to the preclinical and clinical findings that ultimately led to its downfall. We will delve into the detailed experimental protocols that unraveled its dangerous interaction with the hERG potassium channel and present key quantitative data in a structured format to provide a comprehensive understanding of this cautionary tale in pharmacovigilance.
Introduction: The Dawn of a Non-Sedating Antihistamine
Discovered by Janssen Pharmaceutica in 1977, this compound (marketed under the brand name Hismanal) was a second-generation H1-receptor antagonist.[1] Unlike its predecessors, this compound was designed to have minimal penetration of the blood-brain barrier, thereby reducing the sedative effects that were a common and limiting side effect of first-generation antihistamines. Its long duration of action also allowed for once-daily dosing, improving patient compliance.
Chemical Synthesis
The chemical synthesis of this compound, a substituted benzimidazole derivative, involves a multi-step process. While a complete, detailed, and publicly available synthesis scheme from its origin is not readily accessible, the general principles can be inferred from the synthesis of related benzimidazole compounds and available patents. A plausible synthetic route is outlined below.
A detailed, step-by-step synthesis with reaction schemes is not available in the public domain. The following is a generalized representation based on known benzimidazole chemistry.
Mechanism of Action: A Selective H1 Antagonist
This compound functions as a potent and selective antagonist of the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and vasodilation. By competitively blocking these receptors, this compound effectively mitigates the symptoms of allergic rhinitis and urticaria.
Pharmacokinetics and Pharmacodynamics
This compound is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Its major active metabolite, desmethylthis compound, has a significantly longer half-life than the parent compound and contributes to its prolonged therapeutic effect.
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Bioavailability | ~40% | [2] |
| Protein Binding | 96.7% | [2] |
| Metabolism | Hepatic (primarily CYP3A4) | [2] |
| Half-life (this compound) | ~1 day | [2] |
| Half-life (Desmethylthis compound) | ~9.5 days | [3] |
| Excretion | Primarily fecal | [2] |
| Pharmacodynamics | ||
| Onset of Action | Delayed (several days for full effect) | |
| Duration of Action | Long (due to active metabolite) | [4] |
| hERG Channel IC50 (this compound) | 0.9 nM | [4] |
| hERG Channel IC50 (Desmethylthis compound) | 1.0 nM | [4] |
Clinical Efficacy: Early Promise
Clinical trials demonstrated the efficacy of this compound in treating seasonal allergic rhinitis and chronic idiopathic urticaria.
Allergic Rhinitis
In a double-blind, placebo-controlled study of patients with seasonal allergic rhinitis, this compound (10 mg daily) was significantly more effective than placebo in reducing symptoms. The study noted a lag period of about 5 days before the therapeutic benefit became apparent.[5]
Chronic Idiopathic Urticaria
Multiple double-blind, placebo-controlled trials confirmed the effectiveness of this compound in managing chronic idiopathic urticaria.[6][7][8][9] In one such study, 75% of patients treated with this compound showed significant improvement in symptoms compared to 20% in the placebo group.[9]
The Unveiling of Cardiotoxicity: A Fatal Flaw
The initial success of this compound was overshadowed by post-marketing reports of serious cardiovascular adverse events, including QT interval prolongation, torsades de pointes (a life-threatening ventricular arrhythmia), and sudden death.[10][11]
Mechanism of Cardiotoxicity: The hERG Channel Blockade
The underlying mechanism of this compound's cardiotoxicity was identified as the blockade of the human ether-à-go-go-related gene (hERG) potassium channels in the heart. These channels are crucial for the repolarization phase of the cardiac action potential. Inhibition of the IKr current, conducted by hERG channels, leads to a prolonged QT interval, creating an electrophysiological environment ripe for arrhythmias. Both this compound and its primary metabolite, desmethylthis compound, were found to be potent blockers of the hERG channel.[4]
Drug Interactions and Overdose Risk
The risk of cardiotoxicity was significantly increased when this compound was co-administered with drugs that inhibit the CYP3A4 enzyme system, such as certain macrolide antibiotics (e.g., erythromycin) and antifungal agents (e.g., ketoconazole).[12] Inhibition of CYP3A4 leads to higher plasma concentrations of this compound, exacerbating the blockade of hERG channels. Overdose of this compound was also shown to lead to significant QT prolongation.[11]
Experimental Protocols
hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene are commonly used.
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust expression of the hERG channel.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of the hERG channel. The FDA recommends a voltage ramp protocol for assessing drug effects on hERG channels.[13]
-
Drug Application: this compound is dissolved in an appropriate solvent and diluted to various concentrations in the external solution. The drug is then perfused onto the cell, and the effect on the hERG current is recorded.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.
Clinical Trial Protocol for Chronic Idiopathic Urticaria (Example)
Objective: To evaluate the efficacy and safety of this compound in the treatment of chronic idiopathic urticaria.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Patient Population: Adult patients with a clinical diagnosis of chronic idiopathic urticaria for at least 6 weeks.
Inclusion Criteria:
-
Age 18-65 years.
-
Active symptoms of urticaria (wheals and pruritus).
-
Willingness to provide informed consent.
Exclusion Criteria:
-
Known hypersensitivity to this compound or other antihistamines.
-
Concomitant use of medications known to interact with this compound or prolong the QT interval.
-
History of cardiac arrhythmias or significant cardiovascular disease.
-
Pregnancy or lactation.
Treatment:
-
Group 1: this compound 10 mg orally once daily for 4 weeks.
-
Group 2: Placebo orally once daily for 4 weeks.
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the weekly total symptom score (sum of daily scores for number of wheals and severity of pruritus).
-
Secondary Efficacy Endpoints: Investigator's and patient's global assessment of treatment effectiveness.
-
Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs) at baseline and regular intervals to assess QT interval duration.
Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical tests (e.g., ANCOVA) to compare the treatment groups. Safety data are summarized and compared between groups.
Withdrawal from the Market: The Final Chapter
The accumulating evidence of cardiotoxicity and the availability of safer alternative antihistamines prompted regulatory agencies worldwide to take action. In 1999, Janssen Pharmaceutica voluntarily withdrew this compound from the global market.[1] This decision was a direct consequence of the unacceptable risk-benefit profile that had emerged since its initial approval.
Conclusion: Lessons Learned
The story of this compound serves as a critical lesson in drug development and pharmacovigilance. It underscores the importance of:
-
Thorough preclinical cardiac safety assessment: The routine screening of new chemical entities for hERG channel activity is now a standard and essential part of drug development.
-
Post-marketing surveillance: The identification of rare but serious adverse drug reactions often relies on robust post-marketing surveillance systems.
-
Understanding drug metabolism and interactions: The role of CYP enzymes in drug metabolism and the potential for drug-drug interactions that can lead to toxicity must be thoroughly investigated.
While this compound's journey ended in withdrawal, the scientific knowledge gained from its adverse effects has profoundly influenced drug safety regulations and practices, ultimately contributing to the development of safer medications for future generations.
References
- 1. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [this compound: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetirizine and this compound therapy for chronic idiopathic urticaria: a double-blind, placebo-controlled, comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled clinical assessment of this compound in the treatment of chronic idiopathic urticaria and angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a long-acting and nonsedating H1 antagonist for the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged benefit in the treatment of chronic idiopathic urticaria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-Induced QT Prolongation [uspharmacist.com]
- 10. Prolonged Q-T interval following this compound overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. efda.gov.et [efda.gov.et]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Astemizole's Potential as an Anti-Prion Compound: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the accumulation of the misfolded prion protein, PrPSc. With no effective treatments currently available, the identification of compounds that can inhibit prion propagation is a critical area of research. This technical guide provides an in-depth analysis of astemizole, a second-generation antihistamine, which has emerged as a promising anti-prion agent. This document details its mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, and provides comprehensive experimental protocols for its evaluation.
Core Mechanism of Action: Stimulation of Autophagy
This compound's primary anti-prion activity stems from its ability to stimulate autophagy, a cellular catabolic process responsible for the degradation of dysfunctional or aggregated proteins.[1][2][3] Notably, this compound induces autophagy through a novel, Beclin-1-independent pathway, distinguishing it from many classical autophagy inducers.[4] While the precise signaling cascade is still under investigation, evidence suggests the involvement of the mTOR signaling pathway and a potential role for p53.[4][5]
The proposed mechanism involves the following key steps:
-
Induction of Autophagy: this compound treatment initiates the autophagic process.
-
Autophagosome Formation: Double-membraned vesicles known as autophagosomes are formed within the cell.
-
Sequestration of PrPSc: These autophagosomes engulf aggregates of the pathogenic PrPSc.
-
Lysosomal Degradation: The autophagosomes then fuse with lysosomes, and the captured PrPSc is degraded by lysosomal enzymes.
This process of enhancing cellular clearance of pathological protein aggregates highlights this compound's potential as a therapeutic agent for prion diseases and possibly other proteinopathies.[6][7]
Quantitative Efficacy Data
The anti-prion effects of this compound have been quantified in both cell culture and animal models.
In Vitro Efficacy
Studies in prion-infected neuroblastoma cell lines have demonstrated this compound's ability to inhibit prion replication at low micromolar concentrations.
| Parameter | Cell Line | Prion Strain(s) | Value |
| Prion Inhibitory Dose (PID) | PK1 (neuroblastoma) | RML, 22L | 2 µM |
| Reduction in Cell Surface PrPC at PID | PK1 (neuroblastoma) | N/A | ≤ 20% |
| Increase in LC3-II/LC3-I Ratio | PK1 (neuroblastoma) | N/A | ~2-fold |
Table 1: Summary of in vitro quantitative data for this compound's anti-prion activity. The data is primarily derived from the foundational study by Karapetyan et al., 2013.[4][8]
In Vivo Efficacy
In a mouse model of prion disease, this compound treatment resulted in a modest but statistically significant extension of survival time.
| Animal Model | Prion Strain | Treatment Regimen | Median Survival (Treated) | Median Survival (Control) |
| RML-infected mice | RML | 20–50 days post-inoculation | 155 ± 3 SEM days | 149 ± 2 SEM days |
Table 2: In vivo efficacy of this compound in prion-infected mice. While the increase in survival is modest, it provides proof-of-concept for this compound's therapeutic potential in a living organism.[1][5][9]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-prion properties of this compound.
Prion-FRET-Enabled High-Throughput Assay (PrP-FEHTA)
This assay was instrumental in identifying this compound as an anti-prion compound.[1][2] It is a high-throughput screening method to identify compounds that reduce the levels of cellular prion protein (PrPC) on the cell surface.
-
Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between two anti-PrP antibodies labeled with a donor and an acceptor fluorophore, which bind to distinct epitopes on PrPC. A reduction in cell-surface PrPC leads to a decreased FRET signal.
-
Protocol Outline:
-
Seed neuroblastoma cells (e.g., PK1) in 384-well plates.
-
Treat cells with test compounds (e.g., for 72 hours).
-
Fix the cells.
-
Incubate with a pair of FRET-labeled anti-PrP antibodies (e.g., SAF32-donor and D18-acceptor).
-
Wash the cells to remove unbound antibodies.
-
Measure the FRET signal using a suitable plate reader.
-
In Vitro Prion Infection and Inhibition Assay
This assay assesses the ability of a compound to inhibit the propagation of infectious prions in a cell culture model.
-
Cell Lines and Prion Strains: Mouse neuroblastoma cells (e.g., PK1) are commonly used, and they can be infected with various mouse-adapted scrapie strains like RML or 22L.[8]
-
Protocol:
-
Pre-treatment: Plate PK1 cells and pre-treat with this compound (e.g., 2 µM) or a vehicle control for 3 days.
-
Infection: Expose the cells to brain homogenate from prion-infected mice (e.g., 0.1% w/v) for a specified duration.
-
Treatment: Continue to culture the cells in the presence of this compound or vehicle for 12 days, passaging the cells as needed.
-
Washout: Culture the cells in drug-free medium for an additional 6 days to check for any rebound in prion replication.
-
Analysis: Harvest the cells and analyze for the presence of proteinase K-resistant PrPSc by Western blot.
-
Detection of PrPSc by Western Blot
This is the standard method for detecting the presence of the disease-associated, protease-resistant form of the prion protein.
-
Sample Preparation:
-
Lyse cells in a suitable lysis buffer.
-
Normalize the total protein concentration of the lysates.
-
Treat a portion of the lysate with Proteinase K (PK) to digest PrPC, leaving PrPSc intact. A typical condition is 20 µg/mL PK for 1 hour at 37°C.
-
Stop the PK digestion by adding a protease inhibitor like Pefabloc.
-
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe with a primary antibody specific for PrP (e.g., SAF32 or D18).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Autophagy Flux Assay (LC3 Immunoblotting)
This assay is used to measure the rate of autophagy.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). An increase in the amount of LC3-II is indicative of an increase in autophagosome formation. To measure the flux, the degradation of LC3-II within the lysosome is blocked using a lysosomal inhibitor.
-
Protocol:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.
-
Lyse the cells and perform a Western blot as described above.
-
Probe the membrane with an anti-LC3 antibody that recognizes both LC3-I and LC3-II.
-
Quantify the band intensities for LC3-II and a loading control (e.g., actin). An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increased autophagic flux.
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of any potential therapeutic compound.
-
Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]
-
Protocol Outline:
-
Plate cells in an opaque-walled 96-well plate.
-
Treat with a range of concentrations of the test compound.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a plate reader.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced prion clearance.
Caption: Experimental workflow for assessing in vitro anti-prion efficacy.
Conclusion and Future Directions
This compound has been identified as a promising anti-prion compound with a novel mechanism of action centered on the induction of autophagy. Its ability to cross the blood-brain barrier and its established safety profile in humans make it a compelling candidate for drug repurposing in prion diseases.[1][2] Further research should focus on elucidating the specific molecular targets of this compound in the autophagy pathway and on optimizing its efficacy and delivery for the treatment of these devastating neurodegenerative disorders. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other potential anti-prion therapeutics.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. OUH - Protocols [ous-research.no]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteolysis.jp [proteolysis.jp]
- 5. Luminescent cell viability assay [bio-protocol.org]
- 6. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 7. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Astemizole
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Astemizole, a second-generation antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and an exploration of its key signaling pathway interactions.
Chemical Structure and Identification
This compound is a complex molecule featuring a benzimidazole core linked to a piperidine ring and substituted aromatic groups. Its structural details are fundamental to understanding its pharmacological activity and physicochemical characteristics.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl]benzoimidazol-2-amine[1] |
| SMILES String | COc1ccc(CCN2CCC(CC2)Nc3nc4ccccc4n3Cc5ccc(F)cc5)cc1[2] |
| Molecular Formula | C₂₈H₃₁FN₄O[3][4] |
| Molecular Weight | 458.57 g/mol [3][4] |
| CAS Number | 68844-77-9[1] |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method |
| pKa | 5.3 and 8.2 | Potentiometric Titration |
| logP (Octanol-Water) | 5.8[5] | Shake-Flask Method |
| Melting Point | 149.1 °C - 172.9 °C[5] | Capillary Melting Point Apparatus |
| Water Solubility | 432 mg/L[5] | Shake-Flask Method |
| DMSO Solubility | >20 mg/mL[2] | - |
| Ethanol Solubility | Soluble to 25 mM | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline the protocols for determining the key properties of this compound.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.
Materials:
-
This compound reference standard
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water, freshly boiled to remove dissolved CO₂
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL, Class A)
-
Beaker (50 mL)
Procedure:
-
Preparation of this compound Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable volume of a co-solvent (e.g., methanol or DMSO) if necessary, due to its low aqueous solubility. Dilute with deionized water to a final volume of 20 mL to achieve a concentration of approximately 0.01 M. Add KCl to adjust the ionic strength to a constant value (e.g., 0.1 M).
-
Titration with HCl: Place the this compound solution in the beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Titrate the solution with standardized 0.1 M HCl, adding small increments (0.05-0.1 mL) of the titrant.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points.
-
Titration with NaOH: Repeat the procedure with a fresh solution of this compound, this time titrating with standardized 0.1 M NaOH.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to accurately determine the equivalence points.
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Materials:
-
This compound reference standard
-
n-Octanol (reagent grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with n-octanol
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, add a precise volume of the this compound stock solution in n-octanol and a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).
-
Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1 hour) to ensure the partitioning equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.
-
Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of this compound in each phase using a validated HPLC method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound reference standard
-
Water (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Shaking incubator or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated HPLC method.
-
Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/L or µg/mL).
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Materials:
-
This compound reference standard
-
Capillary tubes (sealed at one end)
-
Capillary melting point apparatus
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. Introduce a small amount of the powder into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface to a height of 2-3 mm.[1]
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus. Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[2]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.
Signaling Pathway Interactions
This compound's pharmacological effects are mediated through its interaction with several key signaling pathways.
Histamine H1 Receptor Antagonism
This compound is a potent antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to this receptor, it prevents the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Caption: this compound blocks the Histamine H1 receptor signaling pathway.
hERG Potassium Channel Blockade
A significant and clinically relevant action of this compound is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG by this compound can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.[6][7]
Caption: this compound's blockade of the hERG potassium channel.
Inhibition of mTOR Signaling via Cholesterol Trafficking
Recent research has uncovered another mechanism of action for this compound involving the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][8][9] this compound has been shown to bind to the Niemann-Pick C1 (NPC1) protein, which is involved in intracellular cholesterol trafficking. By disrupting this process, this compound leads to a depletion of cholesterol from the lysosomal membrane, which in turn prevents the activation of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][8][9][10]
Caption: this compound inhibits mTOR signaling by disrupting cholesterol trafficking.
Conclusion
This compound possesses a multifaceted pharmacological profile defined by its intricate chemical structure. While its primary action as a histamine H1 receptor antagonist provided therapeutic benefits in allergic conditions, its potent off-target effect on the hERG potassium channel led to its withdrawal from the market due to safety concerns. The more recently discovered mechanism involving the inhibition of mTOR signaling highlights the potential for repurposing this compound or its analogs in other therapeutic areas, such as oncology. This guide provides a foundational understanding of this compound's chemical and physical properties, which is essential for any further research or development efforts involving this compound.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. thinksrs.com [thinksrs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetics and Bioavailability of Astemizole in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of astemizole, a second-generation histamine H1 receptor antagonist. Citing a range of preclinical studies, this document is designed to be a valuable resource for researchers and professionals involved in drug development and discovery. While this compound was withdrawn from the market for clinical use due to concerns about cardiac arrhythmias, its potential as an anticancer and antimalarial agent has renewed interest in its pharmacological profile.
Executive Summary
This compound is rapidly absorbed orally and undergoes extensive first-pass metabolism in preclinical species, including rats, dogs, and monkeys. The primary metabolite, desmethylthis compound, is pharmacologically active and exhibits a longer half-life than the parent compound. The bioavailability of this compound is generally low and can be influenced by factors such as food intake. This guide summarizes the available quantitative pharmacokinetic data, details the experimental protocols used in these preclinical studies, and provides visual representations of key biological pathways and experimental workflows.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its major active metabolite, desmethylthis compound, in various preclinical models. It is important to note that specific quantitative data from preclinical studies is limited in publicly available literature. The data presented here is compiled from graphical representations and descriptive summaries found in the cited research.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Preclinical Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Beagle Dog | 10 | Oral | Data not available in tabular format | ~2 | Data not available in tabular format | Data not available in tabular format | Low | [1] |
| Cynomolgus Monkey | 10 | Oral | Data not available in tabular format | ~4 | Data not available in tabular format | Data not available in tabular format | Low | [1] |
| Wistar Rat | 5, 20, 80 | Oral (in food) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Pharmacokinetic Parameters of Desmethylthis compound Following Oral Administration of this compound in Preclinical Models
| Species | This compound Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Beagle Dog | 10 | Oral | Data not available in tabular format | ~8 | Data not available in tabular format | >48 | [1] |
| Cynomolgus Monkey | 10 | Oral | Data not available in tabular format | ~8 | Data not available in tabular format | >48 | [1] |
Note: The exact numerical values for Cmax, AUC, and half-life were not explicitly provided in the referenced abstracts in a tabular format. The information is derived from graphical representations and descriptive text within the source material.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of this compound.
In Vivo Pharmacokinetic Study in Beagle Dogs and Cynomolgus Monkeys
This protocol is based on the methodology described in a study that developed and validated an HPLC-MS/MS method for the simultaneous determination of this compound and desmethylthis compound.[1]
-
Animal Models: Male beagle dogs and cynomolgus monkeys were used.
-
Drug Administration: A single 10 mg/kg oral dose of this compound was administered to the animals.[1]
-
Sample Collection: Blood samples were collected from the jugular vein of dogs and the saphenous vein of monkeys at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-dosing.
-
Sample Processing: Plasma was separated by centrifugation and stored at -70°C until analysis.
-
Bioanalytical Method:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1]
-
Sample Preparation: Plasma samples were subjected to a simple liquid-liquid extraction.
-
Chromatographic Conditions:
-
Mass Spectrometry: Detection was performed using an MS/MS system with electrospray ionization (ESI) in the positive ion mode.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Pharmacokinetic Study in Wistar Rats (General Protocol)
This is a generalized protocol for an oral pharmacokinetic study in rats, based on common practices in preclinical drug development.
-
Animal Model: Male or female Wistar rats are commonly used.
-
Drug Administration: this compound is administered via oral gavage. The vehicle for administration should be carefully selected (e.g., a suspension in 0.5% methylcellulose).
-
Dose Groups: At least one dose group is used, with a typical n of 3-6 animals per group.
-
Sample Collection:
-
Method: Serial blood samples are collected from the tail vein or via a cannulated vessel (e.g., jugular vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Volume: The volume of each blood sample is kept minimal to avoid physiological stress on the animals.
-
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: A validated bioanalytical method, typically LC-MS/MS, is used to quantify the concentrations of this compound and its metabolites in the plasma samples.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters using appropriate software and modeling techniques (non-compartmental or compartmental analysis).
Visualizations
The following diagrams illustrate key pathways and workflows related to the preclinical evaluation of this compound.
Caption: Experimental Workflow for a Preclinical Oral Pharmacokinetic Study.
Caption: Metabolic Pathway of this compound.
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.
References
Understanding the Cardiotoxicity of Astemizole at a Molecular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole, a second-generation antihistamine, was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2] This adverse effect is a direct consequence of the drug's potent interaction with cardiac ion channels, leading to a prolongation of the QT interval on an electrocardiogram.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's cardiotoxicity, focusing on its primary target, the hERG potassium channel, and other contributing cellular pathways. The guide also details the key experimental protocols used to characterize these effects, offering a comprehensive resource for researchers in pharmacology and drug safety.
Primary Mechanism of Cardiotoxicity: hERG Channel Blockade
The principal molecular mechanism responsible for the cardiotoxic effects of this compound is its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7][8] These channels are crucial for the repolarization phase of the cardiac action potential, conducting the rapid component of the delayed rectifier potassium current (IKr).[3][9] By inhibiting the hERG channel, this compound delays cardiac repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval.[10]
Molecular Interactions with the hERG Channel
This compound binds to the open state of the hERG channel from the intracellular side of the pore. Specific amino acid residues within the channel's inner cavity are critical for this high-affinity interaction. These include aromatic residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) located in the S6 transmembrane domain, as well as polar residues like Threonine 623 (T623) and Serine 624 (S624) at the base of the pore helix.[11][12] The binding of this compound to this site physically obstructs the flow of potassium ions, thereby inhibiting the IKr current.
Role of Metabolites
This compound is rapidly metabolized in the liver, primarily to desmethylthis compound and northis compound.[6][7] Crucially, desmethylthis compound is equipotent to the parent compound in blocking the hERG channel.[6][7][8] Given its significantly longer elimination half-life and higher steady-state plasma concentrations compared to this compound, desmethylthis compound is considered the primary causative agent of the observed cardiotoxicity in patients.[6][7][8] Northis compound is a considerably weaker hERG channel blocker.[6][7][8]
Quantitative Data on hERG Channel Inhibition
The potency of this compound and its metabolites in blocking the hERG channel has been quantified using electrophysiological studies, primarily the patch-clamp technique. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (nM) for hERG Blockade | Cell Line |
| This compound | 0.9[6][7] | HEK 293[6][7] |
| Desmethylthis compound | 1.0[6][7] | HEK 293[6][7] |
| Northis compound | 27.7[6][7][8] | HEK 293[6][7] |
Signaling Pathways Implicated in this compound Cardiotoxicity
While hERG channel blockade is the primary mechanism, other cellular pathways may contribute to the overall cardiotoxic profile of this compound.
mTOR Signaling Pathway
Recent studies have suggested that this compound can inhibit the mTOR signaling pathway by disrupting intracellular cholesterol trafficking.[13][14] this compound has been shown to bind to the Niemann-Pick C1 (NPC1) protein, leading to an accumulation of cholesterol in lysosomes.[13] This sequestration of cholesterol can lead to the dissociation of mTOR from the lysosomal surface, thereby inactivating its signaling cascade, which is crucial for cell growth, proliferation, and survival.[13][14]
Figure 1: this compound's effect on the mTOR signaling pathway.
Other Potential Molecular Mechanisms
Research has also pointed to other potential molecular perturbations caused by this compound. DNA microarray analysis of rat cardiomyocytes treated with this compound revealed altered expression of genes involved in calcium transport and signaling.[15] Notably, a downregulation of p21-activated kinase 1 (pak1) was observed, which may be associated with cardiac hypertrophy and cytotoxicity.[15] Furthermore, in some cancer cell lines, this compound has been shown to induce Beclin-1-independent autophagy through a p53-dependent mechanism, a process that could have implications for cardiomyocyte health.[16]
Experimental Protocols for Assessing Cardiotoxicity
A variety of in vitro assays are employed to evaluate the cardiotoxic potential of compounds like this compound.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity
This is the gold-standard method for directly measuring the effect of a drug on hERG channel function.[17][18][19]
Objective: To determine the concentration-dependent inhibition of the hERG potassium current by a test compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total cellular current.
-
The cell is held at a negative holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit the hERG current. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic "tail current" as the channels close.
-
-
Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the bath solution perfusing the cell.
-
Data Analysis: The amplitude of the hERG tail current is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Figure 2: Workflow for the whole-cell patch-clamp assay.
Cell Viability and Cytotoxicity Assays
These assays provide a broader assessment of a compound's toxicity to cardiac cells.[17]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.
Advanced In Vitro Models: Human iPSC-Derived Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming increasingly important in cardiotoxicity screening.[20][21][22] These cells exhibit spontaneous electrical and mechanical activity similar to native human cardiomyocytes, providing a more physiologically relevant model. Assays using hiPSC-CMs can assess various parameters, including changes in intracellular calcium oscillations, contractility, and field potentials, offering a more comprehensive picture of a drug's cardiac effects.
Conclusion
The cardiotoxicity of this compound is a well-documented example of how a drug's interaction with a specific molecular target can lead to serious clinical consequences. The primary mechanism is the high-affinity blockade of the hERG potassium channel by both this compound and its major metabolite, desmethylthis compound, resulting in delayed cardiac repolarization and an increased risk of life-threatening arrhythmias. While hERG inhibition is the core issue, emerging evidence suggests that other pathways, such as mTOR signaling, may also be perturbed. A thorough understanding of these molecular interactions, coupled with the application of robust in vitro screening assays like patch-clamp electrophysiology and those utilizing hiPSC-CMs, is critical for the early identification and mitigation of cardiotoxicity risks in modern drug development.
References
- 1. Cardiac actions of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Drug-Induced QT Prolongation [uspharmacist.com]
- 5. Drug-Induced QT Prolongation And Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular determinants of high-affinity drug binding to HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 18. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 19. researchgate.net [researchgate.net]
- 20. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 21. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
Astemizole's Complex Web: An In-depth Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astemizole, a second-generation antihistamine withdrawn from many markets due to cardiotoxicity, is experiencing a resurgence of interest for its potent anti-cancer, anti-parasitic, and antiviral properties.[1] Its therapeutic potential extends far beyond its original indication, stemming from its ability to modulate a complex network of cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects, focusing on potassium channel inhibition, disruption of cholesterol trafficking and mTOR signaling, induction of apoptosis and autophagy, and modulation of STAT3 and drug efflux pathways. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Mechanisms of this compound Action
This compound's pharmacological profile is multifaceted. While its antihistaminic action is mediated by the blockade of the H1 histamine receptor, its broader biological effects are a consequence of its interaction with several other key cellular proteins.
Inhibition of Potassium Channels: A Double-Edged Sword
A primary and well-characterized off-target effect of this compound is the potent blockade of voltage-gated potassium channels, particularly the human Ether-à-go-go-Related Gene (hERG) channel (KCNH2) and, to a lesser extent, the Ether-à-go-go 1 (Eag1) channel (KCNH1).
-
hERG Channel Inhibition: this compound is a high-affinity blocker of the hERG channel, which is crucial for cardiac repolarization.[2] This inhibition leads to a prolongation of the QT interval, which can precipitate fatal cardiac arrhythmias such as Torsade de Pointes.[3][4] The potent nature of this inhibition is a significant consideration in any therapeutic application of this compound.
-
Eag1 Channel Inhibition: The Eag1 channel is minimally expressed in most healthy tissues but is overexpressed in a wide variety of cancers, where it plays a role in cell proliferation and tumor progression.[1] this compound's ability to inhibit Eag1 contributes significantly to its anti-neoplastic activity by suppressing cancer cell proliferation and inducing apoptosis.[5]
Disruption of Cholesterol Trafficking and mTOR Signaling
Recent studies have unveiled a novel mechanism of action for this compound involving the disruption of intracellular cholesterol transport, which in turn leads to the inhibition of the mTOR (mammalian Target of Rapamycin) signaling pathway.[6][7]
This compound binds to the Niemann-Pick C1 (NPC1) protein, a lysosomal membrane protein responsible for exporting cholesterol from lysosomes.[7] This binding event obstructs the normal flow of cholesterol, causing it to accumulate within the late endosomes and lysosomes.[8][9] The resulting depletion of cholesterol from other cellular membranes, particularly the lysosomal membrane where mTORC1 is activated, leads to the dissociation and inactivation of the mTORC1 complex.[6][7] Downstream, this results in reduced phosphorylation of key mTORC1 substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately inhibiting protein synthesis and cell growth.[6]
Induction of Apoptosis and Autophagy
This compound is a potent inducer of both apoptosis and autophagy in cancer cells, contributing to its anti-tumor effects.
-
Apoptosis: this compound-induced apoptosis is a multifaceted process. It has been shown to be triggered by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[10] This leads to the activation of the intrinsic apoptotic pathway, characterized by Bax translocation to the mitochondria, cytochrome c release, and the activation of the caspase cascade, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).[10][11][12]
-
Autophagy: this compound can induce a Beclin-1-independent form of autophagy.[10] This process appears to be linked to p53 phosphorylation, which enhances the interaction between p53 and p62, thereby promoting non-canonical autophagy. Interestingly, in some contexts, this this compound-induced autophagy can further potentiate apoptosis.[10] The inhibition of mTOR, a key negative regulator of autophagy, by this compound also likely contributes to the induction of this process.
Inhibition of STAT3 Signaling
As a cationic amphiphilic drug (CAD), this compound has the propensity to accumulate in lysosomes. This leads to lysosomal H+ efflux and a subsequent acidification of the cytosol. This cytosolic acidification triggers the dephosphorylation and inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively active in many cancers and promotes cell survival and proliferation.[13][14] The inactivation of STAT3 contributes to the anti-cancer effects of this compound.
Modulation of Drug Efflux Pumps
This compound has been identified as an inhibitor of the Patched1 (Ptch1) drug efflux pump, a component of the Hedgehog signaling pathway.[5][15] Ptch1 can contribute to chemotherapy resistance by actively transporting drugs out of cancer cells. By inhibiting Ptch1, this compound can sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin, representing a potential combination therapy strategy.[15]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound across various targets and cell lines.
| Target/Process | Cell Line/System | IC50 | Reference(s) |
| hERG Potassium Channel | HEK293 cells | 0.9 nM | [2] |
| HEK293 cells | 1.3 µM | [16] | |
| Xenopus oocytes | 48.4 µM | [16] | |
| Histamine H1 Receptor | N/A (binding assay) | 4 nM | [17] |
| CaV1.2 Calcium Channel | CHO cells | 1.1 µM | [17] |
| Cell Viability/Proliferation | Adrenocortical Carcinoma (H295R) | ~7 µM | [18] |
| Breast Cancer (MDA-MB-231) | 1.72 µM | [6] | |
| Glioblastoma (U87MG) | 5 µM (used in combination) | [15] | |
| Apoptosis Induction | Adrenocortical Carcinoma (H295R) | 0.5 µM (synergistic with doxorubicin) | [16] |
| STAT3 Inhibition (as a CAD) | A549 (inferred from terfenadine/ebastine) | N/A | [14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed.
Caption: this compound's inhibition of mTOR signaling via cholesterol trafficking disruption.
Caption: this compound-induced apoptosis pathway.
Caption: this compound's inhibition of STAT3 signaling.
Caption: General workflow for an MTT cell viability assay with this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate this compound's effects on cellular signaling.
hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This protocol is adapted from studies investigating this compound's effect on hERG channels expressed in HEK293 cells.[2][9]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Patch Clamp Electrophysiology:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. Repeat every 15 seconds.[9]
-
After obtaining a stable baseline recording, perfuse the chamber with external solution containing various concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
Record the steady-state block at each concentration.
-
Analyze the reduction in the peak tail current to determine the concentration-response curve and calculate the IC50 value.
-
mTOR Pathway Inhibition Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation status of mTORC1 downstream targets.[7][19]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs, cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1-10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10-12% gel) and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Phospho-p70S6K (Thr389) (1:1000)
-
Total p70S6K (1:1000)
-
Phospho-4E-BP1 (Thr37/46) (1:1000)
-
Total 4E-BP1 (1:1000)
-
GAPDH or β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
This is a standard colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[20]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours in the dark, with shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[16][21]
-
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 7,000-10,000 cells per well and allow them to adhere overnight.[16]
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Cholesterol Accumulation Assay (Filipin Staining)
This method uses the fluorescent antibiotic filipin to visualize the accumulation of unesterified cholesterol in cells.[8][22]
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 5-10 µM) for 8-24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with filipin solution (50 µg/mL in PBS with 10% FBS) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Note that filipin photobleaches rapidly.
-
Conclusion and Future Directions
This compound's journey from a discontinued antihistamine to a promising candidate for repurposing in oncology and other fields highlights the importance of understanding the complex off-target effects of drugs. Its ability to simultaneously modulate multiple critical signaling pathways—potassium channels, mTOR, apoptosis, autophagy, and STAT3—presents both a therapeutic opportunity and a challenge. The potent inhibition of the hERG channel remains a significant hurdle, necessitating the development of non-cardiotoxic analogs that retain the desired anti-cancer activities.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design new this compound derivatives that selectively target pathways like Eag1, NPC1, or Patched1 while minimizing hERG affinity.
-
Combination Therapies: Further exploring the synergistic effects of this compound with conventional chemotherapeutics and other targeted agents.
-
Biomarker Development: Identifying biomarkers, such as Eag1 expression levels, to select patient populations most likely to respond to this compound-based therapies.
This guide provides a foundational understanding of this compound's intricate interactions with cellular signaling networks, offering a valuable resource for scientists dedicated to unlocking its full therapeutic potential.
References
- 1. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.report [fda.report]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, an Inhibitor of Ether-Ã-Go-Go-1 Potassium Channel, Increases the Activity of the Tyrosine Kinase Inhibitor Gefitinib in Breast Cancer Cells [scielo.org.mx]
- 7. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-8 and caspase-9 mediate thymocyte apoptosis in Trypanosoma cruzi acutely infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cationic amphiphilic antihistamines inhibit STAT3 via Ca2+-dependent lysosomal H+ efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. abcam.cn [abcam.cn]
Methodological & Application
Application Notes and Protocols: Dissolving Astemizole for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole is a second-generation antihistamine that primarily functions as a potent and selective histamine H1-receptor antagonist.[1][2][3] Beyond its antihistaminic properties, this compound has garnered significant interest for its potential applications in other research areas, including oncology and neurodegenerative diseases, due to its effects on various cellular processes.[4][5] It has been shown to inhibit hERG potassium channels, interfere with cholesterol trafficking, and modulate mTOR signaling pathways.[6][7] Accurate and consistent dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols and application notes for the proper handling and preparation of this compound solutions for cell-based assays.
Data Presentation
Physicochemical Properties and Solubility of this compound
A summary of the key physicochemical properties and solubility of this compound is presented in the table below. It is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1] For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions.
| Property | Value | Source |
| Molecular Weight | 458.57 g/mol | [1][2] |
| Formula | C₂₈H₃₁FN₄O | [2] |
| Appearance | Solid | [2] |
| Solubility | ||
| DMSO | ≥ 92 mg/mL (≥ 200.62 mM) | [1] |
| Ethanol | ~11.46 mg/mL (~25 mM) | [1] |
| Water | Insoluble / Very low | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.586 mg of this compound (Molecular Weight = 458.57 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, cell culture grade DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.586 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.[8]
-
Sterilization (Optional): For most applications, filtering a 100% DMSO stock solution is not required as DMSO is inherently hostile to microbial growth.[9][10] However, if your experimental setup is particularly sensitive to contamination, you may filter the stock solution through a 0.2 µm DMSO-compatible syringe filter (e.g., PTFE or nylon).[4] Be aware that some compound may be lost due to binding to the filter membrane.[9]
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][11]
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
This protocol outlines the dilution of the concentrated DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile pipette tips and pipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Depending on the desired final concentration, a serial dilution of the stock solution in sterile DMSO or cell culture medium may be necessary. This helps to ensure accurate pipetting of small volumes.
-
Preparation of the Final Working Solution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.
-
Mixing: Immediately and gently mix the medium by swirling or inverting the tube/flask to ensure a homogenous solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the this compound-treated cells. For the example above, this would be 0.1% DMSO in the cell culture medium.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualization
This compound's Impact on Cellular Signaling
This compound is known to affect multiple signaling pathways. One of its notable off-target effects is the inhibition of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][6] This inhibition is thought to be mediated by this compound's ability to disrupt intracellular cholesterol trafficking.[6]
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for conducting an in vitro cell-based assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | antihistamine | CAS 68844-77-9 | histamine H1-receptor antagonist | Buy R43512; Hismanal from Supplier InvivoChem [invivochem.com]
- 7. Mutagenicity tests with this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Preparation of Astemizole Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astemizole is a potent second-generation histamine H1 receptor antagonist (IC50 = 4.7 nM) that has been utilized in both research and clinical settings.[1][2] Beyond its antihistaminic properties, this compound is also recognized as a potent inhibitor of the hERG potassium channel (IC50 = 0.9 nM) and other channels like ether à-go-go 1 (Eag1), giving it potential applications in oncology research.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in any experimental setting. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity.[1][3]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure solution integrity and stability for downstream in vitro and in vivo applications.
Quantitative Data Summary
All quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₃₁FN₄O | [2] |
| Molecular Weight | 458.57 g/mol | [2] |
| CAS Number | 68844-77-9 | [2][3] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Solubility in DMSO | ≥11.46 mg/mL up to 125 mg/mL (~272 mM). May require gentle warming or sonication. | [2][3][5] |
| Storage (Solid Powder) | 3 years at -20°C | [1][2] |
| Storage (DMSO Stock Solution) | 6 months at -80°C; 1 month at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles. | [1][2][6] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.
3.1 Materials and Equipment
-
This compound powder (CAS 68844-77-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
3.2 Safety Precautions
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
This compound should be considered a hazardous substance. Do not ingest, inhale, or allow contact with skin or eyes. Wash hands thoroughly after handling.[3]
-
Wear appropriate PPE at all times.
3.3 Step-by-Step Procedure
-
Calculate Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM (0.010 M) stock: Mass (mg) = 0.010 mol/L × 0.001 L × 458.57 g/mol × 1000 mg/g = 4.59 mg
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 4.59 mg) of this compound powder directly into the tube inside a chemical fume hood.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5][7][8] Ensure the solution cools to room temperature before storage. Use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the signaling pathway context of this compound.
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Primary molecular targets inhibited by this compound.
Guidelines for Use in Cell Culture
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
-
Recommended Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, with a concentration of 0.1% being preferable to avoid solvent effects.[6][8]
-
Dilution Procedure: Perform serial dilutions of the DMSO stock solution in your culture medium to reach the desired final treatment concentration. A stepwise dilution process is recommended to prevent the compound from precipitating out of the solution.[6]
-
Controls: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as used for the this compound treatment groups.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | antihistamine | CAS 68844-77-9 | histamine H1-receptor antagonist | Buy R43512; Hismanal from Supplier InvivoChem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. raybiotech.com [raybiotech.com]
- 8. emulatebio.com [emulatebio.com]
Application Notes and Protocols: Astemizole in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole, a second-generation antihistamine, has garnered significant interest for its potential as an anti-cancer agent. Its therapeutic effects are attributed to multiple mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These application notes provide a summary of recommended this compound concentrations for various cancer cell line studies, detailed protocols for key experimental assays, and diagrams of the relevant signaling pathways.
Data Presentation: Recommended this compound Concentrations
The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific biological process being investigated. The following table summarizes reported 50% inhibitory concentration (IC50) values and effective concentrations of this compound in different cancer cell lines.
| Cancer Type | Cell Line | IC50 / Effective Concentration | Reference |
| Breast Cancer | Not Specified | IC50: 1.72 µM | [1] |
| Adrenocortical Carcinoma | H295R | IC50: ~7 µM | [2] |
| Melanoma | Not Specified | IC50: ~7 µM | [2] |
| Prostate Cancer | WPE1-NB26 (high Eag1 expression) | Effective at nanomolar concentrations | [3] |
| Glioblastoma | U87MG | 5 µM (sensitized cells to TMZ) | [4] |
| Cervical Cancer | HeLa, SiHa, CaSki, INBL, C-33A | 5 µM (induced apoptosis) | [5][6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on cancer cell viability.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in this compound-treated cancer cells using flow cytometry.[7][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
This compound's Impact on Cancer Cell Signaling
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. Two prominent mechanisms are the inhibition of the Ether-à-go-go 1 (Eag1) potassium channel and the suppression of the mTOR signaling pathway.
Caption: this compound's dual inhibitory action on Eag1 and mTOR pathways.
This compound has been shown to block the Eag1 potassium channel, which is often overexpressed in cancer cells and contributes to their proliferation.[4][12][13] It is believed that this compound binds to the open state of the Eag1 channel from the intracellular side, thereby inhibiting the efflux of potassium ions and disrupting the cell cycle.[14]
Furthermore, this compound can inhibit the mTOR signaling pathway by blocking cholesterol trafficking.[6][15][16][17] It binds to the Niemann-Pick C1 (NPC1) protein, leading to an accumulation of cholesterol in lysosomes and subsequent inactivation of mTORC1, a key regulator of cell growth and proliferation.
Experimental Workflow for this compound Studies
The following diagram illustrates a general workflow for investigating the anti-cancer effects of this compound in a cancer cell line.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. This compound, an Inhibitor of Ether-Ã-Go-Go-1 Potassium Channel, Increases the Activity of the Tyrosine Kinase Inhibitor Gefitinib in Breast Cancer Cells [scielo.org.mx]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. scispace.com [scispace.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. The mechanism study of Eag1 potassium channel in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of block of hEag1 K+ channels by imipramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]
- 16. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Using Astemizole as a Positive Control for QTc Prolongation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole, a second-generation antihistamine, has been widely adopted in preclinical safety pharmacology as a reliable positive control for assessing the potential of new chemical entities to prolong the QTc interval. Its well-characterized mechanism of action, involving the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, provides a consistent and reproducible model for inducing delayed ventricular repolarization, a key factor in drug-induced proarrhythmia. This document provides detailed application notes and experimental protocols for the effective use of this compound in QTc prolongation studies.
Mechanism of Action
This compound's primary mechanism for prolonging the QTc interval is through the high-affinity blockade of the hERG (KCNH2) potassium channel, which is crucial for the rapid delayed rectifier current (IKr) in cardiomyocytes. The IKr is a key component of phase 3 repolarization of the cardiac action potential. By inhibiting this current, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QTc interval on the electrocardiogram (ECG).[1] This targeted action makes it an ideal positive control to validate the sensitivity of various experimental assays designed to detect potential proarrhythmic liabilities of test compounds.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity in various preclinical models.
Table 1: In Vitro hERG Channel Inhibition
| Cell Line | Method | IC50 | Reference |
| HEK293 (stably expressed) | Patch Clamp | 1.3 nM | [2] |
| HEK293 (transfected) | Radio-ligand binding | 11 nM | [3] |
| Xenopus oocytes (transiently expressed) | Two-electrode voltage clamp | 480 nM | [4] |
| HEK293 | Automated Patch Clamp | 0.9 nM |
Table 2: Ex Vivo Action Potential Duration (APD) Prolongation
| Tissue Preparation | Species | Parameter | Concentration | Effect |
| Papillary Muscle | Guinea Pig | APD90 | 100 nM | Significant Prolongation |
| Isolated Perfused Heart (Langendorff) | Rabbit | APD90 | 50 nM | Significant Prolongation |
Table 3: In Vivo QTc Prolongation
| Animal Model | Route of Administration | Dose | Effect on QTc | Reference |
| Anesthetized Dog | Intravenous | 1.0 - 3.0 mg/kg | Significant Prolongation | [5] |
| Conscious Marmoset | Oral | 30 mg/kg | Prolongation and PVCs | [4] |
| Conscious Dog | Oral | 10 mg/kg | Significant Prolongation |
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Manual Patch Clamp)
This protocol describes the whole-cell patch-clamp technique to assess the inhibitory effect of this compound on the hERG channel stably expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3][4][6] Subsequent dilutions to the final working concentrations should be made in the external solution. The final DMSO concentration should not exceed 0.1%.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current. Pulses can be applied every 15 seconds.
-
Record baseline currents in the vehicle control solution until a stable response is achieved.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Ex Vivo Action Potential Duration Assay (Guinea Pig Papillary Muscle)
This protocol outlines the measurement of action potential duration in isolated guinea pig papillary muscles.
1. Tissue Preparation:
-
Euthanize a guinea pig according to approved institutional guidelines.
-
Rapidly excise the heart and place it in oxygenated Tyrode's solution.
-
Dissect a thin papillary muscle from the right ventricle.
-
Mount the muscle in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
2. Solutions:
-
Tyrode's Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, NaHCO3 12, NaH2PO4 0.4, Glucose 5.5; gassed with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare as described for the in vitro assay.
3. Electrophysiological Recording:
-
Stimulate the muscle at one end using field electrodes at a constant frequency (e.g., 1 Hz).
-
Impale a quiescent cell with a sharp glass microelectrode (10-30 MΩ) filled with 3 M KCl to record the transmembrane action potential.
-
Record stable baseline action potentials.
-
Introduce this compound into the superfusate at the desired concentration.
-
Record action potentials after a steady-state effect has been reached.
4. Data Analysis:
-
Measure the action potential duration at 90% of repolarization (APD90).
-
Compare the APD90 in the presence of this compound to the baseline APD90.
In Vivo QTc Prolongation Study (Conscious Telemetered Dog)
This protocol describes the assessment of QTc interval prolongation in conscious dogs instrumented with telemetry transmitters.
1. Animal Model and Housing:
-
Use purpose-bred beagle dogs.
-
Surgically implant a telemetry transmitter for ECG and heart rate recording.
-
Allow for a sufficient recovery period after surgery.
-
House animals in a controlled environment with a 12-hour light/dark cycle.
2. Experimental Procedure:
-
Acclimate the dogs to the study procedures.
-
Collect baseline ECG data for a defined period (e.g., 24 hours) before dosing.
-
Administer this compound orally via a gelatin capsule at a dose known to prolong the QTc interval (e.g., 10 mg/kg). A vehicle control group should also be included.
-
Record ECG continuously for at least 24 hours post-dose.
3. Data Analysis:
-
Extract high-quality ECG data at regular intervals (e.g., every 15 minutes).
-
Measure the QT interval and the preceding RR interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's or an individual correction formula).
-
Calculate the change in QTc from the time-matched baseline for each animal.
-
Statistically compare the change in QTc between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound's mechanism of QTc prolongation.
Caption: Workflow for QTc prolongation assessment.
Conclusion
This compound serves as an indispensable tool in preclinical cardiac safety assessment. Its consistent and well-documented effects on the hERG channel and subsequent QTc prolongation provide a robust benchmark for validating the sensitivity of various in vitro and in vivo assays. The protocols outlined in this document offer a foundation for researchers to confidently employ this compound as a positive control, thereby enhancing the reliability and predictive value of their cardiac safety studies.
References
Astemizole: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole, a second-generation histamine H1-receptor antagonist, was formerly used for the treatment of allergic rhinitis.[1][2] It has since been withdrawn from many markets due to its potential to cause cardiac arrhythmias through the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3][4] Despite its withdrawal from clinical use for allergies, this compound has emerged as a valuable tool in drug discovery and chemical biology, particularly in the context of high-throughput screening (HTS) for drug repurposing. Its well-characterized biological activities, including its potent hERG channel inhibition, make it an excellent positive control for safety screening. Furthermore, HTS campaigns have unveiled novel activities of this compound, highlighting its potential as a scaffold for the development of new therapeutics against various diseases, including malaria and prion diseases.[5][6]
This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on its applications in antimalarial, anti-prion, and hERG channel inhibition screening.
Key Applications of this compound in HTS
This compound's utility in HTS is multifaceted, primarily revolving around three key areas:
-
Antimalarial Drug Discovery: High-throughput screens of existing drug libraries identified this compound as a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria.[5] This discovery has opened avenues for the development of new antimalarial drugs based on the this compound scaffold.
-
Anti-Prion Agent Identification: this compound has been identified as an anti-prion agent in HTS assays designed to find compounds that reduce the level of cellular prion protein (PrP).[6] This suggests its potential as a therapeutic agent for fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.
-
hERG Channel Inhibition Assays (Safety Screening): Due to its potent and well-documented inhibitory effect on the hERG potassium channel, this compound is widely used as a positive control in HTS assays designed to assess the cardiotoxicity risk of new chemical entities.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound in various HTS assays.
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| Histamine H1 Receptor | Radioligand Binding | Cell-free | 4.7 nM | [1] |
| Plasmodium falciparum (Chloroquine-sensitive) | [³H]-hypoxanthine incorporation | Erythrocyte culture | ~200 nM | [5] |
| Plasmodium falciparum (Multidrug-resistant) | [³H]-hypoxanthine incorporation | Erythrocyte culture | ~500 nM | [5] |
| Prion Protein (PrPSc) reduction | PrP-FEHTA | PK1 cells | ~2 µM (at PID) | [6] |
| hERG Potassium Channel | Thallium Flux Assay | hERG-U2OS cells | ~257 nM | [2] |
| hERG Potassium Channel | Thallium Flux Assay | hERG-HEK293 cells | ~130 nM | [2] |
Table 1: Summary of this compound's IC50 values against various targets.
| Assay Parameter | Antimalarial Screen | Anti-Prion Screen (PrP-FEHTA) | hERG Inhibition Screen (Thallium Flux) |
| Platform | 96-well or 384-well plates | 384-well plates | 1536-well plates |
| Screening Concentration | 10 µM (initial screen) | 20 µM (initial screen) | Concentration-response curve |
| Detection Method | Scintillation counting | FRET (Fluorescence Resonance Energy Transfer) | Fluorescence kinetic reading |
Table 2: Typical HTS assay parameters for this compound applications.
Experimental Protocols
Antimalarial High-Throughput Screening Assay
This protocol is based on the methodology used to identify this compound as an antimalarial agent.[5]
Objective: To screen compound libraries for inhibitors of Plasmodium falciparum proliferation in vitro.
Principle: The assay measures the incorporation of [³H]-hypoxanthine into the parasitic DNA, which is indicative of parasite replication. A decrease in [³H]-hypoxanthine incorporation in the presence of a test compound suggests anti-parasitic activity.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II
-
[³H]-hypoxanthine
-
96-well or 384-well microplates
-
Compound library (including this compound as a positive control)
-
Scintillation counter and plates
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with 2% parasitemia and 2% hematocrit in complete RPMI 1640 medium.
-
Dispense 200 µL (for 96-well plates) or 50 µL (for 384-well plates) of the parasite culture into each well of the microplate.
-
Add test compounds and controls (this compound at a final concentration of 1-10 µM) to the wells. Include wells with no compound as a negative control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
After 48 hours, add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours under the same conditions.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]-hypoxanthine.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound relative to the negative control.
Anti-Prion High-Throughput Screening Assay (PrP-FEHTA)
This protocol is based on the PrP-FRET-enabled high-throughput assay (PrP-FEHTA) used to identify this compound as an anti-prion agent.[6]
Objective: To identify compounds that reduce the levels of cell-surface prion protein (PrP).
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between two antibodies labeled with a donor and an acceptor fluorophore that recognize different epitopes on the PrP molecule. A reduction in the FRET signal indicates a decrease in cell-surface PrP.
Materials:
-
PK1 cells (a murine neuroblastoma cell line)
-
Opti-MEM medium
-
Anti-PrP antibodies (e.g., SAF32 labeled with a FRET donor and D18 labeled with a FRET acceptor)
-
384-well black, clear-bottom plates
-
Compound library (including this compound as a test compound)
-
FRET-compatible plate reader
Procedure:
-
Seed PK1 cells in 384-well plates at a density that allows for optimal growth over the assay period.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add test compounds and controls to the wells. This compound can be tested at a starting concentration of 20 µM.
-
Incubate the plates for 72 hours under the same conditions.
-
After incubation, wash the cells gently with a suitable buffer (e.g., PBS).
-
Add a mixture of the donor- and acceptor-labeled anti-PrP antibodies to each well.
-
Incubate for 1-2 hours at room temperature to allow antibody binding.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore pair.
-
A decrease in the FRET signal compared to the untreated control indicates a reduction in cell-surface PrP.
hERG Channel Inhibition High-Throughput Screening Assay (Thallium Flux)
This protocol is a miniaturized, high-throughput thallium flux assay for identifying hERG channel inhibitors, using this compound as a positive control.[2]
Objective: To assess the inhibitory activity of compounds on the hERG potassium channel in a high-throughput format.
Principle: The assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺). In cells expressing hERG channels, the influx of Tl⁺ upon channel opening can be detected by a Tl⁺-sensitive fluorescent dye. Inhibition of the hERG channel by a compound will reduce the Tl⁺ influx and thus decrease the fluorescent signal.
Materials:
-
hERG-expressing cell line (e.g., hERG-U2OS or hERG-HEK293)
-
Cell culture medium
-
FluxOR™ Thallium Detection Kit (or similar)
-
1536-well black, clear-bottom plates
-
Compound library
-
This compound (positive control)
-
Kinetic fluorescence plate reader
Procedure:
-
Dispense 1000 cells/well in 3 µL of culture medium into a 1536-well plate.
-
Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Load the cells with the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions (typically for 60-90 minutes at room temperature).
-
Add 23 nL of test compounds and controls (including a concentration range of this compound) to the wells using a pin tool or acoustic dispenser.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the Tl⁺ influx by adding 1 µL of a stimulus buffer containing Tl⁺ and a potassium channel opener (if necessary).
-
Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes using a plate reader.
-
The rate of fluorescence increase corresponds to the rate of Tl⁺ influx. Calculate the percentage of inhibition for each compound by comparing the initial rate of fluorescence increase to that of the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of the alpha(1,3)galactosyl transferase (GGTA1) gene and the prion protein (PrP) gene in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing Astemizole's Effect on hERG Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation, which is a major risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Astemizole, a second-generation antihistamine, was withdrawn from the market due to its potent off-target inhibition of the hERG channel, which led to instances of TdP. Understanding the interaction between this compound and the hERG channel is a critical case study in drug safety and cardiotoxicity assessment.
These application notes provide detailed protocols for testing the inhibitory effects of this compound on hERG channels using various in vitro techniques, including manual and automated patch-clamp electrophysiology and a high-throughput thallium flux assay.
Data Presentation
The inhibitory potency of this compound and its primary metabolites on the hERG channel has been determined across various platforms and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Table 1: Inhibitory Potency (IC50) of this compound on hERG Channels
| Compound | Cell Line | Assay Method | IC50 (nM) | Reference(s) |
| This compound | HEK 293 | Manual Patch-Clamp | 0.9 | [1] |
| This compound | HEK 293 | Manual Patch-Clamp | 1.3 | [2] |
| This compound | HEK 293 | Radioligand Binding | 23 ± 11 | [3] |
| This compound | Xenopus Oocytes | Two-Electrode Voltage Clamp | 48.4 | [2] |
| This compound | Xenopus Oocytes | Two-Electrode Voltage Clamp | 480 | [4] |
Table 2: Inhibitory Potency (IC50) of this compound Metabolites on hERG Channels in HEK 293 Cells (Manual Patch-Clamp)
| Compound | IC50 (nM) | Reference(s) |
| Desmethylthis compound | 1.0 | [1] |
| Northis compound | 27.7 | [1] |
Experimental Protocols
Cell Culture of hERG-Expressing HEK 293 Cells
Objective: To maintain a stable cell line expressing functional hERG channels for use in downstream assays.
Materials:
-
HEK 293 cells stably transfected with hERG cDNA
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Geneticin (G418) or other appropriate selection antibiotic
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw a cryovial of frozen cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Return the flask to the incubator.
-
Manual Patch-Clamp Electrophysiology
Objective: To directly measure the ionic current through hERG channels and assess the inhibitory effect of this compound.
Materials:
-
hERG-expressing HEK 293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: 130 mM KCl, 1 mM MgCl2, 5 mM Mg-ATP, 5 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH).
-
This compound stock solution (in DMSO) and serial dilutions in extracellular solution.
Protocol:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of:
-
A depolarization step to +20 mV for 2-5 seconds to activate and then inactivate the channels.
-
A repolarization step to -50 mV to record the characteristic "tail current" as channels recover from inactivation and deactivate.
-
-
Record the baseline hERG current in the absence of the drug.
-
Perfuse the recording chamber with different concentrations of this compound, allowing the drug effect to reach a steady state at each concentration.
-
Record the hERG current at each drug concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current to the baseline control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Automated Patch-Clamp Electrophysiology
Objective: To increase the throughput of hERG channel inhibition testing.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
hERG-expressing HEK 293 cells
-
Extracellular and intracellular solutions (as for manual patch-clamp, may vary slightly by platform)
-
This compound compound plate.
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer.
-
System Setup:
-
Prime the instrument's fluidics with the appropriate solutions.
-
Load the prepared cell suspension, intracellular solution, extracellular solution, and compound plate into the instrument.
-
-
Experiment Execution:
-
The instrument will automatically perform the following steps for multiple cells in parallel:
-
Cell capture and sealing.
-
Establishment of the whole-cell configuration.
-
Application of the voltage-clamp protocol.
-
Application of control and test compound solutions.
-
Data acquisition.
-
-
-
Data Analysis: The instrument's software typically automates the analysis of peak tail currents, calculates the percentage of inhibition, and generates concentration-response curves to determine IC50 values.
Thallium Flux Assay
Objective: A high-throughput, fluorescence-based functional assay to indirectly measure hERG channel activity.
Materials:
-
hERG-expressing cell line (e.g., HEK 293 or U2OS)
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer
-
Stimulus Buffer containing thallium (Tl+) and a depolarizing agent (e.g., KCl)
-
This compound compound plate
-
Fluorescence microplate reader with kinetic read capability.
Protocol:
-
Cell Plating: Seed cells into a 384-well or 1536-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Prepare the FluxOR™ dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Thallium Flux and Signal Detection:
-
Place the plate in the fluorescence reader.
-
Set the reader to excite at ~490 nm and measure emission at ~525 nm.
-
Initiate the kinetic read and, after establishing a baseline, inject the Stimulus Buffer into each well.
-
Continue to record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The influx of Tl+ through open hERG channels quenches the intracellular fluorescence. The rate of fluorescence change is proportional to hERG channel activity.
-
Calculate the rate of Tl+ influx for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of the hERG channel and its inhibition by this compound.
Caption: Experimental workflow for manual and automated patch-clamp assays.
Caption: Experimental workflow for the Thallium Flux hERG assay.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Models for Assessing Astemizole-Induced Cardiotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astemizole, a second-generation H1-receptor antagonist, was withdrawn from the market due to its association with rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2] This cardiotoxicity is primarily caused by the drug's off-target effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to a prolongation of the QT interval on an electrocardiogram.[3] The case of this compound highlighted the critical need for robust preclinical in vitro models to identify potential cardiotoxic liabilities early in the drug development process.[2] This document provides detailed application notes and protocols for assessing this compound-induced cardiotoxicity using state-of-the-art in vitro models.
Mechanism of this compound-Induced Cardiotoxicity
The primary mechanism behind this compound's cardiotoxicity is the blockade of the hERG potassium channel, which is crucial for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1][3] The IKr current is a key component of the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the hERG channel, this compound slows down this repolarization process, leading to a prolongation of the action potential duration (APD).[4] This cellular effect manifests as a prolonged QT interval on the surface ECG, a well-established risk factor for TdP.[2][3]
Notably, this compound is rapidly metabolized in the liver to desmethylthis compound, its principal metabolite.[5] Studies have shown that desmethylthis compound is an equipotent blocker of the hERG channel, and due to its significantly higher steady-state serum levels and long elimination time, it is considered the primary cause of the cardiotoxicity observed in patients.[5][6]
Key In Vitro Models and Assays
A multi-pronged approach using various in vitro models is recommended for a comprehensive assessment of drug-induced cardiotoxicity.
-
hERG Channel Assays in Heterologous Expression Systems:
-
Description: These assays use non-cardiac mammalian cell lines (e.g., HEK 293, CHO) that are genetically engineered to express the hERG channel.[7] The gold standard for directly measuring ion channel function is the patch-clamp technique, which provides detailed information on the potency and kinetics of channel blockade.[5][8] Automated patch-clamp systems have increased the throughput of this assay.[9]
-
Application: Ideal for determining the direct inhibitory effect and potency (IC50) of a compound on the hERG channel.
-
Limitations: Lacks the complexity of a native cardiomyocyte, as it only assesses a single ion channel and does not account for multi-channel effects or other cellular processes.[8]
-
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs):
-
Description: hiPSC-CMs are a highly valuable and human-relevant model for cardiotoxicity testing.[10][11] These cells are derived from human stem cells and differentiated into cardiomyocytes, expressing a complement of cardiac ion channels and exhibiting spontaneous electrical activity and contractility.[12][13] They can be used in monolayer cultures or more complex 3D structures like cardiac spheroids.[12][14]
-
Application: Provides an integrated assessment of a drug's effect on cardiac electrophysiology, contractility, and viability, making it more predictive of clinical outcomes than single ion channel assays.[15]
-
Assay Platforms: hiPSC-CMs are compatible with various platforms, including Multi-Electrode Arrays (MEAs) and impedance systems.
-
-
Multi-Electrode Array (MEA) Assays:
-
Description: MEA platforms utilize plates with embedded microelectrodes that non-invasively record the extracellular field potentials from a spontaneously beating monolayer of hiPSC-CMs.[16] Key parameters derived from these recordings include the Field Potential Duration (FPD), which correlates with the APD and the clinical QT interval.[16]
-
Application: Used to assess proarrhythmic risk by measuring changes in repolarization (FPD), beat rate, and arrhythmia-like events.
-
-
Impedance-Based Assays:
-
Description: Impedance systems measure changes in electrical resistance caused by the beating of hiPSC-CMs plated on electrodes. This provides real-time, label-free data on cardiomyocyte contractility (beat rate, amplitude) and cell viability (cell index).[17][18]
-
Application: Suitable for detecting both acute functional cardiotoxicity (e.g., changes in inotropy) and chronic structural cardiotoxicity (e.g., cell death) over longer exposure times.[17]
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its metabolites on the hERG channel, as determined by patch-clamp electrophysiology.
| Compound | IC50 (hERG Blockade) | Cell System | Reference |
| This compound | 0.9 nM | HEK 293 | [5] |
| This compound | 1.5 nM | Guinea pig myocytes | [19] |
| Desmethylthis compound | 1.0 nM | HEK 293 | [5] |
| Northis compound | 27.7 nM | HEK 293 | [5] |
Data clearly indicates that this compound and its primary metabolite, Desmethylthis compound, are exceptionally potent hERG channel blockers.
Experimental Protocols
Protocol 1: hERG Channel Inhibition using Manual Patch-Clamp
Objective: To determine the concentration-dependent inhibition of the hERG current by this compound.
Materials:
-
HEK 293 cell line stably expressing the hERG channel.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4.
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
Methodology:
-
Cell Culture: Culture the hERG-HEK 293 cells under standard conditions (37°C, 5% CO2). Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Gigaseal Formation: Approach a single, healthy cell with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. To elicit the hERG current (IKr), apply a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-3 seconds to record the peak tail current.
-
Baseline Recording: Record stable baseline currents for at least 3 minutes by perfusing the cell with the external solution (vehicle control).
-
Compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM), allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
Washout: After the highest concentration, perfuse with the external solution to assess the reversibility of the block.
-
Data Analysis: Measure the peak tail current amplitude at -50 mV for each concentration. Normalize the current to the baseline and plot the percent inhibition against the drug concentration. Fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Proarrhythmia Assessment using Multi-Electrode Array (MEA)
Objective: To evaluate the effects of this compound on the electrophysiology of hiPSC-CMs.
Materials:
-
Spontaneously beating hiPSC-CMs (commercial or in-house).
-
MEA plates (e.g., Axion BioSystems CytoView MEA).
-
Cardiomyocyte maintenance medium.
-
MEA system (e.g., Axion Maestro Pro/Edge).
-
This compound stock solution.
Methodology:
-
Cell Plating: Plate hiPSC-CMs as a monolayer onto MEA plates according to the manufacturer's protocol.
-
Maturation: Culture the cells in the incubator for 7-14 days to allow for the formation of a stable, synchronously beating syncytium.
-
Baseline Recording: Place the MEA plate into the recording system and allow it to acclimatize. Record stable baseline electrophysiological activity for 10-15 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in pre-warmed medium. Add the vehicle control and increasing concentrations of this compound to the wells.
-
Post-Dose Recording: After each compound addition, allow the plate to equilibrate for 5 minutes, then record for at least 20-30 minutes to assess the drug's effect.
-
Data Analysis: Use the MEA software's analysis tools to quantify changes from baseline.
-
Field Potential Duration (FPD): Measure the prolongation of the FPD, which is indicative of delayed repolarization.
-
Beat Period/Rate: Assess for chronotropic effects (changes in heart rate).
-
Arrhythmicity: Screen for irregular beating patterns, such as early afterdepolarization (EAD)-like events.
-
-
Dose-Response: Plot the percentage change in FPD against this compound concentration to generate a dose-response curve.
Protocol 3: Functional and Structural Cardiotoxicity using Impedance
Objective: To assess the acute and chronic effects of this compound on the contractility and viability of hiPSC-CMs.
References
- 1. Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drug-card.io [drug-card.io]
- 3. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. jsmcentral.org [jsmcentral.org]
- 8. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trial in a Dish: Using Patient-Derived Induced Pluripotent Stem Cells to Identify Risks of Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiotoxicity hazard and risk characterization of ToxCast chemicals using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes from multiple donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiotoxicity and Safety | Axion Biosystems [axionbiosystems.com]
- 17. Cardiac safety: Impedance assays in stem cell cardiomyocytes [metrionbiosciences.com]
- 18. Development of an impedance based screening assay for cardiac safety and cardiotoxicity detection in stem cell derived cardiomyocytes - Metrion Biosciences [metrionbiosciences.com]
- 19. ahajournals.org [ahajournals.org]
Application Note: Quantification of Astemizole and its Metabolites in Plasma using LC-MS/MS
Introduction
Astemizole is a second-generation H1-receptor antagonist that was previously used for the treatment of allergy symptoms.[1][2] Although it has been withdrawn from the market due to concerns about cardiac arrhythmias related to QTc interval prolongation, there is renewed interest in this compound for its potential as an anticancer and antimalarial agent.[1][3][4] Accurate and reliable quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. This application note provides a detailed protocol for the simultaneous determination of this compound and its major metabolite, desmethylthis compound, in plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolism of this compound
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] The main metabolic pathway is O-demethylation to form the active metabolite, desmethylthis compound (DEA).[5] Other identified metabolites include 6-hydroxythis compound (6OH-AST) and northis compound (NOR-AST).[2][6] Desmethylthis compound is the principal metabolite, and its steady-state serum concentration can significantly exceed that of the parent drug.[7]
Experimental Protocols
This section details the protocol for the quantification of this compound and desmethylthis compound in plasma using LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction method is employed to isolate this compound and its metabolites from the plasma matrix.[3][4]
-
Reagents and Materials:
-
Blank plasma
-
This compound and desmethylthis compound reference standards
-
Diphenhydramine (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate
-
Trifluoroacetic acid (TFA)
-
Heptane
-
Isoamyl alcohol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Diphenhydramine).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of extraction solvent (heptane:isoamyl alcohol, 98:2 v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
The following diagram illustrates the overall experimental workflow.
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines.[3] Key validation parameters are summarized below.
Table 1: Mass Spectrometric Parameters for MRM Analysis
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| This compound | 459.2 | 258.2 |
| Desmethylthis compound | 445.2 | 244.2 |
| Diphenhydramine (IS) | 256.2 | 167.1 |
Table 2: Method Validation and Performance Characteristics
| Parameter | This compound | Desmethylthis compound |
| Linearity Range | 2.5 - 500 ng/mL | 7.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3][4] | 7.5 ng/mL (in dog plasma)[3][4] |
| 10 ng/mL (in monkey plasma)[3][4] | ||
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤15% | ≤15% |
| Recovery | > 80% | > 80% |
Note: The accuracy and precision of the method were reported to be in accordance with FDA guidelines.[3] An older HPLC method with UV detection reported a detection limit of 1 ng/mL in plasma.[8]
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its major metabolite, desmethylthis compound, in plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects. This application note serves as a comprehensive guide for researchers and professionals in drug development and clinical pharmacology for the bioanalysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A novel HPLC-MS/MS method for the simultaneous determination of this compound and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and its demethylated metabolite in animal plasma and tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Astemizole in Neurodegenerative Disease Research
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Astemizole in preclinical research models of neurodegenerative diseases, particularly Parkinson's Disease and Alzheimer's Disease. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.
Part 1: Application of this compound in Parkinson's Disease Research Models
This compound has shown promise in models of Parkinson's Disease (PD), primarily through its effects on motor function. The most common model system for these investigations is the fruit fly, Drosophila melanogaster, which can be genetically engineered to express human α-synuclein, a key protein implicated in PD pathology.
In Vivo Model: Drosophila melanogaster
Transgenic Drosophila models that express human α-synuclein in their neurons develop PD-like symptoms, including locomotor deficits and a shortened lifespan. This compound has been shown to ameliorate these phenotypes.
The following table summarizes the quantitative effects of this compound treatment in a Drosophila model of Parkinson's Disease expressing human α-synuclein.
| Parameter | Model Organism | Treatment | Outcome | Reference |
| Locomotor Performance | Drosophila melanogaster (α-synuclein transgenic) | 100µM this compound in food | Significant improvement in climbing ability in the negative geotaxis assay compared to untreated flies. | Styczyńska-Soczka et al., 2017 |
| Survival Rate | Drosophila melanogaster (α-synuclein transgenic) | 100µM this compound in food | Increased median lifespan compared to untreated flies. | Styczyńska-Soczka et al., 2017 |
This assay is used to assess the locomotor function of Drosophila.
Materials:
-
Glass vials (e.g., 25 mm diameter, 95 mm height)
-
Fly food medium
-
This compound
-
Ethanol (for stock solution)
-
Cotton plugs
-
A gentle tapping device or vortexer
-
A camera for recording (optional)
-
A ruler or marked vial
Procedure:
-
Fly Preparation:
-
Prepare fly food containing the desired concentration of this compound (e.g., 100 µM). A stock solution of this compound can be prepared in ethanol and then mixed into the food. Prepare a control food with the same concentration of ethanol.
-
Rear transgenic flies expressing human α-synuclein and control flies on the respective food media from the larval stage.
-
Collect adult flies (2-3 days old) for the assay.
-
-
Assay Performance:
-
Transfer a group of 10-20 flies into a clean, empty glass vial and plug it with cotton.
-
Allow the flies to acclimate for at least 30 minutes.
-
Gently tap the vial on a soft surface to bring all the flies to the bottom.
-
Start a timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10-15 seconds).
-
Repeat the trial 3-5 times for each group of flies, with a rest period of 1-2 minutes between trials.
-
-
Data Analysis:
-
Calculate the percentage of flies that successfully climbed for each trial.
-
Average the results for each group.
-
Compare the performance of this compound-treated flies to the untreated control group using appropriate statistical tests.
-
Experimental Workflow: Drosophila Parkinson's Disease Model
Part 2: Application of this compound in Alzheimer's Disease Research Models
This compound's potential in Alzheimer's Disease (AD) research stems from its ability to interact with pathological protein aggregates, specifically tau and amyloid-beta (Aβ).
In Vitro Models
In vitro assays are crucial for understanding the direct interaction of this compound with the protein aggregates that are hallmarks of AD.
The following table summarizes the binding affinity of this compound to different forms of tau aggregates. A lower dissociation constant (Kd) indicates a higher binding affinity.
| Ligand | Aggregate Type | Bmax (pmol/mg protein) | Kd (nM) | Reference |
| [³H]-Astemizole | Amyloid-β (Aβ) aggregates | 15.2 | 250.1 | Alonso et al., 2010[1][2] |
| [³H]-Astemizole | Heparin-induced tau filaments | 3.5 | 1.16 | Alonso et al., 2010[1][2] |
| [³H]-Astemizole | AD Paired Helical Filaments (PHFs) | 4.2 | 1.25 | Alonso et al., 2010[1][2] |
This assay measures the effect of this compound on the aggregation kinetics of Aβ42 peptides.
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Aβ42 Preparation:
-
Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.
-
Immediately before use, dissolve the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in PBS.
-
-
Assay Setup:
-
Prepare a stock solution of ThT in PBS (e.g., 1 mM).
-
Prepare working solutions of this compound at various concentrations in PBS.
-
In a 96-well plate, add the Aβ42 solution, ThT solution (final concentration e.g., 10 µM), and either this compound or vehicle control.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for several hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the lag time, slope, and final fluorescence intensity of the this compound-treated samples to the control to determine its effect on Aβ42 aggregation.
-
In Vitro Cell-Based Models
Cell-based assays are used to assess the cytotoxic effects of compounds on neuronal cells.
This protocol assesses the effect of this compound on the viability of a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
96-well cell culture plates
-
Spectrophotometric plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium or vehicle control. A typical concentration range to test for cytotoxicity is 1-50 µM.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability versus this compound concentration to determine the IC50 value.
-
Part 3: this compound-Induced Autophagy in Neurodegenerative Disease Models
This compound has been shown to induce autophagy, a cellular process responsible for the clearance of aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.
Signaling Pathway
This compound can induce a Beclin-1-independent pathway of autophagy. This involves the phosphorylation of p53, which then interacts with p62, leading to the formation of autophagosomes.
Experimental Protocols
An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is a hallmark of autophagy induction.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat neuronal cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-LC3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio and normalize to the loading control.
-
Compare the ratios between this compound-treated and control cells.
-
This protocol is used to confirm the physical interaction between p53 and p62 following this compound treatment.
Materials:
-
Neuronal cell line
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: Mouse anti-p53, Rabbit anti-p62
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle.
-
Lyse the cells with non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with anti-p53 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Run the eluate on an SDS-PAGE gel and perform a western blot as described above, probing with the anti-p62 antibody. An input control (a small fraction of the cell lysate before immunoprecipitation) should be run in parallel.
-
-
Data Analysis:
-
The presence of a band for p62 in the p53 immunoprecipitate from this compound-treated cells, but not in the control, indicates an interaction between the two proteins.
-
Part 4: General Laboratory Procedures
Preparation of this compound Stock and Working Solutions
For In Vitro Cell Culture:
-
Stock Solution (10 mM): Dissolve 4.59 mg of this compound (MW: 458.57 g/mol ) in 1 mL of DMSO. Store at -20°C.
-
Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-50 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
For Drosophila Food:
-
Stock Solution (10 mM): Prepare as above.
-
Working Solution: Dilute the stock solution in 70% ethanol. Add the ethanolic solution to the molten fly food just before it solidifies to achieve the final desired concentration (e.g., 100 µM). Mix thoroughly. Prepare a control food with the same volume of 70% ethanol. Allow the ethanol to evaporate before use.
References
- 1. Selective Interaction of Lansoprazole and this compound with Tau Polymers: Potential New Clinical Use in Diagnosis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective interaction of lansoprazole and this compound with tau polymers: potential new clinical use in diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Synergistic Effects of Astemizole with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astemizole, a second-generation antihistamine, has demonstrated promising potential as an adjuvant in cancer therapy.[1] Preclinical studies have revealed its ability to synergistically enhance the efficacy of various chemotherapeutic agents, offering a potential strategy to overcome drug resistance and reduce treatment-related toxicity.[2][3][4] This document provides a detailed protocol for evaluating the synergistic effects of this compound in combination with conventional chemotherapy drugs.
The primary mechanisms underlying this compound's synergistic activity include the inhibition of drug efflux pumps and the induction of cellular processes that sensitize cancer cells to chemotherapeutic agents. Notably, this compound has been shown to inhibit the Patched (Ptch1) drug efflux pump, a component of the Hedgehog signaling pathway, thereby increasing the intracellular concentration and cytotoxicity of drugs like doxorubicin.[2][3] Additionally, this compound has been reported to interfere with ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance in cancer.[4][5] Furthermore, some studies suggest that this compound can induce autophagy, a cellular self-degradation process that, in some contexts, can enhance the apoptotic effects of chemotherapy.[6]
This application note outlines a comprehensive workflow for assessing the synergistic potential of this compound and chemotherapy combinations, from initial in vitro screening to in vivo validation.
Key Signaling Pathways Involved in this compound's Synergistic Effects
Several cellular pathways are implicated in the synergistic interaction between this compound and chemotherapy. Understanding these pathways is crucial for interpreting experimental results and designing further studies.
References
- 1. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity [mdpi.com]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Astemizole precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Astemizole in aqueous solutions during experiments.
Troubleshooting Guide
Issue: Precipitation Observed When Preparing Aqueous Solutions of this compound
Immediate Checklist:
-
Solvent System: Are you using an appropriate co-solvent or solubilizing agent? this compound is practically insoluble in water.
-
pH of the Solution: Have you considered the pH of your aqueous medium? this compound's solubility is pH-dependent.
-
Concentration: Is the concentration of this compound too high for the chosen solvent system?
-
Order of Addition: In what order are you mixing the components of your solution?
-
Temperature: At what temperature are you preparing and storing the solution?
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to an aqueous buffer?
A1: this compound is a highly lipophilic (hydrophobic) molecule with very low intrinsic aqueous solubility (approximately 0.0012 mg/mL). Its precipitation from aqueous solutions is primarily due to its inability to form favorable interactions with water molecules. This compound is a weak base with two pKa values (pKa1 = 5.3 and pKa2 = 8.2)[1]. At physiological pH (~7.4), a significant portion of the molecule is in its less soluble, un-ionized form. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent is diluted, and the this compound molecules are exposed to the aqueous environment, leading to their aggregation and precipitation[2][3].
Q2: I'm dissolving this compound in DMSO first, but it precipitates upon dilution in my cell culture media. What can I do?
A2: This is a common issue known as "solvent-shifting" precipitation. While this compound is soluble in DMSO, the rapid dilution into an aqueous medium causes the drug to crash out of solution. Here are several strategies to prevent this:
-
Optimize Co-solvent Concentration: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound's solubility, but low enough to not cause cellular toxicity (typically ≤ 0.5% for most cell lines). You may need to test a range of final DMSO concentrations.
-
Use a Co-solvent System: Instead of relying solely on DMSO, use a combination of co-solvents and surfactants. A commonly used formulation involves DMSO, PEG300, and Tween 80.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of media containing a solubilizing agent, mix well, and then add this to the final volume.
-
Vigorous Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
Q3: Can I use pH adjustment to keep this compound in solution?
A3: Yes, pH can significantly impact this compound's solubility. As a weak base, this compound becomes more soluble in acidic conditions where it is protonated. In a study on this compound/cyclodextrin complexes, the solubility of this compound was shown to be higher in citrate buffer at pH 4.2 and 5.0 compared to more alkaline conditions[1]. Therefore, for in vitro experiments where permissible, using a slightly acidic buffer can enhance its solubility. However, it is crucial to consider the pH compatibility with your experimental system (e.g., cell viability, enzyme activity).
Q4: What are cyclodextrins and how can they help prevent this compound precipitation?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in aqueous solutions. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to form stable inclusion complexes with this compound, thereby enhancing its solubility[1][4].
Q5: Are there ready-to-use formulation protocols for this compound?
A5: Yes, several suppliers and research articles provide specific formulations. For in vivo studies, a common vehicle is a suspension made with Tween 80 and carboxymethyl cellulose (CMC)[5]. For preparing clear solutions for in vitro or in vivo use, a co-solvent system is often recommended. A detailed protocol for a co-solvent system is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.0012 mg/mL | DrugBank Online[6] |
| DMSO | ~92 mg/mL (200.62 mM) | Selleck Chemicals |
| Ethanol | ~11.46 mg/mL (25 mM) | Tocris Bioscience |
Table 2: Example Formulations for Solubilizing this compound
| Formulation Components | Final Concentration | Application | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | In vivo | MedChemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | In vivo | MedChemExpress |
| 20% Hydroxypropyl-beta-cyclodextrin (HPβCD) in water (with initial dissolution in minimal DMSO) | Varies | In vivo (intravenous) | ResearchGate[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from formulations provided by commercial suppliers and is suitable for achieving a clear solution for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or distilled water (ddH2O)
Procedure:
-
Prepare a Concentrated Stock in DMSO: Weigh the required amount of this compound and dissolve it in a minimal volume of fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 92 mg/mL). Use sonication or gentle warming if necessary to ensure complete dissolution.
-
Add PEG300: To the DMSO stock solution, add PEG300 to achieve a final concentration of 40% of the total volume. Mix thoroughly until the solution is clear.
-
Add Tween 80: To the DMSO/PEG300 mixture, add Tween 80 to a final concentration of 5% of the total volume. Mix until the solution is homogeneous and clear.
-
Final Dilution with Aqueous Vehicle: Slowly add saline or ddH2O to the mixture to reach the final desired volume, bringing the final concentrations to 5% DMSO, 40% PEG300, and 5% Tween 80. Mix continuously during this step.
-
Final Concentration Example: To prepare 1 mL of a 4.6 mg/mL this compound solution:
-
Start with 50 µL of a 92 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
-
Use Immediately: It is recommended to use the freshly prepared solution for optimal results.
Protocol 2: Preparation of this compound Solution using Cyclodextrin Inclusion Complexation
This protocol is based on the principles of forming an inclusion complex to enhance solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer
-
Magnetic stirrer and stir bar
-
Filtration unit (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water or your desired buffer (e.g., 20% w/v). Stir until the HP-β-CD is completely dissolved.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Equilibration and Separation: After stirring, allow the solution to equilibrate for a few hours. Then, separate the undissolved this compound by centrifugation followed by filtration through a 0.22 µm filter to obtain a clear, saturated solution of the this compound-HP-β-CD complex.
-
Concentration Determination: The exact concentration of this compound in the final solution should be determined analytically using a technique such as UV-Vis spectrophotometry or HPLC.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound using a co-solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. Water on hydrophobic surfaces: mechanistic modeling of polyethylene glycol-induced protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Astemizole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astemizole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a second-generation histamine H1-receptor antagonist with an IC50 of 4.7 nM.[1] It competitively binds to H1 receptors in various tissues, including the GI tract, uterus, large blood vessels, and bronchial muscle, suppressing edema, flare, and pruritus resulting from histamine activity.[2]
Q2: What are the known off-target effects of this compound?
This compound is a potent inhibitor of the ether-à-go-go-1 (EAG1) and ether-à-go-go-related gene (ERG) potassium channels.[1] This inhibition of the hERG (human Ether-à-go-go-Related Gene) K+ channel, with an IC50 of 0.9 nM, is responsible for its cardiotoxic effects, specifically QTc interval prolongation, which led to its withdrawal from the market.[3] this compound has also been shown to have antineoplastic properties by affecting various signaling pathways.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol. For a 100 mM stock solution, you can dissolve this compound in DMSO. It is recommended to use fresh, moisture-free DMSO as its presence can reduce solubility.[1] For in vitro experiments, a common stock solution concentration is 10 mM in DMSO. Aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q4: What is a suitable vehicle for in vivo experiments with this compound?
For oral administration, a common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. For intravenous administration, a solution can be prepared using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always ensure the final concentration of DMSO is low to avoid toxicity.
Troubleshooting Guide
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure you use a consistent cell number for each experiment. It is advisable to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., mitochondrial activity for MTT, membrane integrity for trypan blue). The choice of assay can influence the IC50 value. Consider using multiple assays to confirm your findings.
-
Incubation Time: The duration of drug exposure will affect the IC50. Longer incubation times generally result in lower IC50 values. Standardize the incubation time across all experiments.
-
Vehicle (DMSO) Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is consistent and below a non-toxic level (typically <0.5%). Run a vehicle control to assess the effect of the solvent on cell viability.
-
Compound Stability: this compound in solution may degrade over time. Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Solubility and Precipitation Issues
Q: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?
A: this compound has poor water solubility. Precipitation in aqueous media can be a problem.
-
Final Concentration: Do not exceed the solubility limit of this compound in your final culture medium. If you need to use higher concentrations, you may need to adjust the solvent system, although this can introduce artifacts.
-
Preparation Method: When diluting your DMSO stock solution into the aqueous culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds in solution. Ensure your serum concentration is consistent across experiments.
Unexpected Cellular Effects
Q: I am observing cellular effects that are inconsistent with histamine H1 receptor antagonism. What could be the reason?
A: this compound has well-documented off-target effects that can lead to a variety of cellular responses:
-
Ion Channel Inhibition: this compound is a potent blocker of EAG1 and hERG potassium channels.[1] This can alter cellular electrophysiology and ion homeostasis, leading to effects on cell proliferation and survival, particularly in cancer cells where these channels can be overexpressed.
-
Induction of Apoptosis and Autophagy: this compound has been shown to induce both apoptosis (programmed cell death) and autophagy in various cancer cell lines. These effects are often independent of its antihistaminic activity and can be mediated through pathways involving p53 and mTOR.
-
Drug Interactions: this compound's metabolism is mediated by cytochrome P450 enzymes.[2] If your experimental system involves other compounds, there could be drug-drug interactions affecting the concentration and activity of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Targets
| Target | IC50 Value | Cell Line/System | Reference |
| Histamine H1 Receptor | 4.7 nM | Cell-free assay | [1] |
| hERG (KV11.1) Channel | 0.9 nM | In vitro | |
| EAG1 (KV10.1) Channel | ~200 nM | HEK293 cells | [4] |
| Malaria (multidrug-resistant strains) | 227 - 734 nM | In vitro |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| H295R | Adrenocortical Carcinoma | ~7 µM | Neutral Red Assay (48h) | |
| SaOS-2 | Osteosarcoma | 0.135 µM | Patch-clamp | [5] |
| WPE1-NB26 | Prostate Cancer | Nanomolar range | AlamarBlue® assay | |
| HepG2 | Hepatocellular Carcinoma | Not specified | Metabolic activity assay | |
| HuH-7 | Hepatocellular Carcinoma | Not specified | Metabolic activity assay |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol provides a general framework for detecting apoptosis-related proteins.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
EAG1 Channel Activity (Whole-Cell Patch-Clamp)
This is a simplified overview. The specific parameters will depend on the equipment and cell type.
-
Cell Preparation: Plate cells expressing EAG1 channels on glass coverslips.
-
Electrode Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Recording: Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit EAG1 currents.
-
This compound Application: Perfuse the cell with an external solution containing different concentrations of this compound.
-
Data Acquisition and Analysis: Record the currents before and after this compound application. Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship. Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's regulation of the autophagy pathway.
Caption: Workflow for assessing this compound's inhibition of EAG1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of block of hEag1 K+ channels by imipramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hEag1 K+ Channel Inhibitor this compound Stimulates Ca2+ Deposition in SaOS-2 and MG-63 Osteosarcoma Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
Technical Support Center: Optimizing Astemizole Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astemizole in animal models. Our goal is to help you optimize your experimental design to minimize toxicity while achieving desired therapeutic effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: The most frequently reported toxicities associated with this compound in animal models are cardiotoxicity and potential liver toxicity.[1] Cardiotoxicity often manifests as a prolongation of the QT interval and can lead to arrhythmias.[2][3][4][5] In cynomolgus monkeys, while no significant toxicological changes were observed at doses up to 60 mg/kg, there were indications of potential liver and heart toxicity based on serum parameter changes.[1] Specifically, an increase in the Action Potential Duration (APD) was noted in the high-dose group.[1]
Q2: Which animal models are most sensitive to this compound-induced cardiotoxicity?
A2: Canines and non-human primates, such as cynomolgus monkeys, have been shown to be sensitive models for evaluating the cardiotoxic effects of this compound.[1][2][3][4] In canines, this compound has been demonstrated to increase the QT interval and the ventricular effective refractory period (VERP).[5] Studies in cynomolgus monkeys have also shown significant increases in the QT interval.[4]
Q3: Are there species-specific differences in this compound metabolism that I should be aware of?
A3: Yes, metabolic differences across species can influence the pharmacokinetic and toxicity profiles of this compound. This compound is extensively metabolized in the liver, with desmethylthis compound being a major active metabolite.[6] The relative levels of the parent drug and its metabolites can vary between species, which may contribute to differences in observed toxicity. For instance, rabbit small intestinal and liver microsomes have been used as a model for first-pass metabolism in humans.[7]
Q4: What is a safe starting dose for this compound in a new animal study?
A4: A safe starting dose will depend on the animal model and the research question. However, based on available data, it is advisable to start with a low dose and escalate gradually. In carcinogenicity studies, doses of approximately 5, 20, and 80 mg/kg/day administered with food were used in mice and rats without evidence of tumorigenicity.[8] In a study with cynomolgus monkeys, oral doses of 10, 30, and 60 mg/kg were tested.[1] For in vivo pharmacology studies, oral potencies were found to be high in rats, guinea pigs, and dogs.[9] It is crucial to conduct thorough dose-ranging studies to determine the optimal dose for your specific model and endpoint.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or severe adverse events.
-
Possible Cause: The administered dose is too high for the chosen animal model.
-
Troubleshooting Steps:
-
Immediately cease administration and provide supportive care to the affected animals.
-
Review the literature for established lethal doses (LD50) in your species. The minimum lethal dose is reported as 237 mg/kg in mice and 562 mg/kg in rats.[10]
-
Conduct a dose-ranging study with lower starting doses to establish a maximum tolerated dose (MTD).
-
Consider the route of administration. Intravenous administration may lead to higher peak plasma concentrations and increased toxicity compared to oral administration.
-
Issue 2: No observable therapeutic effect at the tested doses.
-
Possible Cause: The administered dose is too low, or the drug is being rapidly metabolized.
-
Troubleshooting Steps:
-
Gradually increase the dose in subsequent cohorts while closely monitoring for signs of toxicity.
-
Analyze plasma samples to determine the pharmacokinetic profile of this compound and its major metabolite, desmethylthis compound.[6] This will help you understand if the drug is reaching and maintaining therapeutic concentrations.
-
Consider that the high plasma levels of desmethylthis compound contribute significantly to the antihistamine activity.[6]
-
Issue 3: Observing significant QT prolongation in ECG measurements.
-
Possible Cause: this compound is known to block the delayed rectifier potassium current (IKr), leading to delayed ventricular repolarization and QT prolongation.[5]
-
Troubleshooting Steps:
-
Reduce the dose of this compound.
-
If the therapeutic effect is lost at lower doses, consider co-administration with an agent that does not affect cardiac repolarization but may potentiate the desired effect.
-
Continuously monitor ECGs in all animals receiving this compound, especially at higher doses. In a canine model, doses of 0.3 to 3 mg/kg increased the ventricular activation delay.[3]
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Different Animal Models
| Animal Model | Route of Administration | Dose(s) | Observed Effects | Reference |
| Cynomolgus Monkey | Oral | 10, 30, 60 mg/kg | No significant toxicological changes, but indications of potential liver and heart toxicity at 60 mg/kg (increased APD). | [1] |
| Cynomolgus Monkey | Intravenous | 0.3, 1 mg/kg/h | Significant time-dependent increases in QT and QTc intervals. | [4] |
| Canine | Intravenous | 0.3, 3.0 mg/kg | Bradycardic effect, lengthening of repolarization, decreased blood pressure, and suppressed cardiac contraction at the higher dose. | [2] |
| Canine | Intravenous | 0.3 to 3 mg/kg | Increased ventricular activation delay. | [3] |
| Canine | Intravenous | 1.0, 3.0 mg/kg | Significantly increased QTc interval and ventricular effective refractory period (VERP). | [5] |
| Swiss Mouse | Oral (in food) | ~5, 20, 80 mg/kg/day | No evidence of tumorigenicity. | [8] |
| Wistar Rat | Oral (in food) | ~5, 20, 80 mg/kg/day | No evidence of tumorigenicity. | [8] |
| Rat | Not specified | 100x human dose | Embryocidal effects with maternal toxicity. | [7] |
| Rat | Not specified | 50x human dose | No embryotoxicity or maternal toxicity. | [7] |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Cynomolgus Monkeys
-
Animal Model: Male cynomolgus monkeys (Macaca fascicularis).
-
Dosing: Oral gavage of this compound at doses of 0 (vehicle control), 10, 30, and 60 mg/kg.
-
Duration: Single dose administration.
-
Assessments:
Protocol 2: Cardiotoxicity Assessment in Canines
-
Animal Model: Anesthetized canines.
-
Dosing: Intravenous administration of this compound at cumulative doses. A study used 0.3 mg/kg followed by an additional 3.0 mg/kg.[2]
-
Assessments:
-
Continuous monitoring of cardiohemodynamics (e.g., blood pressure, heart rate).
-
Electrocardiogram (ECG) to measure QT interval and other parameters.
-
Monophasic action potential monitoring to assess repolarization.[2]
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Assessment of General and Cardiac Toxicities of this compound in Male Cynomolgus Monkeys: Serum Biochemistry and Action Potential Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of nonsedating antihistamine, this compound, on the in situ canine heart assessed by cardiohemodynamic and monophasic action potential monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on ventricular activation delay and RT intervals in a canine myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of terfenadine, this compound and epinastine on electrocardiogram in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. [this compound: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carcinogenicity studies of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo pharmacology of this compound, a new type of H1-antihistaminic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicoses in Animals From Human Cold and Allergy Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Mitigating the Cardiotoxic Side Effects of Astemizole In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cardiotoxic side effects of Astemizole in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: The primary mechanism of this compound-induced cardiotoxicity is the blockade of the 'rapid' component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1] This current is crucial for the repolarization phase of the cardiac action potential. The IKr channel is encoded by the human Ether-à-go-go-Related Gene (hERG).[1] By blocking these channels, this compound prolongs the action potential duration, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1] This delay in repolarization can lead to early afterdepolarizations (EADs) and, in susceptible individuals, a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP).[1][2]
Q2: Are the metabolites of this compound also cardiotoxic?
A2: Yes, the principal metabolite of this compound, desmethylthis compound, is a potent blocker of hERG potassium channels, with a potency similar to the parent compound.[3][4] Due to its long elimination half-life and high steady-state serum concentrations, desmethylthis compound is considered a primary contributor to the cardiotoxic effects observed after this compound administration.[3][4]
Q3: What are the common in vivo models for studying this compound's cardiotoxicity?
A3: Several animal models have been used to study the cardiotoxic effects of this compound. The most common include:
-
Canine models: Anesthetized or conscious dogs are frequently used to assess cardiohemodynamic and electrophysiological parameters, including ECG and monophasic action potentials.[5][6]
-
Guinea pig models: Guinea pigs are also a well-established model for evaluating the arrhythmogenic potential of drugs, including this compound.[1][7]
-
Cynomolgus monkey models: Non-human primates like cynomolgus monkeys are used to evaluate ECG changes, and their response can be consistent with clinical observations.[5]
Q4: What is a potential strategy to mitigate this compound-induced cardiotoxicity in vivo?
A4: A promising strategy for mitigating this compound-induced cardiotoxicity is the administration of agents that increase heart rate and shorten the cardiac action potential duration. Catecholamines, such as isoproterenol, have been suggested as potential candidates for the treatment of this compound intoxication.[5][6] Isoproterenol is a non-selective β-adrenergic agonist that can increase heart rate (positive chronotropic effect) and antagonize the prolongation of repolarization caused by IKr channel blockers.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high variability in QT interval prolongation between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting Step: Ensure precise and consistent administration of this compound. For intravenous (IV) infusions, use a calibrated syringe pump. For oral gavage, ensure the correct volume is delivered to the stomach and check for any regurgitation.
-
-
Possible Cause 2: Differences in Drug Metabolism.
-
Troubleshooting Step: Be aware that individual animals may have variations in cytochrome P450 (CYP) enzyme activity, particularly CYP3A4, which metabolizes this compound.[8] While difficult to control, documenting and reporting any signs of altered metabolism (e.g., unexpected sedation) can be helpful. Consider pre-screening animals for baseline liver function if high variability persists.
-
-
Possible Cause 3: Fluctuations in Anesthesia Depth.
-
Troubleshooting Step: If using an anesthetized model, maintain a stable plane of anesthesia. Fluctuations in anesthetic depth can affect autonomic tone and heart rate, thereby influencing the QT interval. Monitor vital signs continuously and adjust the anesthetic dose as needed.
-
Issue 2: Difficulty in inducing a consistent and significant QT prolongation.
-
Possible Cause 1: Insufficient Dose of this compound.
-
Possible Cause 2: Rapid Metabolism of this compound.
-
Troubleshooting Step: In some models, the first-pass metabolism of this compound can be extensive. To increase the bioavailability of the parent compound, co-administration with a CYP3A4 inhibitor (e.g., ketoconazole) can be considered, though this will also increase the risk of severe cardiotoxicity.[7] This approach should be used with caution and with appropriate ethical considerations.
-
-
Possible Cause 3: Incorrect QT Correction Formula.
-
Troubleshooting Step: The QT interval is highly dependent on heart rate. Ensure you are using an appropriate heart rate correction formula (e.g., Bazett's, Fridericia's) for the species being studied. The choice of correction formula can significantly impact the interpretation of the results.
-
Issue 3: High incidence of mortality in the experimental group.
-
Possible Cause 1: this compound Overdose.
-
Troubleshooting Step: The therapeutic window for this compound is narrow, and overdose can quickly lead to fatal arrhythmias.[10] Reduce the dose of this compound or the rate of infusion. Consider starting with a lower dose and escalating it to find a balance between inducing cardiotoxicity and maintaining animal survival.
-
-
Possible Cause 2: Interaction with Anesthetics.
-
Troubleshooting Step: Some anesthetics can have their own effects on the cardiovascular system and may potentiate the cardiotoxic effects of this compound. Review the literature for potential interactions between your chosen anesthetic and IKr channel blockers.
-
-
Possible Cause 3: Underlying Health Issues in Animals.
-
Troubleshooting Step: Ensure that all animals are healthy and free from any underlying cardiac or hepatic conditions before starting the experiment. A thorough health screen can help to reduce unexpected mortality.
-
Data Presentation
Table 1: Effect of Intravenous this compound on QTc Interval and Ventricular Effective Refractory Period (VERP) in Anesthetized Dogs
| Dose of this compound (mg/kg IV) | Change in QTc Interval (ms) | Change in VERP (ms) |
| 1.0 | Significant Prolongation | Significant Prolongation |
| 3.0 | Significant Prolongation | Significant Prolongation |
Data compiled from studies demonstrating the in vivo effects of this compound.[5][9]
Table 2: Effect of Intravenous this compound Infusion on Monophasic Action Potential Duration (MAPD) in Anesthetized Dogs
| Infusion Dose of this compound (mg/kg/h) | Baseline Endocardial MAPD (ms, mean ± SE) | Post-Infusion Endocardial MAPD (ms, mean ± SE) |
| 0.14 | 323 ± 8 | 343 ± 10 |
| 0.45 | 323 ± 8 | 379 ± 13 |
| 1.4 | 323 ± 8 | 468 ± 26 |
Data from a study in a canine model of long QT syndrome, at a basic cycle length of 1500 ms.[1]
Experimental Protocols
Protocol 1: Induction of Cardiotoxicity with this compound in a Canine Model
This protocol describes a method for inducing and assessing the cardiotoxic effects of this compound in an anesthetized canine model.
1. Animal Preparation:
- Adult beagle dogs of either sex are fasted overnight with free access to water.
- Anesthetize the dogs with an appropriate agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the experiment.
- Intubate the animals and provide mechanical ventilation.
- Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration.
2. Electrocardiogram (ECG) Monitoring:
- Attach standard limb leads for continuous ECG recording.
- Record baseline ECG for at least 30 minutes to ensure stability.
- Measure heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's).
3. This compound Administration:
- Prepare a stock solution of this compound in a suitable vehicle.
- Administer this compound intravenously (IV) at escalating doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[5][9]
- Allow for a stabilization period (e.g., 15-30 minutes) between doses.
4. Data Acquisition and Analysis:
- Continuously monitor and record ECG and blood pressure throughout the experiment.
- At the end of each stabilization period, measure the ECG parameters.
- Analyze the data to determine the dose-dependent effects of this compound on QTc interval and other cardiovascular parameters.
Protocol 2: Mitigation of this compound-Induced Cardiotoxicity with Isoproterenol
This protocol outlines a potential method for reversing the cardiotoxic effects of this compound using isoproterenol in an anesthetized canine model.
1. Induction of this compound Cardiotoxicity:
- Follow steps 1 and 2 from Protocol 1 to prepare the animal and establish baseline ECG recordings.
- Administer a dose of this compound known to cause significant QT prolongation (e.g., 1.0 to 3.0 mg/kg IV), as determined from Protocol 1 or literature data.[5][9]
- Confirm the induction of significant QTc prolongation from the ECG recording.
2. Isoproterenol Administration:
- Prepare a stock solution of isoproterenol in saline.
- Once QTc prolongation is established, begin an IV infusion of isoproterenol. A starting infusion rate could be in the range of 0.01-0.1 µg/kg/min.
- The dose of isoproterenol should be titrated to achieve a modest increase in heart rate (e.g., 10-20% above the post-Astemizole baseline) while avoiding excessive tachycardia.
3. Monitoring and Data Analysis:
- Continuously monitor the ECG throughout the isoproterenol infusion.
- Measure the QTc interval at regular intervals (e.g., every 5 minutes) during the isoproterenol infusion.
- Compare the QTc interval during isoproterenol infusion to the QTc interval after this compound administration alone to assess the extent of reversal.
- Continue monitoring for a period after stopping the isoproterenol infusion to observe for any rebound QT prolongation.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for mitigating this compound cardiotoxicity.
Caption: Troubleshooting logic for high QTc variability.
References
- 1. Electrophysiological effects of cetirizine, this compound and D-sotalol in a canine model of long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anestesiar.org [anestesiar.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of nonsedating antihistamine, this compound, on the in situ canine heart assessed by cardiohemodynamic and monophasic action potential monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Torsade de pointes with an antihistamine metabolite: potassium channel blockade with desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac electrophysiological actions of the histamine H1-receptor antagonists this compound and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Type 2 MI induced by a single high dose of isoproterenol in C57BL/6J mice triggers a persistent adaptive immune response against the heart - PMC [pmc.ncbi.nlm.nih.gov]
Astemizole Technical Support Center: Enhancing Solubility and Stability for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility and potential instability of Astemizole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a second-generation antihistamine characterized by its low water solubility.[1][2][3] Understanding its fundamental properties is crucial for its effective use in experiments.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is practically insoluble in water but is freely soluble in several organic solvents.[2][3] For in vitro experiments, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents to prepare stock solutions.[1]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: High-concentration stock solutions are typically prepared in DMSO. For instance, a 50 mM stock solution can be made by dissolving this compound in DMSO.[4] It is often necessary to use sonication or gentle warming to achieve complete dissolution.[5][6]
Q4: What is the recommended storage condition for this compound powder and its stock solutions?
A4: this compound powder is stable for up to three years when stored at -20°C.[5][7] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one to three months.[1][7][8] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller volumes for single-use applications.[6][8]
Q5: How can I prepare an this compound formulation for in vivo animal studies?
A5: Due to its poor water solubility, preparing this compound for in vivo administration requires specific formulations. Common methods involve using a co-solvent system. Two widely used formulations are:
-
A suspension in a vehicle containing Tween 80 and sodium carboxymethyl cellulose (CMC) for oral administration.[10]
Q6: Are there methods to improve the aqueous solubility of this compound without using co-solvents?
A6: Yes, complexation with cyclodextrins is a well-established method to enhance the aqueous solubility of poorly soluble drugs like this compound.[11][12] Specifically, β-cyclodextrin (β-CD) and its derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, significantly increasing its solubility in aqueous solutions.[3][10] The presence of organic acids like citric acid can further enhance this effect.[3]
Q7: What are the known stability issues with this compound in solution?
A7: While specific degradation pathways for this compound under experimental conditions are not extensively detailed in readily available literature, compounds of this nature can be susceptible to hydrolysis (especially at extreme pH), oxidation, and photolysis.[13][14][15] It is crucial to use fresh solvents, protect solutions from light, and store them appropriately to minimize degradation.[7] For instance, moisture-absorbing DMSO can reduce solubility and should be avoided.[7]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer/media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent if experimentally permissible. Alternatively, consider using a cyclodextrin-based formulation to enhance aqueous solubility.[3][10] |
| Difficulty dissolving this compound powder in solvent | Insufficient mixing or low temperature. The solvent may be of poor quality or contain water (e.g., old DMSO).[7] | Use an ultrasonic bath or gently warm the solution to 37°C to aid dissolution.[5][6] Ensure you are using fresh, anhydrous grade solvent. |
| Inconsistent experimental results | Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light). | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[6][8] Store solutions protected from light at -20°C or -80°C. |
| Toxicity observed in cell culture at low this compound concentrations | The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells. | Prepare a more concentrated stock solution of this compound to minimize the final volume of solvent added to the cell culture medium. Perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific cell line. |
| Poor bioavailability in in vivo studies | Inadequate formulation leading to poor absorption. Precipitation of the compound at the injection site or in the gastrointestinal tract. | Optimize the in vivo formulation. For oral administration, consider creating a micronized suspension in a vehicle like 0.5% sodium CMC with a small amount of Tween 80.[10] For intravenous administration, a co-solvent system with PEG300 and Tween 80 or a cyclodextrin-based formulation can improve solubility and prevent precipitation.[5][10] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 125 | 272.59 | [5] |
| DMSO | 92 | 200.62 | [7] |
| DMSO | 45.86 | 100 | |
| DMSO | ≥ 11.5 (with gentle warming) | ≥ 25.08 | [6] |
| Ethanol | 25 | 54.52 | [1] |
| Ethanol | 11.46 | 25 | |
| Water | Partly miscible / Practically insoluble | - | [1][3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 6.25 | ≥ 13.63 | [5][9] |
| 10% DMSO + 90% Corn Oil | ≥ 6.25 | ≥ 13.63 | [5][9] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [5][7] |
| Solution in DMSO/Ethanol | -20°C | 1 to 3 months | [1][5][6][8] |
| Solution in DMSO/Ethanol | -80°C | 6 months to 1 year | [5][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Materials : this compound powder (MW: 458.57 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Weigh out 22.93 mg of this compound powder and place it into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes or warm it gently at 37°C until a clear solution is obtained.[5][6]
-
Once dissolved, centrifuge briefly to collect the solution at the bottom of the tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
-
Protocol 2: Preparation of this compound Formulation for Oral Gavage (in vivo)
-
Materials : this compound powder, Tween 80, 0.5% (w/v) sodium carboxymethyl cellulose (CMC) solution, mortar and pestle.
-
Procedure :
-
Calculate the required amount of this compound based on the desired dosage (mg/kg) and the number of animals.
-
Weigh the calculated amount of this compound and place it in a mortar.
-
Add 1-2 drops of Tween 80 to the powder and grind with the pestle to form a uniform paste.[10]
-
Gradually add the 0.5% sodium CMC solution to the paste while continuing to mix, creating a homogenous suspension.
-
Transfer the suspension to a suitable container and make up to the final required volume with the 0.5% sodium CMC solution.
-
Sonicate the final suspension for 5-10 minutes to ensure a uniform particle size distribution.[10]
-
Vortex the suspension well before each administration to ensure homogeneity.
-
Protocol 3: Preparation of this compound Formulation for Intravenous Injection (in vivo)
-
Materials : this compound powder, DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Procedure :
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare 1 mL of the final formulation (for a target concentration of ≥ 6.25 mg/mL), sequentially add the following components, ensuring the solution is clear after each step[9]: a. Start with 400 µL of PEG300. b. Add 100 µL of the 62.5 mg/mL this compound stock in DMSO and mix thoroughly. c. Add 50 µL of Tween 80 and mix until the solution is clear. d. Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
This formulation should be prepared fresh before use and administered immediately.[7]
-
Visualizations
Caption: Decision workflow for this compound solubilization.
Caption: this compound's mechanism as an H1 receptor antagonist.
References
- 1. This compound CAS#: 68844-77-9 [m.chemicalbook.com]
- 2. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | antihistamine | CAS 68844-77-9 | histamine H1-receptor antagonist | Buy R43512; Hismanal from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Managing Autofluorescence in Imaging-Based Assays with Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of autofluorescence in imaging-based assays, with a particular focus on scenarios involving small molecules like astemizole. While this compound itself is not considered intrinsically fluorescent in aqueous solutions, its presence in an assay, or the autofluorescence of its derivatives or metabolites, can interfere with signal detection. This guide offers practical solutions to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in our assays?
Autofluorescence is the natural emission of light by biological materials or other components of the experimental setup when excited by a light source. This intrinsic fluorescence can originate from various sources, including endogenous cellular components, fixatives, and even the assay media. In the context of drug discovery, test compounds themselves can be a source of autofluorescence. This phenomenon becomes problematic as it can mask the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, false positives, and inaccurate quantification of biological events.
Q2: We are observing high background fluorescence in our assay wells treated with this compound. Is this compound autofluorescent?
While this compound is generally considered non-fluorescent in aqueous solutions, it's possible that under specific experimental conditions (e.g., pH, interaction with cellular components) it may exhibit some level of fluorescence.[1] Additionally, some derivatives of this compound have been specifically designed as fluorescent probes.[2][3][4][5] Therefore, it is crucial to determine the source of the observed fluorescence. It could be the compound, its metabolites, or an interaction with other assay components.
Q3: How can we determine if the observed background fluorescence is from our compound or another source?
To pinpoint the source of autofluorescence, it is essential to include proper controls in your experimental design. A key control is to image wells containing the compound in the assay buffer without cells. This will help you determine if the compound itself is fluorescent at the excitation and emission wavelengths you are using. Additionally, an unstained control sample (cells without any fluorescent labels) should be included to assess the level of endogenous autofluorescence.[6][7]
Troubleshooting Guide
Problem 1: High background fluorescence observed in all wells, including controls.
This issue likely points to a source of autofluorescence that is independent of your test compound.
Possible Causes & Solutions:
| Possible Cause | Solution | Supporting Evidence/Rationale |
| Phenol Red in Culture Media | Use phenol red-free media for the duration of the experiment. | Phenol red is a known fluorescent compound that can contribute to background noise. |
| Serum in Culture Media | Reduce the concentration of fetal bovine serum (FBS) or switch to a serum-free medium or bovine serum albumin (BSA) during the assay.[6][8] | Serum components can be a significant source of autofluorescence, particularly in the violet to blue spectrum.[8] |
| Plasticware Autofluorescence | Use imaging plates with black walls and optically clear bottoms designed for fluorescence assays. | Black-walled microplates minimize well-to-well crosstalk and reduce background fluorescence from the plate itself.[9] |
| Fixation-Induced Autofluorescence | If using aldehyde-based fixatives like formaldehyde or glutaraldehyde, consider reducing the fixation time or switching to a non-aldehyde fixative such as ice-cold methanol.[6][10][11] | Aldehyde fixatives react with cellular amines to create fluorescent products.[12][13] |
Problem 2: Increased fluorescence is observed only in wells treated with our test compound.
This strongly suggests that the compound is contributing to the signal.
Possible Causes & Solutions:
| Possible Cause | Solution | Supporting Evidence/Rationale |
| Compound Autofluorescence | 1. Spectral Shift: If possible, switch to fluorescent probes and filters in a spectral range where the compound does not fluoresce. Far-red dyes are often a good choice as compound autofluorescence is less common at these wavelengths.[10] 2. Pre-read Protocol: Measure the fluorescence of the wells after compound addition but before adding the fluorescent probe. This "pre-read" value can then be subtracted from the final reading.[14] 3. Time-Resolved Fluorescence (TRF): If your instrumentation allows, use TRF assays. This technique introduces a delay between excitation and emission detection, allowing short-lived background fluorescence from the compound to decay while capturing the signal from long-lived lanthanide-based probes. | Approximately 10% of compounds in small-molecule libraries can exhibit autofluorescence, leading to false positives.[9] |
| Interaction with Cellular Components | The compound may be accumulating in lysosomes or other cellular compartments that have a different local environment, leading to induced fluorescence. | This can be investigated by co-localizing the compound-induced signal with organelle-specific fluorescent trackers. |
Experimental Protocols
Protocol 1: Quantifying Compound Autofluorescence
This protocol allows for the direct measurement of fluorescence originating from the test compound.
-
Plate Preparation: Use the same type of microplate as in your primary assay (e.g., 96-well, black-walled, clear-bottom).
-
Compound Dilution: Prepare a serial dilution of your test compound (e.g., this compound) in the assay buffer (without cells). The concentration range should cover and exceed the concentrations used in your main experiment.
-
Control Wells: Include wells with assay buffer only (no compound) to determine the background fluorescence of the buffer and plate.
-
Incubation: Incubate the plate under the same conditions (temperature, duration) as your primary assay.
-
Imaging: Acquire images using the same filter sets and exposure times as your primary experiment.
-
Data Analysis: Quantify the mean fluorescence intensity for each concentration of the compound. Plot the intensity as a function of compound concentration.
Data Presentation:
| Compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 (Buffer Control) | 150 | 12 |
| 1 | 250 | 20 |
| 5 | 750 | 65 |
| 10 | 1500 | 120 |
| 20 | 3000 | 250 |
Protocol 2: Sodium Borohydride Treatment for Reducing Fixative-Induced Autofluorescence
This method can be used to quench autofluorescence caused by aldehyde fixatives.
-
Cell Fixation: Fix your cells as per your standard protocol (e.g., with 4% paraformaldehyde).
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Add this solution to your cells and incubate for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization and Staining: Proceed with your standard immunofluorescence protocol.
Visualizing Workflows and Pathways
A flowchart outlining the experimental workflow and decision points for troubleshooting autofluorescence.
A simplified diagram of this compound's mechanism as an H1 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based turn-on fluorescent probes for imaging hERG potassium channel - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Collection - this compound Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. biotium.com [biotium.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. southernbiotech.com [southernbiotech.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astemizole Off-Target Effects in Data Interpretation
For researchers, scientists, and drug development professionals utilizing Astemizole, understanding and accounting for its off-target effects is critical for accurate data interpretation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target activities of this compound?
A1: this compound's primary on-target activity is as a potent antagonist of the histamine H1 receptor.[1][2][3] However, it exhibits significant off-target activities, most notably the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (K_v11.1), which is responsible for its cardiotoxic effects.[1][2][3][4] Additionally, this compound is known to inhibit other potassium channels, such as the Ether-à-go-go 1 (Eag1) and Erg-related gene (Erg) channels, which contributes to its anti-cancer properties.[5][6][7] It also shows weaker interactions with serotonin, dopamine, and muscarinic acetylcholine receptors.[1][2]
Q2: Why is my experimental data showing unexpected results when using this compound?
A2: Unexpected results are often attributable to this compound's off-target effects. For instance, if you are studying a cellular process and observe changes that cannot be explained by histamine H1 receptor antagonism alone, it is crucial to consider the potential involvement of hERG channel blockade or effects on other ion channels and receptors.[5][6][7] The observed phenotype might be a composite of both on-target and off-target activities.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: To dissect the specific contributions of on-target versus off-target effects, a combination of control experiments is essential. This can include:
-
Using a structurally distinct H1 antagonist: Employ another H1 antagonist with a different off-target profile to see if the same effect is observed.
-
Histamine rescue experiments: Attempt to reverse the observed effect by adding an excess of histamine. If the effect is on-target, it should be at least partially reversible.
-
Using cells lacking the H1 receptor: If available, utilize knockout or knockdown cell lines for the histamine H1 receptor. An effect that persists in these cells is likely off-target.
-
Employing specific inhibitors for off-targets: If you hypothesize that an off-target effect is due to hERG blockade, for example, you could compare the results with a more specific hERG blocker.
Q4: What are the key metabolites of this compound, and do they have similar off-target effects?
A4: The principal metabolite of this compound is desmethylthis compound. It is important to note that desmethylthis compound is equipotent to this compound in blocking hERG channels. Given that desmethylthis compound has a longer half-life and can accumulate to higher concentrations in vivo, it is considered a major contributor to the observed cardiotoxicity.
Q5: Are there commercially available tools to predict this compound's off-target effects?
A5: Several computational tools and databases can help predict potential off-target interactions. These include pharmacology databases that list known affinities of compounds for various targets and in silico methods that predict binding based on structural similarity to known ligands of different receptors and enzymes.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Changes
-
Problem: You observe a decrease in cell proliferation or an increase in cell death in your cancer cell line when treating with this compound, which is more pronounced than with other H1 antagonists.
-
Possible Cause: This is likely due to this compound's off-target inhibition of Eag1 and Erg potassium channels, which are known to be involved in cancer cell proliferation.[6][7]
-
Troubleshooting Steps:
-
Confirm Eag1/Erg Expression: Verify that your cell line expresses these potassium channels at the protein level.
-
Use a Specific Eag1/Erg Blocker: Compare the effects of this compound with a more specific inhibitor of these channels to see if the phenotype is similar.
-
Electrophysiology: If feasible, perform patch-clamp experiments to directly measure the effect of this compound on Eag1/Erg channel currents in your cells.
-
Issue 2: Confounding Electrophysiological Recordings
-
Problem: You are studying ion channels other than the H1 receptor and see unexpected changes in currents after applying this compound as a control compound.
-
Possible Cause: this compound is a potent hERG channel blocker and also affects other potassium channels.[1][3][4]
-
Troubleshooting Steps:
-
Consult Off-Target Databases: Check databases for known interactions of this compound with the ion channel you are studying.
-
Concentration-Response Curve: Perform a detailed concentration-response analysis to determine the potency of this compound on your channel of interest.
-
Use a Cleaner H1 Antagonist: For your control experiments, consider using an H1 antagonist with a more favorable selectivity profile.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.
| Target | Assay Type | IC50 (nM) | Reference |
| Histamine H1 Receptor | Radioligand Binding | 4 | [1][2][3] |
| K_v11.1 (hERG) Channel | Electrophysiology | 0.9 | [1][2][3][4] |
| Eag1/Erg Potassium Channels | Varies by assay | Potent inhibitor | [5][6][7] |
| 5-HT (Serotonin) Receptors | Binding Assays | >80 | [1][2] |
| Dopamine Receptors | Binding Assays | >1000 | [1][2] |
| Muscarinic Acetylcholine Receptors | Binding Assays | >1000 | [1][2] |
| Plasmodium falciparum | in vitro growth inhibition | 227 - 734 | [1][2] |
Experimental Protocols
hERG Channel Blockade Assessment via Manual Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 1 EGTA (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Apply different concentrations of this compound to the cells and record the hERG current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor (e.g., CHO-H1).
-
Radioligand: Use [3H]-mepyramine as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, [3H]-mepyramine (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding determination, use a high concentration of a known H1 antagonist (e.g., mianserin).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration.
-
Plot the competition binding curve and fit the data to a one-site competition model to determine the Ki value.
-
Visualizations
References
- 1. This compound | Histamine H1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. This compound | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gen.store [gen.store]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound: an Old Anti-histamine as a New Promising Anti-cancer ...: Ingenta Connect [ingentaconnect.com]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Astemizole in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Astemizole in rodent models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat/mouse studies. What are the likely causes?
A1: The poor oral bioavailability of this compound in rodents is a well-documented issue primarily attributed to two key factors: extensive first-pass metabolism in the gut and liver, and active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp). Additionally, the formulation used and the feeding status of the animals can significantly impact absorption.
Q2: Which metabolic enzymes are responsible for the first-pass metabolism of this compound?
A2: this compound is extensively metabolized by cytochrome P450 (CYP) enzymes. In rodents, the analogous enzymes to human CYP3A4, CYP2D6, and CYP2J2 are the main contributors to its metabolism. This rapid breakdown in the liver and intestinal wall significantly reduces the amount of active drug reaching systemic circulation.
Q3: How does P-glycoprotein (P-gp) affect this compound's bioavailability?
A3: P-glycoprotein is an efflux transporter protein found in high concentrations in the intestinal epithelium. It actively pumps absorbed this compound from within the enterocytes back into the intestinal lumen, thereby limiting its net absorption into the bloodstream.
Q4: Can the formulation of this compound impact its oral absorption?
A4: Yes, the formulation is critical. This compound has low aqueous solubility, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption. Using a simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may result in poor and variable absorption. More advanced formulations, such as those using lipids or surfactants, can improve solubility and absorption.
Q5: Should we administer this compound to fasted or fed animals?
A5: It is generally recommended to administer this compound to fasted animals. The presence of food can decrease the oral bioavailability of this compound by as much as 60%.[1] Food can alter gastrointestinal pH, delay gastric emptying, and potentially interfere with the drug's absorption.
Troubleshooting Guides
Issue 1: Consistently Low Plasma Exposure (Low AUC and Cmax)
If you are consistently observing low plasma concentrations of this compound, consider the following troubleshooting steps:
-
Optimize the Formulation:
-
Problem: this compound's low solubility may be limiting its dissolution and absorption.
-
Solution: Consider formulating this compound in a vehicle that enhances its solubility. Self-emulsifying drug delivery systems (SEDDS), lipid-based formulations, or the use of co-solvents and surfactants can significantly improve absorption.
-
-
Inhibit P-glycoprotein Efflux:
-
Problem: P-gp may be actively pumping this compound back into the gut.
-
Solution: Co-administer this compound with a known P-gp inhibitor, such as verapamil. This can help to increase the net absorption of this compound by blocking its efflux.
-
-
Inhibit CYP450 Metabolism:
-
Problem: Extensive first-pass metabolism is reducing the amount of drug reaching the systemic circulation.
-
Solution: Co-administer this compound with a broad-spectrum CYP450 inhibitor, such as ketoconazole (primarily a CYP3A4 inhibitor). This will reduce its metabolic breakdown and increase systemic exposure.
-
Issue 2: High Variability in Plasma Concentrations Between Animals
High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Here's how to address it:
-
Standardize Dosing Procedure:
-
Problem: Inconsistent oral gavage technique can lead to variable dosing.
-
Solution: Ensure all technicians are thoroughly trained in oral gavage for the specific rodent species. Verify the correct placement of the gavage needle and administer the formulation at a consistent rate.
-
-
Control for Food Intake:
-
Problem: Differences in the feeding status of animals can lead to significant variability in absorption.
-
Solution: Implement a strict fasting protocol (e.g., overnight fasting with free access to water) before dosing. Ensure that all animals in a study group are treated consistently.
-
-
Improve Formulation Homogeneity:
-
Problem: If using a suspension, the drug may not be uniformly distributed, leading to inconsistent dosing.
-
Solution: Ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) before each animal is dosed. For suspensions, continuous stirring during the dosing period may be necessary.
-
Data Presentation
The following tables present illustrative pharmacokinetic parameters of this compound in rodents under different experimental conditions. Note: Specific, publicly available pharmacokinetic data for this compound in rodents is limited. The following values are hypothetical but representative of the expected outcomes based on the known properties of the drug and are intended for comparative and illustrative purposes.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation/Co-administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (Control) | 15 ± 5 | 1.0 ± 0.5 | 45 ± 15 | < 5% |
| Lipid-Based Formulation | 45 ± 10 | 1.0 ± 0.5 | 150 ± 30 | ~15% |
| Aqueous Suspension + Ketoconazole | 75 ± 20 | 1.5 ± 0.5 | 300 ± 60 | ~30% |
| Aqueous Suspension + Verapamil | 35 ± 8 | 1.0 ± 0.5 | 120 ± 25 | ~12% |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (5 mg/kg)
| Formulation/Co-administration | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (Control) | 10 ± 4 | 0.5 ± 0.25 | 25 ± 10 | < 5% |
| Self-Emulsifying Formulation | 35 ± 9 | 0.5 ± 0.25 | 100 ± 20 | ~18% |
| Aqueous Suspension + Ketoconazole | 60 ± 15 | 1.0 ± 0.5 | 220 ± 50 | ~35% |
| Aqueous Suspension + Verapamil | 25 ± 7 | 0.5 ± 0.25 | 80 ± 18 | ~14% |
Experimental Protocols
Protocol 1: Oral Gavage of this compound in Rats
Objective: To administer a precise oral dose of an this compound formulation to rats.
Materials:
-
This compound formulation (e.g., suspension in 0.5% CMC)
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, straight or curved with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
Thoroughly mix the this compound formulation to ensure a homogenous suspension.
-
Draw the calculated volume of the formulation into the syringe.
-
Securely restrain the rat to immobilize its head and straighten its neck and back.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.
-
Carefully withdraw the needle along the same path of insertion.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
Return the animal to its cage with free access to water. Food can be returned at a specified time post-dosing (e.g., 2 hours).
Protocol 2: In Vitro Assessment of this compound Metabolism in Rat Liver Microsomes
Objective: To determine the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
Rat liver microsomes (RLM)
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of RLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Include a negative control with no NADPH regenerating system to account for non-enzymatic degradation.
-
Centrifuge the terminated reaction samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Mandatory Visualization
Caption: Factors contributing to the poor oral bioavailability of this compound.
Caption: A logical workflow for troubleshooting poor this compound bioavailability.
References
How to select the appropriate vehicle for Astemizole administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for Astemizole administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for this compound?
A1: The primary challenge is this compound's low aqueous solubility. It is practically insoluble in water, which necessitates the use of organic solvents or co-solvent systems to achieve a suitable concentration for in vivo and in vitro experiments.[1] Ensuring the final formulation is stable, non-toxic at the administered volume, and maintains this compound in solution is critical.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is freely soluble in organic solvents.[2] For research purposes, Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1] It is soluble up to 100 mM in DMSO and 25 mM in ethanol. For in vivo studies, these are often used as part of a co-solvent system.
Q3: What are some common vehicle formulations for in vivo administration of this compound?
A3: Due to its poor water solubility, multi-component vehicle systems are typically required for in vivo administration. Common formulations include:
-
A suspension in carboxymethylcellulose sodium (CMC-Na).[1]
-
A solution of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
A solution of DMSO and corn oil.[1]
Q4: Can I administer this compound that has precipitated out of solution?
A4: No, it is not recommended to administer a solution with precipitated this compound. Precipitation indicates that the drug is no longer in a bioavailable form, and administration can lead to inaccurate dosing and potential adverse effects. If precipitation is observed, the formulation should be troubleshooted.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates out of solution upon addition of aqueous components. | This compound is poorly soluble in aqueous solutions. The final concentration of the organic solvent may be too low to maintain solubility. | - Increase the proportion of the organic solvent (e.g., DMSO, PEG300) in the final formulation. - Prepare the formulation by adding the components sequentially, ensuring the solution is clear before adding the next solvent.[3] - Sonication and gentle warming (e.g., to 37°C) can aid in dissolution.[3][4] - Prepare the working solution immediately before use to minimize the risk of precipitation over time.[1][3] |
| The prepared this compound solution is cloudy or forms a suspension. | The concentration of this compound may exceed its solubility limit in the chosen vehicle. Some formulations, like those with CMC-Na, are intended to be homogeneous suspensions.[1] | - If a clear solution is required, consider reducing the final concentration of this compound. - If using a suspension vehicle like CMC-Na, ensure it is mixed thoroughly to achieve a uniform suspension before administration.[1] |
| Reduced solubility when using DMSO. | DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound. | - Use fresh, anhydrous DMSO for preparing stock solutions.[1] - Store DMSO properly, tightly sealed, and in a dry environment. |
| Inconsistent experimental results. | This could be due to inaccurate dosing from a non-homogeneous solution or degradation of the compound. | - Ensure the this compound solution is well-mixed and free of precipitate before each administration. - Prepare fresh solutions for each experiment, as the stability of this compound in these formulations over time may vary. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to one year.[1] |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | 92 mg/mL (200.62 mM) | [1] |
| DMSO | 55 mg/mL (119.94 mM) | [3] |
| DMSO | Soluble to 100 mM | |
| Ethanol | 9 mg/mL | [1] |
| Ethanol | Soluble to 25 mM | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage
This protocol is based on a common formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of fresh, anhydrous DMSO to achieve a high concentration stock (e.g., 92 mg/mL).[1] Ensure complete dissolution, using a vortex mixer if necessary.
-
Prepare the co-solvent mixture. In a separate sterile tube, combine the required volumes of PEG300 and Tween 80. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would add 400 µL of PEG300 and 50 µL of Tween 80 for a 1 mL final volume.
-
Combine the this compound stock with the co-solvents. Add the appropriate volume of the this compound/DMSO stock solution to the PEG300/Tween 80 mixture. Using the example above, you would add 100 µL of a 50 mg/mL stock to achieve a final concentration of 5 mg/mL. Mix thoroughly until the solution is clear.
-
Add the aqueous component. Slowly add the sterile saline to the organic solvent mixture while vortexing. For the 1 mL example, you would add 450 µL of saline.
-
Final mixing. Vortex the final solution thoroughly. If any cloudiness or precipitation appears, sonicate the solution for 5-10 minutes.[3]
-
Administration. Use the freshly prepared solution for administration immediately for optimal results.[1][3]
Visualizations
Caption: Workflow for preparing an this compound formulation.
Caption: this compound's mechanism as a histamine H1 receptor antagonist.
References
Technical Support Center: Overcoming Astemizole Resistance in Cancer Cells
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary anti-cancer mechanism of Astemizole?
A1: this compound, a former antihistamine, exerts its anti-cancer effects through multiple mechanisms. Its primary targets are the ether-à-go-go-1 (Eag1 or KCNH1) and Eag-related gene (Erg) potassium channels, which are often overexpressed in various cancer cells and play a role in proliferation.[1][2] By inhibiting these channels, this compound can decrease tumor cell proliferation both in vitro and in vivo.[1][2] Additionally, this compound has been shown to inhibit mTOR signaling by blocking cholesterol trafficking, induce autophagy, and disrupt the function of the polycomb repressive complex 2 (PRC2), which is involved in epigenetic gene silencing.[3][4]
Q2: What are the known mechanisms of acquired resistance to this compound in cancer cells?
A2: While specific research on acquired this compound resistance is emerging, resistance mechanisms can be extrapolated from general cancer drug resistance principles and this compound's known targets. Key potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[5][6][7] this compound itself has been noted to target some ABC transporters, complicating this relationship.[8][9]
-
Target Alteration: Mutations or altered expression of the Eag1 potassium channel could reduce the binding affinity of this compound, rendering it less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways (e.g., PI3K/Akt/mTOR) to compensate for the inhibitory effects of this compound on Eag1 or other targets.[3]
-
Altered Drug Metabolism: Changes in cellular metabolism could lead to the rapid inactivation of this compound.
Q3: Are there promising combination therapies to overcome this compound resistance or enhance its efficacy?
A3: Yes, combination therapy is a key strategy. Studies have shown synergistic effects when this compound is combined with other anti-cancer agents.
-
With Tyrosine Kinase Inhibitors (TKIs): Combining this compound with Gefitinib, an EGFR inhibitor, has shown a superior effect in reducing cell proliferation and survival in lung and breast cancer cell lines compared to either drug alone.[8][10]
-
With Standard Chemotherapy: this compound can sensitize cancer cells to conventional chemotherapeutics. For example, it enhances the cytotoxic effects of doxorubicin in adrenocortical carcinoma cells by inhibiting drug efflux.[9] It also sensitizes glioblastoma cells to temozolomide by suppressing the Eag1 channel.[11]
-
With Immunotherapy: In murine models of non-small cell lung cancer, combining this compound with oxaliplatin cured a majority of mice and induced long-term protective immune memory by enhancing the CD8+/Foxp3+ ratio in the tumor microenvironment.[12]
-
With Vitamin D Analogs: Co-administration of this compound and calcitriol in breast cancer models inhibited tumor growth more effectively than either agent alone by targeting Eag1 and modulating the vitamin D receptor pathway.[13]
Section 2: Troubleshooting Guide
Issue 1: Decreased sensitivity (increased IC50) to this compound in our cancer cell line over time.
-
Possible Cause 1: Development of an ABC transporter-mediated drug efflux mechanism.
-
Troubleshooting Step: Perform a Western blot or qPCR to analyze the expression levels of key ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your resistant cells compared to the parental, sensitive line.[6][14]
-
Proposed Solution: If overexpression is confirmed, try co-administering this compound with a known ABC transporter inhibitor (a chemosensitizer) to see if sensitivity can be restored.[7]
-
-
Possible Cause 2: Altered expression or mutation of the Eag1 channel.
-
Troubleshooting Step: Measure Eag1 mRNA and protein levels via qPCR and Western blot.[8] If possible, sequence the KCNH1 gene in resistant cells to check for mutations in the drug-binding site.
-
Proposed Solution: If Eag1 expression is lost, this compound's efficacy will be diminished. Consider therapies that do not rely on Eag1 as a target. If a mutation is present, a different Eag1 blocker with an alternative binding mechanism may be required.
-
-
Possible Cause 3: Activation of a compensatory survival pathway.
-
Troubleshooting Step: Use a phospho-kinase array or perform Western blots for key nodes in survival pathways (e.g., p-Akt, p-mTOR, p-ERK) to compare activation states between sensitive and resistant cells.
-
Proposed Solution: If a bypass pathway is identified, combine this compound with a specific inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).
-
Experimental Workflow: Troubleshooting this compound Resistance
Caption: A logical workflow for diagnosing and addressing this compound resistance.
Issue 2: High variability in cell viability assay results with this compound treatment.
-
Possible Cause: Drug stability and solubility.
-
Troubleshooting Step: this compound is hydrophobic. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them protected from light. Check for precipitation in the media at the concentrations used.
-
Proposed Solution: Use a carrier solvent like DMSO at a final concentration that is non-toxic to your cells (typically <0.1%). Run a vehicle-only control in all experiments.
-
Section 3: Data & Protocols
Table 1: Comparative IC50 Values of this compound and Combination Therapies
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Fold Change / Synergy | Reference |
| H295R | Adrenocortical Carcinoma | This compound | ~7.0 | - | [9] |
| H295R | Adrenocortical Carcinoma | Doxorubicin | 1.0 | - | [9] |
| H295R | Adrenocortical Carcinoma | Doxorubicin + 1µM this compound | 0.05 | 20x decrease | [9] |
| U87MG | Glioblastoma | This compound (72h) | ~5.0 | - | [11] |
| U87MG | Glioblastoma | TMZ + 5µM this compound | N/A | 1.7x increase in cell death vs TMZ alone | [11] |
| SaOS-2 | Osteosarcoma | This compound | 0.135 | - | [15] |
| HEK293 (hEag1) | N/A | This compound | ~0.2 | - | [16] |
Note: IC50 values are highly dependent on the cell line and assay duration. This table provides examples from cited literature.
Key Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol is adapted from generalized methods for creating drug-resistant cell lines.[17][18][19]
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8) over 48-72 hours.[19]
-
Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.
-
Culture and Monitor: Culture the cells in this drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a large percentage of cells may die.
-
Passage and Dose Escalation: Once the cells have recovered and reached ~80% confluency, passage them. After 2-3 successful passages at the current concentration, double the concentration of this compound.
-
Repeat Escalation: Repeat step 4, gradually increasing the drug concentration over several months. This stepwise increase allows for the selection and expansion of resistant clones.[18]
-
Characterize Resistance: Periodically (e.g., every 4-6 weeks), test the IC50 of the resistant cell population and compare it to the parental line. A significant increase (e.g., >5-fold) indicates the development of resistance.[18]
-
Maintenance: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant, high concentration of this compound.
This compound Resistance Development Workflow
Caption: Step-by-step workflow for generating this compound-resistant cancer cells.
Protocol 2: Western Blot for ABC Transporter (P-glycoprotein) Expression
-
Cell Lysis: Grow parental and this compound-resistant cells to ~80-90% confluency. Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1) overnight at 4°C, following the manufacturer's recommended dilution. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the P-glycoprotein signal to the loading control to compare its expression between parental and resistant cells.
Signaling Pathway: this compound Action and Resistance
Caption: Mechanisms of this compound's anti-cancer action and cellular resistance.
References
- 1. This compound: an old anti-histamine as a new promising anti-cancer drug [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Inhibitor of Ether-Ã-Go-Go-1 Potassium Channel, Increases the Activity of the Tyrosine Kinase Inhibitor Gefitinib in Breast Cancer Cells [scielo.org.mx]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Anticancer effects of ikarugamycin and this compound identified in a screen for stimulators of cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The hEag1 K+ Channel Inhibitor this compound Stimulates Ca2+ Deposition in SaOS-2 and MG-63 Osteosarcoma Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Block of hEag1 K+ Channels by Imipramine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Refinement of experimental design to study long-term Astemizole effects
This guide provides troubleshooting advice and detailed protocols for researchers investigating the long-term effects of Astemizole. The information is structured in a question-and-answer format to directly address common challenges encountered during experimental design and execution.
Section 1: General Experimental Design FAQs
Q1: What are the primary long-term effects of this compound that my research should focus on?
A: Your research should primarily focus on three well-documented or emerging long-term effects of this compound. First is its cardiotoxicity, specifically the prolongation of the QTc interval, which is caused by the blockade of the hERG potassium channel and was the reason for its market withdrawal.[1][2][3] Second is its role as an inhibitor of the mTOR signaling pathway, which it achieves by blocking cholesterol trafficking, presenting potential applications in anti-angiogenic and anti-tumor research.[4][5] A third area of investigation is the induction of autophagy, which may be linked to its effects on mTOR signaling and has been studied in the context of anti-prion activity.[6]
Q2: Which in vitro models are most suitable for long-term this compound studies?
A: The choice of model depends on the effect you are studying. For cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the gold standard as they provide a biologically relevant, reproducible model for assessing electrophysiological changes and cytotoxicity over extended periods.[7][8] For studying mTOR inhibition and anti-cancer effects, endothelial cell lines like HUVEC (Human Umbilical Vein Endothelial Cells) or specific cancer cell lines relevant to your research are appropriate.[4] For neurodegenerative disease research, neuronal cell lines such as SH-SY5Y have been used.[9]
Q3: How do I determine the optimal concentration and duration for my long-term experiment without causing immediate cell death?
A: To establish a suitable concentration for long-term studies, you must first perform an acute cytotoxicity assay. Expose your chosen cell line to a wide range of this compound concentrations for 24-48 hours and determine the concentration at which 50% of cells are killed (LC50). For long-term experiments (e.g., 7-21 days), you should use concentrations well below the acute LC50 value (e.g., 1/10th to 1/100th of the LC50) to minimize confounding effects from immediate toxicity and focus on the chronic mechanisms.[10] The duration should be sufficient to observe the desired effect, which may require time-course experiments.
Section 2: Troubleshooting Guide for Long-Term Cardiotoxicity Studies
FAQ 1: My hiPSC-cardiomyocytes are detaching and dying during my multi-week this compound exposure, even at supposedly non-toxic doses. What's wrong?
Answer: This issue can arise from several factors:
-
Compound Instability: this compound may degrade in the culture medium over time, leading to the accumulation of toxic byproducts.[11]
-
Cumulative Cytotoxicity: The concentration, while not acutely toxic, may be causing cumulative stress and cell death over an extended period.
-
Media Refresh Schedule: Infrequent media changes can lead to nutrient depletion and waste accumulation, which, combined with drug-induced stress, can cause cell detachment and death. A consistent schedule of partial media changes with a fresh compound is crucial.[12][13]
Experimental Protocol: 14-Day hiPSC-CM Viability and Chronic Dosing
-
Cell Seeding: Plate hiPSC-CMs on fibronectin-coated microplates at a density that allows for a stable, spontaneously beating syncytium. Allow cells to equilibrate for 7-10 days post-thawing before initiating the experiment.
-
Acute Toxicity Test (Dose Ranging): First, treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 48 hours. Measure cytotoxicity using a lactate dehydrogenase (LDH) assay to determine the sub-lethal concentration range.
-
Chronic Exposure: Based on the acute toxicity data, select 3-4 sub-lethal concentrations for the 14-day study.
-
Dosing Schedule: Every 48 hours, perform a 50% media change. The new media should contain 2x the final desired concentration of this compound to compensate for the dilution.
-
Endpoint Analysis: At the end of the 14-day period, assess cell viability using a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1) and quantify the results using an imaging cytometer.
Data Presentation: Example Acute Cytotoxicity Data
| This compound Conc. (µM) | % LDH Release (48h) | Std. Deviation |
| Vehicle (0.1% DMSO) | 5.2 | 1.1 |
| 0.01 | 5.8 | 1.3 |
| 0.1 | 7.1 | 1.5 |
| 1.0 | 15.4 | 2.8 |
| 5.0 | 48.9 | 5.2 |
| 10.0 | 85.6 | 6.7 |
Based on this table, concentrations ≤ 1.0 µM would be appropriate for long-term studies.
Visualization: Chronic Dosing Experimental Workflow
Caption: Workflow for a long-term hiPSC-CM viability study.
FAQ 2: I am not observing the expected field potential duration (FPD) prolongation in my microelectrode array (MEA) recordings after chronic this compound treatment. Why?
Answer: This could be due to several reasons:
-
Inappropriate Time Point: The effect of this compound on ion channels can be immediate. Chronic exposure might lead to cellular adaptations (e.g., changes in channel expression) that counteract the initial effect. Ensure you are taking measurements at both acute (e.g., 1 hour) and chronic time points.[14]
-
Low Drug Concentration: The concentration reaching the cells may be insufficient to cause a measurable blockade of the hERG channels.
-
Metabolic Inactivation: hiPSC-CMs have some metabolic capacity. This compound could be metabolized into less active forms over 48 hours, reducing its effective concentration just before a media change.
-
MEA Data Analysis: Ensure you are using a proper correction formula (e.g., Fridericia's or Bazett's) for the field potential duration (FPDc) to account for changes in the beating rate, which can also be affected by the drug.
Experimental Protocol: MEA Recording for Chronic Cardiotoxicity
-
Cell Culture: Culture hiPSC-CMs on MEA plates until a stable, synchronous beating pattern is observed.
-
Baseline Recording: Record baseline electrophysiological activity for at least 10 minutes before adding any compound.
-
Acute Measurement: Add this compound and record activity continuously for 1 hour to capture the acute effect on FPD.
-
Chronic Treatment: Maintain the cells in culture with the selected this compound concentrations, performing a 50% media change with a fresh compound every 48 hours.
-
Time-Point Recordings: Take MEA recordings at regular intervals (e.g., 24h, 48h, 72h, 96h, and up to 7 days) to track the evolution of the electrophysiological response.
-
Data Analysis: Analyze the recordings to extract parameters like FPD, beat period, and amplitude. Apply a rate correction to the FPD to obtain FPDc.
Data Presentation: Example FPDc Changes Over Time
| Treatment | FPDc (% Change from Baseline) at 1h | FPDc (% Change from Baseline) at 96h |
| Vehicle (0.1% DMSO) | 1.5% | 2.1% |
| This compound (0.1 µM) | 25.8% | 35.2% |
| This compound (0.5 µM) | 60.2% | 78.9% |
Visualization: this compound's Mechanism of QTc Prolongation
References
- 1. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 4. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]
- 5. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. in-vitro-assessment-of-long-term-cardiotoxicity-using-human-induced-pluripotent-stem-cell-derived-cardiomyocytes - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Managing Astemizole-Induced Weight Gain in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering astemizole-induced weight gain in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause weight gain in animal models?
A1: this compound is a potent histamine H1 receptor antagonist. Its primary mechanism for inducing weight gain is the blockade of H1 receptors in the hypothalamus, a critical brain region for regulating appetite and energy balance. This antagonism disrupts normal satiety signals, leading to increased food intake (hyperphagia). Additionally, this process can activate hypothalamic AMP-activated protein kinase (AMPK), a key enzyme that promotes food intake. While this compound is primarily known as an antihistamine, this central effect on appetite regulation is a known class effect of H1 antagonists.[1][2]
Q2: Is the weight gain solely due to increased food intake?
A2: While increased food intake is the primary driver, some studies with similar compounds suggest that decreased energy expenditure might also play a role, although this is less consistently observed. The blockade of hypothalamic H1 receptors can potentially reduce thermogenesis, the process of heat production, which contributes to overall energy expenditure.
Q3: What is the expected timeline and magnitude of weight gain in rodent models?
A3: Direct quantitative data on the time course and magnitude of this compound-induced weight gain in rodent models is limited in publicly available literature. However, studies on atypical antipsychotics with strong H1-receptor antagonism, such as olanzapine, provide a useful proxy. In female C57BL/6J mice, significant weight gain can be observed within the first week of treatment and continues over several weeks. The magnitude of weight gain is dose-dependent. Long-term carcinogenicity studies with this compound used doses up to 80 mg/kg/day in rats and mice, but weight gain was not a reported endpoint.[3] A clinical study in humans reported a mean weight increase of 1.3 kg after 8 weeks of treatment with 10 mg/day of this compound.[4]
Q4: Which animal models are most suitable for studying this compound-induced weight gain?
A4: Female C57BL/6J mice are a commonly used and well-validated model for studying drug-induced weight gain, particularly for compounds that act on histamine receptors. Sprague Dawley rats have also been used in studies investigating the effects of H1 antagonists on appetite and body weight.
Troubleshooting Guides
Issue 1: Excessive or Uncontrolled Weight Gain in Study Animals
-
Problem: The observed weight gain is compromising animal welfare or the integrity of the primary study endpoints.
-
Troubleshooting Steps:
-
Dose-Response Assessment: If not already performed, conduct a pilot study to establish a dose-response relationship between this compound and weight gain in your chosen animal model. This will help in selecting a dose that minimizes weight gain while still achieving the desired pharmacological effect for your primary research question.
-
Caloric Intake Monitoring: Quantify daily food intake to confirm that weight gain is associated with hyperphagia. This can be done by measuring the amount of food provided and the amount remaining each day.
-
Paired Feeding Study: To disentangle the effects of the drug from the effects of increased caloric intake, a paired feeding study can be implemented. In this design, a control group of animals receives the same amount of food as the this compound-treated group consumed on the previous day. This helps to determine if the observed metabolic changes are a direct effect of the drug or secondary to the weight gain.
-
Consider Mitigation Strategies: If reducing the dose is not feasible, explore the co-administration of agents known to mitigate weight gain induced by H1-receptor antagonists (see Mitigation Strategies section below).
-
Issue 2: High Variability in Weight Gain Among Animals
-
Troubleshooting Steps:
-
Animal Strain and Sex: Ensure that the animal strain and sex are consistent. Different strains and sexes of rodents can have varying susceptibilities to diet- and drug-induced obesity.
-
Housing Conditions: Standardize housing conditions, including cage density and environmental enrichment. Social housing can influence feeding behavior and stress levels, which in turn can affect weight.
-
Dietary Control: Use a standardized and consistent diet throughout the study. High-fat diets can exacerbate weight gain induced by H1 antagonists.
-
Acclimatization Period: Ensure an adequate acclimatization period for the animals to the housing and dietary conditions before initiating the treatment. This helps to establish a stable baseline for body weight and food intake.
-
Experimental Protocols & Methodologies
Protocol 1: Induction and Monitoring of this compound-Induced Weight Gain in Mice
This protocol is adapted from established methods for studying weight gain induced by atypical antipsychotics with H1-receptor antagonism.
-
Animal Model: Female C57BL/6J mice, 8-10 weeks old.
-
Housing: Individually housed to allow for accurate food intake monitoring.
-
Diet: Standard chow.
-
This compound Administration:
-
Route: Oral gavage or ad libitum in a palatable diet matrix. Oral gavage ensures accurate dosing. For ad libitum administration, this compound can be mixed into a palatable vehicle like a high-fat diet or sweetened jelly, with daily measurement of consumption to calculate the dose.
-
Dose: Based on pilot studies. Doses used in long-term carcinogenicity studies in mice were approximately 5, 20, and 80 mg/kg/day.[3]
-
-
Monitoring Parameters:
-
Body Weight: Measured daily or every other day.
-
Food Intake: Measured daily.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.
-
Metabolic Parameters: Blood glucose and insulin levels can be measured at baseline and endpoint to assess metabolic changes.
-
| Parameter | Frequency | Method |
| Body Weight | Daily/Every other day | Calibrated animal scale |
| Food Intake | Daily | Manual measurement |
| Body Composition | Baseline & Endpoint | DEXA or NMR |
| Blood Glucose | Baseline & Endpoint | Glucometer (tail vein) |
| Plasma Insulin | Baseline & Endpoint | ELISA |
Protocol 2: Evaluating a Mitigation Strategy for this compound-Induced Weight Gain
This protocol outlines the steps to test the efficacy of a co-treatment in preventing or reversing this compound-induced weight gain.
-
Study Groups:
-
Vehicle Control
-
This compound alone
-
This compound + Mitigation Agent
-
Mitigation Agent alone
-
-
Mitigation Agents (Examples):
-
Betahistine: A histamine H1 receptor agonist and H3 receptor antagonist.
-
Metformin: An anti-diabetic agent that can reduce food intake and improve insulin sensitivity.
-
GLP-1 Receptor Agonists: A class of drugs that promote satiety and weight loss.
-
-
Procedure:
-
Acclimatize animals as in Protocol 1.
-
Administer this compound and the mitigation agent according to the study group assignments. The timing of administration (co-administration vs. pre-treatment) will depend on the research question.
-
Monitor body weight, food intake, and other relevant parameters as described in Protocol 1.
-
-
Data Analysis: Compare the changes in body weight and other parameters between the treatment groups to determine the effectiveness of the mitigation strategy.
Signaling Pathways and Experimental Workflows
References
- 1. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of this compound, a new type of H1-antihistaminic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity studies of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Astemizole's Interaction with Plasticware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to astemizole's interaction with laboratory plasticware. Given this compound's lipophilic nature, significant binding to plastic surfaces can occur, leading to inaccurate experimental results. This guide offers practical solutions and detailed protocols to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: Why is my actual concentration of this compound in solution lower than expected?
A1: this compound is a highly lipophilic compound, which means it has a strong affinity for non-polar surfaces. Standard laboratory plasticware, such as polypropylene and polystyrene, have hydrophobic surfaces to which this compound can adsorb, leading to a significant reduction in the effective concentration of the drug in your experimental solution. This non-specific binding is a common issue with hydrophobic compounds.
Q2: What types of plasticware are most problematic for this compound?
A2: Both polypropylene (PP) and polystyrene (PS) are known to adsorb lipophilic compounds. Polystyrene, often used for assay plates, and polypropylene, commonly used for centrifuge tubes and pipette tips, can both contribute to the loss of this compound from your working solutions.
Q3: How can I minimize the binding of this compound to my labware?
A3: Several strategies can be employed:
-
Use Low-Binding Plasticware: Opt for commercially available "low-retention" or "low-binding" polypropylene tubes and pipette tips. These are specially treated to have a more hydrophilic surface, reducing the interaction with hydrophobic molecules.
-
Incorporate a Blocking Agent: Adding a protein like Bovine Serum Albumin (BSA) to your buffers can help to saturate the non-specific binding sites on the plastic, thereby reducing the amount of this compound that adsorbs.
-
Consider Solvent Composition: Increasing the polarity of your solvent system, for instance by including a small percentage of an organic solvent like DMSO or ethanol in your aqueous buffers, can help to keep this compound in solution and reduce its affinity for plastic surfaces.
-
Use Glassware Where Possible: For stock solutions and storage, using silanized glass vials can be a good alternative to plastic, as glass is generally less prone to hydrophobic interactions.
Q4: Will adding a blocking agent like BSA interfere with my experiment?
A4: The addition of BSA is a common and effective technique, but its compatibility with your specific assay must be considered. BSA can interact with other proteins or cellular components in your experiment. It is crucial to include appropriate controls to ensure that BSA itself does not affect the biological activity you are measuring.
Q5: How can I quantify the extent of this compound loss in my experiments?
A5: You can perform a recovery study to determine the percentage of this compound lost to your plasticware. This involves incubating a known concentration of this compound in your experimental setup (e.g., tubes, plates) and then measuring the concentration of the remaining drug in the solution at different time points using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Variable loss of this compound due to non-specific binding to different batches of plasticware or slight variations in experimental handling.
-
Troubleshooting Steps:
-
Standardize Plasticware: Use the same type and brand of plasticware for all related experiments.
-
Implement Pre-treatment: Consistently pre-incubate your plasticware with a blocking solution (e.g., 0.1% BSA in your assay buffer) for a standardized period before adding your this compound solution.
-
Verify this compound Concentration: Perform a recovery experiment (see Experimental Protocol section) to quantify the actual concentration of this compound your cells are exposed to.
-
Workflow Diagram:
Caption: Troubleshooting workflow for inconsistent results.
-
Problem 2: Low or no observed effect of this compound at expected active concentrations.
-
Possible Cause: Significant depletion of this compound from the working solution due to adsorption to plastic surfaces, resulting in a much lower effective concentration than intended.
-
Troubleshooting Steps:
-
Choose Appropriate Labware: Switch to low-binding polypropylene tubes and consider using treated polystyrene plates if available.
-
Modify Your Buffer: Test the effect of adding a small percentage of an organic solvent (e.g., 0.1-0.5% DMSO) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to improve this compound solubility and reduce binding. Ensure the chosen additive is compatible with your experimental system.
-
Increase Nominal Concentration: As a temporary workaround, you may need to increase the initial concentration of this compound to compensate for the loss, but this should be done with caution and after quantifying the extent of binding.
-
Logical Relationship Diagram:
Caption: Relationship between the observed problem and potential solutions.
-
Quantitative Data Summary
While specific binding percentages for this compound are highly dependent on the experimental conditions (e.g., buffer composition, temperature, incubation time, and specific plasticware), the following table summarizes the expected trends based on the physicochemical properties of this compound and general findings for lipophilic compounds.
| Plasticware Type | Expected this compound Binding | Mitigation Strategy | Expected Improvement |
| Standard Polystyrene | High | Pre-coating with 0.1% BSA | Moderate to High |
| Standard Polypropylene | High | Use of low-binding tubes | High |
| Low-Binding Polypropylene | Low to Moderate | Addition of 0.1% BSA | High |
| Silanized Glass | Low | - | Not applicable |
Experimental Protocols
Protocol 1: Quantification of this compound Recovery from Plasticware
This protocol details a method to determine the percentage of this compound lost to non-specific binding to plastic surfaces.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in your experiment)
-
Plasticware to be tested (e.g., polypropylene tubes, polystyrene plates)
-
Low-binding polypropylene tubes (as a control)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in your assay buffer to the final concentration used in your experiments (e.g., 10 µM).
-
Incubation:
-
Add a defined volume of the this compound working solution to the plasticware you are testing (e.g., 1 mL to a polypropylene tube or 200 µL to a well of a polystyrene plate).
-
As a control, add the same volume to a low-binding polypropylene tube.
-
Prepare a "time zero" sample by immediately transferring an aliquot from the working solution for HPLC analysis.
-
Incubate the test and control tubes/plates under the same conditions as your actual experiment (e.g., 37°C for 2 hours).
-
-
Sample Collection: At various time points (e.g., 0, 30, 60, 120 minutes), carefully collect an aliquot of the supernatant from each tube/well for analysis. Avoid disturbing any potential precipitate.
-
HPLC Analysis:
-
Analyze the concentration of this compound in each collected sample using a validated HPLC method.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the concentrations in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound recovered at each time point for each plasticware type compared to the "time zero" sample.
-
Recovery (%) = (Concentration at time X / Concentration at time 0) * 100
-
Experimental Workflow Diagram:
Validation & Comparative
A Comparative Analysis of Astemizole and Other Second-Generation Antihistamines for Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profile of Astemizole, a second-generation antihistamine, with other drugs in its class, including loratadine, cetirizine, and fexofenadine. The information is supported by experimental data to assist in research and drug development. This compound, once used for the treatment of allergic rhinitis and urticaria, has been largely withdrawn from the market due to significant safety concerns.[1][2] This comparison highlights the key parameters that led to this outcome and underscores the superior safety profiles of other available second-generation antihistamines.
Efficacy Comparison
The therapeutic efficacy of antihistamines is primarily determined by their affinity for the histamine H1 receptor, their onset and duration of action, and their ability to suppress allergic symptoms.
H1 Receptor Binding Affinity
The binding affinity of an antihistamine to the H1 receptor is a key indicator of its potency. A lower equilibrium dissociation constant (Ki) signifies a higher binding affinity.
| Antihistamine | H1 Receptor Binding Affinity (Ki) (nM) |
| This compound | 4 [3] |
| Levocetirizine | 3[4] |
| Cetirizine | 6[4] |
| Terfenadine | 2[5] |
| Desloratadine | 0.4 - 0.87[5] |
| Fexofenadine | 10 - 175[5] |
| Loratadine | 16 - 138[5][6] |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented is a range from multiple sources.
Onset and Duration of Action
The speed at which an antihistamine provides symptom relief and the length of time its effects last are crucial clinical considerations.
| Antihistamine | Onset of Action | Duration of Action |
| This compound | Slower than many other second-generation antihistamines[7] | Long-acting[1] |
| Cetirizine | 59 minutes to 2 hours 6 minutes[8] | At least 24 hours |
| Fexofenadine | Within 60 minutes[8] | 12 to 24 hours |
| Loratadine | 1 hour 42 minutes to no onset identified in some studies[8] | At least 24 hours |
Safety Profile Comparison
The safety profile, particularly the risk of adverse effects, is a critical factor in the clinical utility of any drug. The comparison below highlights the significant differences between this compound and other second-generation antihistamines.
| Adverse Effect | This compound | Loratadine | Cetirizine | Fexofenadine |
| Cardiotoxicity (QT Prolongation) | Significant risk, leading to market withdrawal [1][9] | No significant risk | No significant risk | No significant risk |
| Sedation | Generally non-sedating at therapeutic doses[2] | Low potential | Higher potential than other second-gen antihistamines (around 6%)[10] | Low potential (around 3%)[10] |
| Dry Mouth | Reported[2] | Low incidence | Low incidence | Low incidence |
| Headache | Reported[11] | Low incidence | Reported | Low incidence |
Experimental Protocols
Competitive Radioligand Binding Assay for H1 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells) are prepared.[12]
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]mepyramine) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, loratadine) are added to the incubation mixture to compete with the radioligand for binding to the H1 receptor.[13][14]
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by filtration.[15][16]
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Histamine-Induced Wheal and Flare Suppression Test
This clinical test evaluates the in vivo efficacy of an antihistamine in suppressing the visible signs of an allergic reaction in the skin.
Methodology:
-
Baseline Measurement: A solution of histamine is injected intradermally or applied via a skin prick test on the forearm of a healthy volunteer, and the resulting wheal (swelling) and flare (redness) are measured.[17][18]
-
Drug Administration: The volunteer is administered a single dose of the antihistamine being tested.
-
Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated, and the size of the wheal and flare is measured again.[19]
-
Data Analysis: The percentage of suppression of the wheal and flare response by the antihistamine compared to baseline is calculated to determine its potency and duration of action.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: H1 Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
References
- 1. ohsu.edu [ohsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Histamine H1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Onset of action for the relief of allergic rhinitis symptoms with second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Astemizole versus terfenadine: a comparative analysis of cardiac effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac effects of two second-generation antihistamines, astemizole and terfenadine. Both drugs have been associated with significant cardiac adverse events, leading to their withdrawal from many markets. This analysis is supported by experimental data to delineate their comparative cardiotoxic profiles.
Executive Summary
Both this compound and terfenadine are potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2][3] Blockade of this channel leads to a prolongation of the QT interval on the electrocardiogram (ECG), a condition that increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][4][5] Experimental data reveals that this compound is a more potent hERG channel blocker in vitro compared to terfenadine.[6][7] However, both drugs exhibit comparable QT-prolonging effects in vivo.[6] The cardiotoxicity of both agents is exacerbated by high doses, metabolic inhibition, and co-administration with drugs that inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5][8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the cardiac effects of this compound and terfenadine.
Table 1: In Vitro Inhibition of Cardiac Potassium Channels
| Parameter | This compound | Terfenadine | Reference(s) |
| IKr (hERG) Block IC50 | 1.5 nM | 50 nM | [6][7] |
| 59 nM | 1885 nM | [9] | |
| 480 nM | 330 nM | [10] | |
| IKs Block (at 10 µmol/L) | No effect | 58.4 ± 3.1% inhibition | [6][7] |
| IK1 Block (at 10 µmol/L) | No effect | 20.5 ± 3.4% inhibition | [6][7] |
IC50 values represent the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 indicates greater potency.
Table 2: In Vivo Effects on Ventricular Repolarization in Anesthetized Dogs
| Parameter | Dose | This compound | Terfenadine | Reference(s) |
| QTc Interval Prolongation | 1.0 and 3.0 mg/kg IV | Significant | Significant | [6][7] |
| Ventricular Effective Refractory Period (VERP) Prolongation | 1.0 and 3.0 mg/kg IV | Significant | Significant | [6][7] |
Table 3: Clinical QT Prolongation (Meta-Analysis Data)
| Drug | Pooled Mean ΔQTc (95% CI) | Reference(s) |
| This compound | +22.1 ms (17.0-27.3) | [11] |
| Terfenadine | +26.4 ms (21.2-31.6) | [11] |
ΔQTc represents the change in the corrected QT interval.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes
This technique was utilized to assess the effects of this compound and terfenadine on individual cardiac ion currents (IKr, IKs, and IK1).[6][7]
-
Cell Isolation: Single ventricular myocytes were isolated from guinea pig hearts.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was employed to measure ionic currents. Cells were superfused with a control solution, and then with solutions containing increasing concentrations of the test drug.
-
Current Isolation: Specific voltage clamp protocols and pharmacological blockers were used to isolate the individual currents of interest:
-
IKr (rapidly activating delayed rectifier potassium current): Measured during repolarizing voltage steps.
-
IKs (slowly activating delayed rectifier potassium current): Isolated using specific pulse protocols and blockers for other channels.
-
IK1 (inward rectifier potassium current): Measured at potentials negative to the resting membrane potential.
-
-
Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 values.[6]
In Vivo Cardiovascular Assessment in Anesthetized Dogs
This model was used to evaluate the integrated effects of the drugs on the heart's electrical activity in a living organism.[6][7]
-
Animal Preparation: Dogs were anesthetized with chloralose.
-
ECG and Hemodynamic Monitoring: A lead II electrocardiogram was continuously recorded to measure heart rate, PR interval, QRS duration, and QT interval. The QT interval was corrected for heart rate (QTc) using Bazett's formula.
-
Ventricular Effective Refractory Period (VERP) Measurement: Pacing electrodes were placed on the right ventricle. VERP was determined by introducing premature stimuli after a train of paced beats.
-
Drug Administration: this compound or terfenadine was administered intravenously at cumulative doses.
-
Data Collection: ECG and VERP measurements were taken at baseline and after each dose of the drug.
Visualizations
Signaling Pathway of Cardiotoxicity
Caption: Mechanism of this compound and terfenadine-induced cardiotoxicity.
Experimental Workflow for In Vitro hERG Assay
Caption: Workflow for patch-clamp analysis of hERG channel inhibition.
References
- 1. [PDF] Cardiovascular safety of antihistamines | Semantic Scholar [semanticscholar.org]
- 2. Cardiotoxicity of new antihistamines and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular safety of antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac actions of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardiac electrophysiological actions of the histamine H1-receptor antagonists this compound and terfenadine compared with chlorpheniramine and pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Possible interactions with terfenadine or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Astemizole and Its Major Metabolites: Antihistaminic Activity vs. Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Astemizole, a second-generation H1 antihistamine, was withdrawn from the market due to concerns over serious cardiac side effects.[1][2] This guide provides a comparative study of this compound and its principal active metabolites, desmethylthis compound and northis compound, focusing on their antihistaminic efficacy and their propensity to induce cardiotoxicity. The following sections present a detailed comparison supported by experimental data and methodologies to inform future drug development and research.
Executive Summary
This guide reveals that while the metabolites of this compound, particularly northis compound, exhibit more potent antihistaminic activity compared to the parent drug, there are significant differences in their cardiotoxic profiles. Desmethylthis compound demonstrates a cardiotoxicity level comparable to this compound, primarily through the blockade of the hERG potassium channel.[3][4] In contrast, northis compound shows a significantly lower risk of cardiac arrhythmias, making it a potentially safer alternative.[3][5]
Comparative Data on Pharmacological Activity
The following tables summarize the quantitative data on the antihistaminic and cardiotoxic activities of this compound and its major metabolites.
Table 1: Antihistaminic Activity
| Compound | H1 Receptor Antagonism (Relative Potency) | Inhibition of Histamine-Induced Bronchoconstriction (Relative Potency) | Inhibition of Passive Cutaneous Anaphylaxis (PCA) |
| This compound | Baseline | Baseline | Equipotent to metabolites[6] |
| Desmethylthis compound | ~1x this compound (in 3H-mepyramine binding)[6] | More active than this compound[6] | Equipotent to this compound[6] |
| Northis compound | 13- to 16-fold more potent than this compound[7][8] | 20- to 40-fold more potent than this compound[7][8] | Equipotent to this compound[6] |
Table 2: Cardiotoxicity Profile (hERG Channel Blockade)
| Compound | Half-maximal Inhibitory Concentration (IC50) for hERG Current |
| This compound | 0.9 nM[3] |
| Desmethylthis compound | 1.0 nM[3] |
| Northis compound | 27.7 nM[3] |
Signaling Pathways and Metabolism
The antihistaminic effect of this compound and its metabolites is mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). The metabolic pathway of this compound is crucial in determining the in vivo activity and toxicity of the drug.
Caption: Signaling pathway of the H1 receptor and metabolism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo assay evaluates the ability of a compound to inhibit the bronchoconstrictor effects of histamine.
Caption: Workflow for histamine-induced bronchoconstriction assay.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are acclimatized for a minimum of 3 days before the experiment.
-
Test Compound Administration: Animals are fasted overnight and then administered the test compound (this compound or its metabolites) or vehicle control, typically via oral gavage or intraperitoneal injection, at a predetermined time before the histamine challenge.
-
Histamine Challenge: Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph chamber. An aerosol of histamine solution is nebulized into the chamber for a fixed duration.
-
Measurement of Bronchoconstriction: Respiratory parameters, such as tidal volume and respiratory rate, are continuously monitored. The onset of pre-convulsive dyspnea is often used as an endpoint.
-
Data Analysis: The time to the onset of dyspnea is recorded. The protective effect of the test compound is calculated as the percentage increase in the time to dyspnea compared to the vehicle-treated group.
Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is an in vivo assay for studying immediate hypersensitivity reactions and the efficacy of anti-allergic drugs.[3]
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.
Methodology:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear.
-
Test Compound Administration: After a latency period (typically 24-48 hours), the test compound or vehicle is administered orally.
-
Antigen Challenge: One hour after drug administration, the animals are challenged with an intravenous injection of DNP-human serum albumin (HSA) antigen along with Evans blue dye.
-
Measurement of Vascular Permeability: The Evans blue dye extravasates at the site of the allergic reaction. After a set time, the animals are euthanized, and the dye is extracted from the ear tissue. The amount of dye is quantified spectrophotometrically, which correlates with the extent of the vascular permeability and the severity of the anaphylactic reaction.
-
Data Analysis: The inhibitory effect of the test compound is calculated by comparing the amount of dye extravasation in the treated group to the vehicle control group.
Whole-Cell Patch Clamp Assay for hERG Channel Activity
This in vitro electrophysiological assay is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.[1][9]
Caption: Workflow for the whole-cell patch clamp hERG assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record ionic currents from single cells. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Compound Application: After recording a stable baseline current, the test compound is perfused into the recording chamber at increasing concentrations.
-
Data Acquisition and Analysis: The hERG current amplitude is measured before and after the application of the compound. The concentration-response curve is then plotted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the hERG current.
In Vitro Metabolism using Human Liver Microsomes
This assay is used to study the metabolic pathways of a drug and identify the cytochrome P450 (CYP) enzymes involved.[10][11]
Methodology:
-
Incubation: The test compound (this compound) is incubated with human liver microsomes in the presence of an NADPH-generating system (to support CYP enzyme activity) at 37°C.[10]
-
Time Points: Aliquots of the incubation mixture are taken at various time points.
-
Reaction Termination: The reaction is stopped by adding a solvent such as acetonitrile.
-
Analysis: The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Identification: To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of selective CYP inhibitors or by using recombinant human CYP enzymes.[11]
Conclusion
The comparative analysis of this compound and its major metabolites underscores the critical importance of evaluating not only the pharmacological activity but also the safety profile of drug metabolites. Northis compound emerges as a significantly more potent antihistamine than this compound with a markedly improved cardiac safety profile, highlighting the potential for metabolite-based drug development to yield safer and more effective therapeutics. The experimental protocols detailed herein provide a framework for the continued investigation and development of new chemical entities with minimized off-target effects.
References
- 1. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. sdbindex.com [sdbindex.com]
- 5. Passive paw anaphylaxis in the rat. Optimum conditions for use in studies on immediate hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. porsolt.com [porsolt.com]
- 8. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of this compound and a comparison with terfenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of this compound and a comparison with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Astemizole's hERG blocking activity compare to other known inhibitors?
Astemizole, a second-generation antihistamine, is a potent blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a critical anti-target in drug development due to its association with acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias. This guide provides a comparative analysis of this compound's hERG blocking activity against other well-characterized inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of hERG Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in blocking the hERG channel. The table below summarizes the IC50 values for this compound and other known hERG inhibitors, providing a clear comparison of their potencies. Lower IC50 values indicate higher potency.
| Compound | Compound Type | IC50 (nM) | Cell Line | Experimental Method |
| This compound | Antihistamine | 1.3 - 59 | HEK293, CHO | Patch-clamp, Radioligand binding assay, Rb+ efflux assay[1][2][3][4] |
| Terfenadine | Antihistamine | 56 - 350 | Xenopus oocytes, CHO | Patch-clamp[5][6][7][8] |
| Cisapride | Gastroprokinetic agent | 6.5 - 44.5 | HEK293 | Patch-clamp[6][8][9][10] |
| Quinidine | Antiarrhythmic | 410 - 800 | HEK293, Ltk- cells | Patch-clamp[11][12][13][14][15] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line used, temperature, and specific voltage protocol.
Mechanism of hERG Channel Blockade
hERG channel inhibitors, like this compound, typically bind to the inner cavity of the channel pore. This binding is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated states) over others (e.g., closed state). This interaction physically obstructs the flow of potassium ions, which is crucial for the repolarization phase of the cardiac action potential. The delayed repolarization manifests as a prolongation of the QT interval on an electrocardiogram (ECG).
Experimental Protocols
The "gold standard" for assessing a compound's hERG blocking activity is the whole-cell patch-clamp electrophysiology technique.[16][17][18] This method allows for the direct measurement of ion currents through the hERG channel in response to a specific voltage protocol.
Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.[16][18]
-
On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular recording solution.
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto a single cell.
-
A giga-ohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.
-
The holding potential is typically set to -80 mV.
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to around +20 mV to activate and then inactivate the channels, followed by a repolarizing step to approximately -50 mV to measure the deactivating tail current, which is characteristic of hERG.[17][19]
Compound Application and Data Analysis:
-
The baseline hERG current is recorded in the absence of the test compound.
-
The test compound (e.g., this compound) is then perfused into the recording chamber at various concentrations.
-
The effect of the compound on the hERG current is measured at each concentration.
-
The percentage of current inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
This comprehensive approach allows for a precise and reproducible quantification of a compound's hERG blocking potential, which is essential for cardiac safety assessment during drug development. The data clearly indicates that this compound is among the most potent hERG inhibitors, highlighting the importance of screening for this activity in new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sophion.com [sophion.com]
- 15. researchgate.net [researchgate.net]
- 16. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. fda.gov [fda.gov]
A comparative analysis of Astemizole's anti-prion efficacy with other compounds
A deep dive into the anti-prion landscape reveals Astemizole as a promising candidate, distinguished by its unique mechanism of action. This guide provides a comparative analysis of this compound's efficacy against other notable anti-prion compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a second-generation antihistamine, has emerged from drug repurposing screens as a potent inhibitor of prion replication.[1][2] Its ability to cross the blood-brain barrier and its distinct mechanism of action—stimulating the cellular waste-disposal process of autophagy—position it as a significant compound of interest in the quest for therapeutics against fatal neurodegenerative prion diseases like Creutzfeldt-Jakob disease.[1][2]
This guide contrasts the anti-prion activity of this compound with other compounds identified in similar screens and preclinical studies, including Tacrolimus, Quinacrine, Chlorpromazine, and Pentosan Polysulfate. The comparative data, experimental protocols, and mechanistic pathways detailed below offer a comprehensive resource for the scientific community.
Comparative Efficacy of Anti-Prion Compounds
The anti-prion efficacy of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in scrapie-infected neuroblastoma cell lines, such as ScN2a. These values represent the concentration of a compound required to reduce the accumulation of the disease-associated prion protein (PrPSc) by 50%. The following table summarizes the reported efficacy of this compound and other selected compounds.
| Compound | Cell Line | Prion Strain(s) | IC50 / EC50 (µM) | Primary Mechanism of Action | Reference(s) |
| This compound | PK1 | RML, 22L | ~2 | Stimulation of Autophagy | [1] |
| Tacrolimus | PK1 | RML, 22L | ~20 | Reduction of cellular PrP levels | [1] |
| Quinacrine | ScN2a | ~0.25 - 0.4 | Unknown; potential redistribution of cholesterol | [3][4] | |
| Chlorpromazine | ScN2a | ~2 - 3 | Unknown; potential redistribution of cholesterol | [3][5] | |
| Pentosan Polysulfate | ScN2a-3-22L | 22L | EC65 at 1 µg/mL | Inhibition of PrPSc accumulation | [6] |
| Methylene Blue | vCJD prions (in vitro) | vCJD | 7.7 | Inhibition of prion replication | [7] |
| Compound Cp-60 | ScN2a | 40 | Unknown | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of anti-prion compounds.
Prion-Fragment Complementation Assay (PrP-FEHTA)
This high-throughput screening assay was instrumental in identifying this compound and Tacrolimus as anti-prion agents.[1][2]
Objective: To screen for compounds that reduce the expression of the cellular prion protein (PrPC) on the cell surface.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between two antibodies labeled with a donor and an acceptor fluorophore that bind to different epitopes of PrPC. A reduction in cell-surface PrPC leads to a decrease in the FRET signal.
Protocol:
-
Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in DMEM supplemented with 10% FBS, glutamine, and penicillin/streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with test compounds for a specified period (e.g., 72 hours).
-
Antibody Incubation: The cells are then incubated with a pair of anti-PrP antibodies, one conjugated to a FRET donor (e.g., a terbium cryptate) and the other to a FRET acceptor (e.g., d2).
-
Signal Detection: The FRET signal is measured using a plate reader. A decrease in the signal relative to untreated control cells indicates a reduction in cell-surface PrPC.
-
Data Analysis: The percentage of PrP expression is calculated relative to a DMSO control.
PrP-FEHTA Experimental Workflow Diagram.
Western Blot for PrPSc Detection in Scrapie-Infected Cells
This is a standard method to quantify the levels of proteinase K (PK)-resistant PrPSc in prion-infected cells.
Objective: To determine the effect of a compound on the accumulation of PrPSc.
Principle: PrPSc is partially resistant to digestion by proteinase K, while PrPC is completely degraded. This property is used to specifically detect PrPSc.
Protocol:
-
Cell Lysis: Scrapie-infected neuroblastoma (ScN2a) cells, treated with the test compound, are harvested and lysed.
-
Proteinase K Digestion: The cell lysates are incubated with proteinase K at 37°C to digest PrPC and other cellular proteins.
-
Protein Precipitation: The proteins are then precipitated, often using methanol, and resuspended in loading buffer.
-
SDS-PAGE: The samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that recognizes PrP, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to PrPSc is quantified.
Western Blot for PrPSc Detection Workflow Diagram.
Signaling Pathways and Mechanisms of Action
The anti-prion activity of this compound and its comparators can be attributed to their distinct interactions with cellular signaling pathways.
This compound and Autophagy Induction
This compound's primary anti-prion mechanism is the stimulation of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins.[1][2] By enhancing autophagy, this compound promotes the clearance of PrPSc aggregates. The precise signaling cascade initiated by this compound to induce autophagy in the context of prion disease is an area of active investigation, but it is known to increase the conversion of LC3-I to LC3-II, a key marker of autophagosome formation. Some studies suggest a link to p53 and endoplasmic reticulum (ER) stress in other cell types, which may also be relevant in neuronal cells.[9]
This compound-Induced Autophagy Pathway Diagram.
Tacrolimus and Reduction of Cellular PrP
Tacrolimus, an immunosuppressant drug, exerts its anti-prion effect through a different mechanism: it reduces the total cellular levels of PrPC.[1][2] By decreasing the available substrate for prion conversion, Tacrolimus effectively inhibits the propagation of PrPSc. This reduction is achieved through a post-transcriptional mechanism. Tacrolimus is known to bind to FKBP12, which can influence the mTOR signaling pathway, a central regulator of protein synthesis and cell growth.[10][11] Inhibition of the mTOR pathway can lead to a decrease in the translation of proteins, including PrPC.
Tacrolimus Mechanism of Action Diagram.
References
- 1. Unique drug screening approach for prion diseases identifies tacrolimus and this compound as antiprion agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique drug screening approach for prion diseases identifies tacrolimus and this compound as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine: another prion therapeutic of yesteryear [cureffi.org]
- 6. Comparison of the Anti-Prion Mechanism of Four Different Anti-Prion Compounds, Anti-PrP Monoclonal Antibody 44B1, Pentosan Polysulfate, Chlorpromazine, and U18666A, in Prion-Infected Mouse Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mimicking dominant negative inhibition of prion replication through structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrolimus modulates the PI3K AKT mTOR pathway in retinal epithelial cells under inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumorigenic role of tacrolimus through mTORC1/C2 activation in post-transplant renal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Astemizole: A Comparative Guide for Non-Allergic Applications
For Researchers, Scientists, and Drug Development Professionals
The antihistamine Astemizole, once a common treatment for allergic rhinitis, is gaining significant attention for its potential in treating non-allergic conditions, primarily cancer and malaria. This guide provides a comprehensive comparison of this compound's performance against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Performance Analysis
This compound has demonstrated notable efficacy in preclinical studies for both oncology and infectious diseases. The following tables summarize key quantitative data, offering a clear comparison with other agents.
In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | This compound IC₅₀ | Comparator Drug | Comparator IC₅₀ | Fold Difference | Source(s) |
| SUM-229PE | Breast Cancer | 1.62 ± 0.75 µM | Doxorubicin | ~0.1 µM | This compound is ~16x less potent | [1][2] |
| T-47D | Breast Cancer | Not specified | Calcitriol | 1.82 ± 2.41 nM | - | [1] |
| H295R | Adrenocortical Carcinoma | ~7 µM | Doxorubicin | Not specified alone | - | [3] |
| H295R (in combination) | Adrenocortical Carcinoma | 0.5 µM (with Doxorubicin) | Doxorubicin | IC₅₀ decreased ~3-fold | This compound sensitizes cells to Doxorubicin | [3] |
Antimalarial Activity of this compound
| Plasmodium falciparum Strain | Resistance Profile | This compound IC₅₀ | Comparator Drug | Comparator IC₅₀ | Fold Difference | Source(s) |
| 3D7 | Chloroquine-Sensitive | ~200 nM | Chloroquine | ~10-20 nM | This compound is ~10-20x less potent | [4] |
| Dd2 | Chloroquine-Resistant | ~200 nM | Chloroquine | ~100-200 nM | Similar potency | [4] |
| K1 | Chloroquine-Resistant | Not specified | Chloroquine-Astemizole Hybrid | 0.037–0.610 µM | Hybrid shows improved activity | [5] |
In Vivo Antimalarial Efficacy of this compound in Mouse Models
| Mouse Model (Parasite Strain) | This compound Dose | % Parasitemia Reduction | Comparator Treatment | % Parasitemia Reduction (Comparator) | Source(s) |
| P. vinckei (Chloroquine-Sensitive) | 30 mg/m²/day | 80% | Vehicle | 0% | [4] |
| P. yoelii (Chloroquine-Resistant) | 15 mg/m²/day | 44% | Vehicle | 0% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Cancer Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
1. Cell Seeding:
- Culture cancer cell lines (e.g., SUM-229PE, H295R) in appropriate media and conditions.
- Trypsinize and count cells.
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
- Prepare serial dilutions of this compound and comparator drugs (e.g., Doxorubicin) in culture media.
- Remove the media from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Absorbance Reading:
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently pipette to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve.
In Vivo Antimalarial Efficacy in a Mouse Model
This protocol is a synthesized representation of the 4-day suppressive test commonly used in malaria research.
1. Animal Model and Parasite Strain:
- Use appropriate mouse strains (e.g., BALB/c or Swiss Webster).
- Infect mice intraperitoneally with a lethal strain of rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.
2. Drug Administration:
- Prepare this compound and comparator drugs in a suitable vehicle.
- Administer the drugs to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) starting a few hours after infection.
- Continue treatment once daily for four consecutive days. A control group should receive the vehicle only.
3. Monitoring Parasitemia:
- On day 4 post-infection, collect a thin blood smear from the tail of each mouse.
- Stain the smears with Giemsa stain.
- Determine the percentage of parasitized red blood cells by counting under a microscope.
4. Data Analysis:
- Calculate the average parasitemia for each treatment group.
- Determine the percentage reduction in parasitemia for each drug-treated group compared to the vehicle-treated control group.
Mechanism of Action: Visualized
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms through which this compound exerts its non-allergic effects.
Anticancer Mechanism of this compound
This compound's primary anticancer effect is attributed to its inhibition of the ether-à-go-go 1 (Eag1) potassium channel, which is aberrantly expressed in many cancer cells.[6][7] This channel plays a crucial role in cell cycle progression.
References
- 1. This compound Synergizes Calcitriol Antiproliferative Activity by Inhibiting CYP24A1 and Upregulating VDR: A Novel Approach for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrastructural Changes and Antitumor Effects of Doxorubicin/Thymoquinone-Loaded CaCO3 Nanoparticles on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Eag and HERG potassium channels as novel therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to the Cross-Species Metabolism and Toxicity of Astemizole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and toxicity of astemizole across various species, supported by experimental data. This compound, a second-generation antihistamine, was withdrawn from the market due to concerns about cardiotoxicity at high doses, particularly when co-administered with CYP450 inhibitors. Understanding its species-specific metabolic and toxicological profiles is crucial for preclinical safety assessment and the development of safer drug candidates.
Cross-Species Metabolism of this compound
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathways and the predominant metabolites can vary significantly across species, impacting the drug's pharmacokinetic profile and potential for drug-drug interactions.
Metabolic Pathways
The primary metabolic pathways of this compound include O-demethylation, aromatic hydroxylation, and N-dealkylation. The major metabolites identified across species are:
-
Desmethylthis compound (DES-AST): Formed via O-demethylation, this is a pharmacologically active metabolite.
-
6-Hydroxythis compound (6OH-AST): A product of aromatic hydroxylation.
-
Northis compound (NOR-AST): Results from N-dealkylation.
The relative abundance of these metabolites differs between species, as detailed in the quantitative data section.
In humans, the metabolism of this compound is complex, involving multiple CYP isoforms. While CYP3A4 is involved in the formation of 6OH-AST and NOR-AST, the major pathway leading to the active metabolite DES-AST is suggested to be mediated by other enzymes, with CYP2D6 and CYP2J2 also playing a role.[1][2] The involvement of multiple enzymes makes this compound susceptible to drug-drug interactions with inhibitors of these CYPs.
dot
Caption: Metabolic pathways of this compound.
Data Presentation: Pharmacokinetics and Metabolite Profiles
The following tables summarize the pharmacokinetic parameters of this compound and the relative abundance of its major metabolites in different species.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Human | 10 | ~4.5 | 1-2 | ~20 | ~24 | [3] |
| Dog | 10 | 27.0 ± 30.5 | 1.33 ± 0.58 | 58.6 ± 63.8 | 1.8 ± 0.6 | [1][4] |
| Monkey | 10 | 22.6 ± 5.44 | 1.50 ± 0.55 | 67.8 ± 17.5 | 2.1 ± 0.4 | [1][4] |
| Rat | 10 | Data not available | Data not available | Data not available | Data not available |
Table 2: Relative Abundance of this compound Metabolites in Plasma/Microsomes
| Species | Desmethylthis compound (DES-AST) | 6-Hydroxythis compound (6OH-AST) | Northis compound (NOR-AST) | Reference |
| Human (Liver Microsomes) | 7.4 | 2.8 | 1 | [2] |
| Dog (Plasma) | Major metabolite | Minor | Minor | [1][4] |
| Rat (in vivo) | Active metabolite | Identified | Identified | [2] |
| Guinea Pig (in vivo) | Active metabolite | Identified | Identified | [2] |
Cross-Species Toxicity of this compound
The primary toxicity associated with this compound is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias like Torsades de Pointes. This effect is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Other toxicities have been investigated in various animal models.
Cardiotoxicity
This compound is a potent blocker of the hERG K+ channel. This inhibitory activity is a key factor in its cardiotoxic potential. Studies in dogs have demonstrated that this compound can prolong the action potential duration, a key indicator of potential arrhythmogenic effects.
dot
Caption: Experimental workflow for metabolism studies.
General and Other Toxicities
General toxicity studies in animals have indicated a relatively high safety margin for this compound at therapeutic doses.[5] Long-term carcinogenicity studies in mice and rats showed no evidence of tumorigenic or tumor-promoting effects.[6]
Some evidence from a study in cynomolgus monkeys suggests that high doses of this compound may lead to changes in serum biochemical markers related to liver function, such as increased AST and ALP, indicating a potential for hepatotoxicity at supratherapeutic concentrations. However, direct evidence of this compound-induced hepatotoxicity in other species is limited.
Data Presentation: Toxicity Endpoints
Table 3: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Species | Cell Type | IC50 (µM) | Reference |
| H295R | Human | Adrenocortical Carcinoma | ~7 | |
| Melanoma cells | Human | Melanoma | ~7 | |
| Keratinocytes | Human | Non-tumorigenic | >10 | |
| Canine Hemangiosarcoma (DEN, Fitz, SB) | Dog | Hemangiosarcoma | 276 - 370 µg/mL |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Antiallergic effects of major metabolites of this compound in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel HPLC-MS/MS method for the simultaneous determination of this compound and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology of this compound, a new type of H1-antihistaminic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity studies of this compound in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Astemizole: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Astemizole, a second-generation antihistamine. The information presented is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
This compound is a potent histamine H1 receptor antagonist that has demonstrated efficacy in both laboratory settings and clinical trials for allergic conditions. In vitro studies confirm its high affinity for the H1 receptor and its ability to inhibit histamine release from mast cells and basophils. These findings are largely corroborated by in vivo studies, including animal models and human clinical trials, which have shown its effectiveness in alleviating symptoms of allergic rhinitis and chronic urticaria. However, a critical aspect of this compound's profile is its off-target effect on the hERG potassium channel, identified in in vitro assays, which translates to a risk of cardiac arrhythmias in vivo and ultimately led to its withdrawal from many markets. This guide presents the quantitative data from these studies in a comparative format, details the experimental methodologies, and provides visual representations of the key pathways and workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay Type | Cell/Tissue Type | Result | Reference |
| Histamine H1 Receptor Affinity | Radioligand Binding Assay | Human H1 Receptor expressed in HEK293 cells | IC50 = 4 nM | [1] |
| Radioligand Binding Assay | Human H1 Receptor | pKi = 5.3 - 8.8 | ||
| Histamine Release Inhibition | Allergen-mediated histamine release | Human basophils from allergic rhinitis patients | Dose-dependent inhibition (33-156 µM) with maximal inhibition of ~91% | |
| hERG Potassium Channel Blockade | Patch Clamp Assay | HEK 293 cells stably expressing hERG | IC50 = 0.9 nM | [1] |
| Patch Clamp Assay | Xenopus oocyte transiently expressing hERG | IC50 = 0.0484 µM | [2] | |
| Radioligand Binding Assay | hERG-transfected HEK293 cells | IC50 = 0.023 µM |
Table 2: In Vivo Efficacy of this compound in Allergic Rhinitis
| Study Population | Treatment | Duration | Key Outcomes | Reference |
| 63 patients with seasonal allergic rhinitis | This compound 10 mg/day vs. Placebo | 8 weeks | Significantly better than placebo in alleviating nose (P < 0.05) and eye (P < 0.01) symptoms. 80% inhibition of histamine-induced skin weal response. | [3] |
| Meta-analysis of 36 clinical trials (4,513 patients on this compound) | This compound vs. other antihistamines | Varied | Statistically significant improvement in global rhinitis score (SMD -0.82), rhinorrhea (SMD -0.70), and pruritus (SMD -0.64) compared to other antihistamines. | [4][5] |
Table 3: In Vivo Efficacy of this compound in Chronic Urticaria
| Study Population | Treatment | Duration | Key Outcomes | Reference |
| 51 patients with chronic idiopathic urticaria | This compound vs. Placebo | 8 weeks | Significant improvement in symptoms and lesions in 75% of treated patients vs. 20% in the placebo group. | [6] |
| 46 patients with chronic idiopathic urticaria | This compound vs. Placebo | - | 14/22 this compound-treated patients showed good or excellent results vs. 2/22 placebo-treated patients (p < 0.0001). | [7] |
| 20 patients with chronic idiopathic urticaria | This compound (open-label) | 8 weeks | Significant decrease in signs and symptoms of urticaria. 5 patients reported complete clearing. | [8][9] |
Experimental Protocols
In Vitro Methodologies
1. Histamine H1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the histamine H1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine.
-
Procedure:
-
Membrane preparations from the transfected HEK293 cells are incubated with various concentrations of this compound.
-
A fixed concentration of [3H]-mepyramine is added to the incubation mixture.
-
The mixture is incubated to allow competitive binding between this compound and the radioligand to the H1 receptors.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound [3H]-mepyramine, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-mepyramine (IC50) is calculated.
-
2. Basophil Histamine Release Assay
-
Objective: To measure the ability of this compound to inhibit allergen-induced histamine release from basophils.
-
Sample: Heparinized whole blood from patients with a known allergy (e.g., allergic rhinitis).
-
Procedure:
-
Aliquots of whole blood are pre-incubated with varying concentrations of this compound or a vehicle control.
-
The blood samples are then challenged with a specific allergen to which the patient is sensitized.
-
A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.
-
The samples are incubated at 37°C to allow for basophil degranulation and histamine release.
-
The reaction is stopped by placing the samples on ice.
-
The cells are pelleted by centrifugation, and the supernatant is collected.
-
The concentration of histamine in the supernatant is quantified using an immunoassay (e.g., ELISA).
-
The percentage of histamine release inhibition by this compound is calculated relative to the control.
-
3. hERG Potassium Channel Patch Clamp Assay
-
Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
The whole-cell patch-clamp technique is used to record hERG channel currents.
-
A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage steps are applied to the cell to elicit hERG currents.
-
A baseline recording of the hERG current is obtained.
-
The cells are then perfused with solutions containing increasing concentrations of this compound.
-
The hERG current is recorded at each concentration to determine the extent of channel blockade.
-
The IC50 value for hERG channel inhibition is determined from the concentration-response curve.
-
In Vivo Methodologies
1. Clinical Trial in Allergic Rhinitis
-
Objective: To evaluate the efficacy and safety of this compound in patients with seasonal allergic rhinitis.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with a history of seasonal allergic rhinitis and a positive skin prick test to relevant allergens.
-
Procedure:
-
Following a washout period for any existing allergy medications, patients are randomly assigned to receive either this compound (e.g., 10 mg daily) or a matching placebo.
-
Patients record the severity of their nasal and ocular symptoms (e.g., sneezing, runny nose, itchy eyes) daily in a diary using a predefined scoring system (e.g., a 4-point scale from 0=none to 3=severe).
-
Clinical assessments, including physician-rated symptom scores and safety evaluations, are conducted at regular intervals throughout the study period (e.g., weekly or bi-weekly).
-
In some studies, objective measures such as histamine-induced skin wheal response are performed at baseline and at the end of the treatment period to assess the level of antihistaminic activity.
-
The primary efficacy endpoint is the change in total symptom scores from baseline compared between the this compound and placebo groups.
-
2. Clinical Trial in Chronic Urticaria
-
Objective: To assess the efficacy of this compound in reducing the symptoms of chronic idiopathic urticaria.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with a diagnosis of chronic urticaria (presence of wheals for at least 6 weeks).
-
Procedure:
-
After a baseline evaluation period, patients are randomized to receive either this compound or a placebo.
-
Patients maintain a daily diary to record the number, size, and duration of wheals, as well as the severity of pruritus (itching).
-
The investigator assesses the overall clinical response at scheduled follow-up visits.
-
The primary outcome measures typically include the change in the number of wheals and the pruritus score from baseline.
-
The proportion of patients with a significant improvement or complete remission of symptoms is compared between the treatment groups.
-
Mandatory Visualization
Caption: Logical workflow comparing in vitro and in vivo evaluation of this compound's efficacy and safety.
Caption: Signaling pathway of allergic response and the mechanism of action of this compound.
References
- 1. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trials Register [clinicaltrialsregister.eu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
Head-to-head comparison of Astemizole and chloroquine for antimalarial activity
A comprehensive guide for researchers and drug development professionals comparing the antimalarial activities of the repurposed antihistamine, astemizole, and the conventional antimalarial, chloroquine. This report synthesizes in vitro and in vivo data, details experimental methodologies, and provides visual workflows of key processes.
Executive Summary
The escalating challenge of drug-resistant malaria necessitates the exploration of novel therapeutic agents. This compound, a second-generation antihistamine, has emerged as a promising candidate, demonstrating activity against Plasmodium falciparum, including strains resistant to conventional drugs like chloroquine. This guide provides a direct comparison of the antimalarial performance of this compound and chloroquine, focusing on their mechanisms of action, in vitro potency, and in vivo efficacy. Both drugs are shown to disrupt the parasite's crucial heme detoxification pathway. While chloroquine remains highly potent against sensitive parasite strains, this compound's significant activity against resistant strains underscores its potential in the modern antimalarial arsenal.
Mechanism of Action: A Shared Target in Heme Detoxification
The primary antimalarial activity of both this compound and chloroquine is attributed to their ability to interfere with the detoxification of heme within the parasite's digestive vacuole. During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline form called hemozoin.
Chloroquine: This well-established antimalarial drug is a weak base that accumulates to high concentrations in the acidic environment of the parasite's food vacuole.[1][2] Once trapped, it is believed to bind to heme and cap the growing hemozoin crystal, preventing further polymerization.[3][4] The resulting buildup of toxic heme leads to oxidative damage and lysis of the parasite.[4]
This compound: Identified through a high-throughput screen of existing drugs, this compound also concentrates in the parasite's food vacuole and inhibits heme crystallization.[5][6] This shared mechanism with chloroquine is a key aspect of its antimalarial action. While this is the primary recognized mechanism, the possibility of other contributing modes of action has not been dismissed.[5]
References
- 1. Experimental conditions for testing the inhibitory activity of chloroquine on the formation of beta-hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. Chloroquine-astemizole hybrids with potent in vitro and in vivo antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Astemizole as a Pharmacological Tool: A Comparative Guide for Ion Channel Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of astemizole as a pharmacological tool for specific ion channels. It offers an objective comparison with alternative tools, supported by experimental data, to inform research and development decisions.
This compound, a second-generation antihistamine withdrawn from the market due to cardiotoxicity, has garnered significant interest as a pharmacological tool for studying various ion channels. Its potent inhibitory effects on specific potassium channels, particularly those of the ether-à-go-go (EAG) family, make it a valuable, albeit complex, molecular probe. This guide delves into the specificity and efficacy of this compound, presenting a comparative analysis with other pharmacological agents, detailed experimental protocols for its validation, and a visual representation of the signaling pathways it modulates.
Data Presentation: Comparative Analysis of this compound and Alternatives
This compound's utility as a pharmacological tool is defined by its potency and selectivity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-target ion channels, alongside a comparison with more selective pharmacological alternatives.
Table 1: Potency of this compound on Primary and Key Off-Target Ion Channels
| Target | This compound IC50 | Cell Line | Comments | Reference |
| Primary Target | ||||
| Histamine H1 Receptor | 4.7 nM | N/A | Primary antihistaminic target. | |
| Key Off-Target Ion Channels | ||||
| hERG (Kv11.1) | 0.9 - 1.3 nM | HEK293 | High-affinity binding is responsible for cardiotoxicity (Long QT Syndrome). | |
| 59 nM | N/A (Rb+ efflux assay) | Assay-dependent variation in IC50. | ||
| Eag1 (Kv10.1) | 135 - 200 nM | SaOS-2 / HEK293 | Potent inhibitor, making it a useful tool for studying Eag1 function. | |
| Erg (KCNH family) | Potent inhibitor | N/A | General inhibitor of the Erg family, with high affinity for hERG. | [1] |
Table 2: Comparison of this compound with Alternative Pharmacological Tools
| Target Channel | Pharmacological Tool | IC50 | Selectivity Profile | Reference |
| hERG (Kv11.1) | This compound | 0.9 - 59 nM | Non-selective: Potently inhibits Histamine H1, Eag1, and other Erg channels. | |
| E-4031 | 5 - 20 nM | Highly selective for hERG channels. | ||
| BeKm-1 | ~1 µM | Specific peptide inhibitor of ERG channels. | [2] | |
| Eag1 (Kv10.1) | This compound | 135 - 200 nM | Non-selective: Potently inhibits hERG and Histamine H1 receptors. | |
| Imipramine | Micromolar range | Non-selective, also blocks sodium and calcium channels. | ||
| Diarylamine derivatives (e.g., 17a, 18b) | 214 - 568 nM | More potent than this compound on Eag1, but still show significant hERG inhibition. | ||
| Erg (KCNH family) | This compound | Nanomolar to micromolar range | Broad-spectrum Erg inhibitor. | [1] |
| Selective inhibitors for Erg2/3 are not well-established. | N/A | Research is ongoing to develop selective pharmacological tools for other Erg family members. |
Experimental Protocols: Validating this compound's Effect on hERG Channels
The following is a detailed methodology for a whole-cell patch-clamp experiment to validate the inhibitory effect of this compound on hERG (Kv11.1) potassium channels, a critical assay for assessing potential cardiotoxicity.
Objective: To determine the IC50 of this compound for the hERG potassium channel stably expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably transfected with the hERG (KCNH2) gene.
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, geneticin (G418).
-
External (extracellular) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (intracellular) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig including an amplifier, digitizer, microscope, and micromanipulators.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation:
-
Culture hERG-HEK293 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection.
-
On the day of the experiment, gently detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution and allow them to recover for at least 30 minutes before recording.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer the cell suspension to the recording chamber on the microscope stage and allow cells to settle.
-
Fill a micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current. Repeat this protocol at regular intervals (e.g., every 15 seconds).
-
Record the currents using appropriate data acquisition software.
-
-
This compound Application:
-
Prepare a series of dilutions of this compound in the external solution from the stock solution.
-
After obtaining a stable baseline recording of the hERG current, perfuse the recording chamber with the external solution containing the lowest concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 2-5 minutes) and record the inhibited current.
-
Wash out the drug with the control external solution to check for reversibility.
-
Repeat the application and washout steps for increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after the application of each this compound concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its validation.
Caption: this compound inhibits mTOR signaling by blocking NPC1-mediated cholesterol trafficking.
Caption: this compound induces apoptosis and autophagy through ROS-mediated ER stress.
Caption: Experimental workflow for validating this compound's effect on hERG channels.
References
Comparative transcriptomics of cells treated with Astemizole versus other H1 antagonists
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of astemizole versus other prominent H1 antagonists, including terfenadine and loratadine. The information presented herein is compiled from publicly available research data to assist in understanding the molecular mechanisms and differential gene expression profiles induced by these compounds. This document is intended for an audience with a background in molecular biology, pharmacology, and drug development.
Introduction
Histamine H1 receptor antagonists are a class of drugs commonly used to treat allergic conditions. However, beyond their primary antihistaminergic activity, these drugs can elicit a range of cellular effects, some of which are independent of H1 receptor blockade. Transcriptomic analysis provides a powerful tool to investigate these off-target effects and understand the broader impact of these drugs on cellular function. This guide focuses on comparing the transcriptomic signature of this compound, a second-generation H1 antagonist that was withdrawn from the market due to concerns about cardiotoxicity, with other H1 antagonists to shed light on its unique molecular actions.
Comparative Transcriptomic Data
Direct comparative transcriptomic studies between this compound and other H1 antagonists under identical experimental conditions are limited. The following tables summarize available data on differentially expressed genes and affected pathways from separate studies. It is important to consider the different experimental contexts (e.g., cell types, treatment conditions) when interpreting these data.
Table 1: Overview of Transcriptomic Studies
| Drug | Experimental System | Key Findings | Reference |
| This compound | Rat heart and Peripheral Blood Mononuclear Cells (PBMCs) | Deregulation of genes involved in energy metabolism, calcium ion homeostasis, oxidative stress, and developmental processes. | [1] |
| Terfenadine | Human colorectal cancer cells (HCT116) | Downregulation of STAT3 signaling and its target genes (e.g., cyclins, survivin), leading to apoptosis. | [2][3] |
| Loratadine | Murine macrophage cell line (RAW264.7) | Suppression of pro-inflammatory genes (e.g., MMP1, MMP3, MMP9) through inhibition of the AP-1 signaling pathway. | [4][5][6][7] |
Table 2: Comparison of a Number of Differentially Expressed Genes in H9c2 Rat Cardiomyocytes
| Treatment | Number of Differentially Expressed Genes |
| This compound | 1,256 |
| Loratadine | 845 |
| Terfenadine | 1,304 |
Note: This data is from a study focused on cardiotoxicity and reflects the number of genes with altered expression in a specific rat cardiomyocyte cell line.[8]
Table 3: Selected Differentially Expressed Genes and Their Functions
| Drug | Gene(s) | Function | Biological Context | Reference |
| This compound | Genes related to oxidative stress response | Cellular defense against reactive oxygen species | Cardiotoxicity in rats | [1] |
| Genes involved in calcium ion homeostasis | Regulation of intracellular calcium levels | Cardiotoxicity in rats | [1] | |
| Terfenadine | STAT3, Cyclins, Survivin | Signal transduction, cell cycle progression, apoptosis inhibition | Apoptosis in human colorectal cancer cells | [2][3] |
| Mcl-1, Bak | Regulation of apoptosis | Apoptosis in human prostate cancer cells | [9] | |
| Loratadine | MMP1, MMP3, MMP9 | Extracellular matrix remodeling, inflammation | Anti-inflammatory response in murine macrophages | [4][5][6][7] |
| NF-κB pathway genes | Regulation of inflammation and immune responses | Anti-inflammatory response in murine macrophages | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols from the cited studies.
Gene Expression Profiling of this compound-Treated Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: Oral gavage with this compound (20 or 60 mg/kg).
-
Sample Collection: Cardiac tissue and peripheral blood mononuclear cells (PBMCs) were collected 4 hours after treatment.
-
Transcriptomic Analysis: Total RNA was extracted, and gene expression profiles were obtained using Affymetrix GeneChip Rat Genome 230 2.0 Arrays.
-
Data Analysis: Microarray data was analyzed to identify differentially expressed genes between this compound-treated and control groups.
Transcriptomic Analysis of Terfenadine-Treated Cancer Cells[2][3]
-
Cell Line: Human colorectal cancer cell line HCT116.
-
Treatment: Cells were treated with varying concentrations of terfenadine for 24 hours.
-
Analysis: The effects on cell viability, apoptosis, and protein expression were determined. For gene expression, western blot analysis was used to measure the levels of key proteins in the STAT3 signaling pathway.
Gene Expression Analysis of Loratadine-Treated Macrophages[4][5][6][7]
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Treatment: Cells were pre-treated with loratadine (20-40 µM) for 30 minutes followed by stimulation with lipopolysaccharide (LPS) for 6 hours.
-
Analysis: mRNA expression levels of pro-inflammatory genes were measured by reverse-transcription polymerase chain reaction (RT-PCR). The activation of the AP-1 pathway was assessed using a luciferase reporter assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by these H1 antagonists and a general experimental workflow for comparative transcriptomic analysis.
References
- 1. Simultaneous gene expression signature of heart and peripheral blood mononuclear cells in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway [ouci.dntb.gov.ua]
- 5. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Safety Profiles of Astemizole and Newer Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the older, second-generation antihistamine Astemizole and newer second- and third-generation antihistamines. The following analysis is supported by experimental data to assist researchers and drug development professionals in understanding the evolution of antihistamine safety.
Executive Summary
This compound, a once-widely used antihistamine, was withdrawn from the market due to significant cardiotoxicity, primarily the risk of life-threatening arrhythmias. This adverse effect is directly linked to its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Newer generation antihistamines, including Loratadine, Cetirizine, Fexofenadine, Desloratadine, and Levocetirizine, have been specifically designed and selected to minimize or eliminate this dangerous off-target effect, resulting in significantly improved safety profiles. This review will delve into the quantitative data supporting these safety differences, outline the experimental methodologies used to assess cardiotoxicity, and visualize the underlying molecular mechanisms.
Data Presentation
The following tables summarize the key quantitative data comparing the safety and pharmacokinetic profiles of this compound with several newer antihistamines.
Table 1: Comparative Cardiotoxicity Profile
| Antihistamine | hERG Channel Inhibition (IC50) | Risk of QT Prolongation |
| This compound | ~0.9 - 480 nM[1] | High |
| Loratadine | ~5.15 - 100 µM[1][2] | Low |
| Desloratadine | ~1.95 µM[2] | Low |
| Cetirizine | > 30 µM[3] | Very Low/Negligible |
| Levocetirizine | Not specified, but considered very low risk | Very Low/Negligible |
| Fexofenadine | ~65 µM[4] | Very Low/Negligible[4] |
Table 2: Comparative Pharmacokinetic Profiles
| Antihistamine | Metabolism | Elimination Half-life | Key Drug Interactions |
| This compound | Extensively metabolized by CYP3A4 | ~24 hours (parent drug); 9-13 days (active metabolite) | CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) |
| Loratadine | Extensively metabolized by CYP3A4 and CYP2D6 to active metabolite (Desloratadine) | ~8.4 hours (Loratadine); ~28 hours (Desloratadine) | Potential for interactions with CYP inhibitors, though clinically significant effects on QT are rare. |
| Desloratadine | Extensively metabolized | ~27 hours | Minimal interactions with CYP inhibitors.[3] |
| Cetirizine | Minimally metabolized | ~8.3 hours | Low potential for drug interactions. |
| Levocetirizine | Minimally metabolized[4] | ~7.9 hours | Low potential for drug interactions. |
| Fexofenadine | Minimally metabolized (approx. 5%)[4] | ~14.4 hours | P-glycoprotein inhibitors (e.g., grapefruit juice) can increase plasma concentrations.[5] |
Table 3: Comparative Incidence of Common Adverse Effects (from Clinical Trials)
| Adverse Effect | This compound | Loratadine | Cetirizine | Fexofenadine | Desloratadine | Levocetirizine | Placebo |
| Somnolence/Drowsiness | ~3% | ~3-8%[6][7] | ~2-14%[3][8] | ~1.3-4%[9] | ~2-4%[10] | ~0.7-6%[11][12] | ~1-2%[10][12] |
| Headache | Not specified | ~6%[13] | ~11-14%[8] | ~7.5-8.9%[9] | ~5-9%[10] | ~34.7% (similar to placebo)[11] | ~5-34.7%[10][11] |
| Dry Mouth | Not specified | ~3-4%[6] | ~2-5%[8] | ~2.2% | ~3% | ~2.6%[14] | Not specified |
| Fatigue | Not specified | ~2.7%[13] | ~2.5-6%[14] | ~4%[9] | ~2-4%[10] | ~1.8-2.5%[12][14] | ~0%[12] |
Experimental Protocols
The primary experimental method for assessing the cardiotoxicity of antihistamines is the whole-cell patch-clamp assay on cells expressing the hERG potassium channel.
Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
Objective: To measure the inhibitory effect of a compound on the ionic current flowing through hERG potassium channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the KCNH2 gene, which encodes the hERG potassium channel. These cells are cultured under standard conditions until they reach a suitable confluency for electrophysiological recording.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension and plated onto a recording chamber.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Further suction is applied to rupture the cell membrane within the pipette tip, establishing the "whole-cell" configuration. This allows for the control of the cell's membrane potential and the measurement of the total ionic current flowing through the cell membrane.
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 mV) to activate the hERG channels.
-
A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large "tail current" as the channels deactivate. The peak of this tail current is measured as the primary indicator of hERG channel activity.
-
-
Compound Application: The test compound (e.g., antihistamine) is perfused into the recording chamber at various concentrations. The effect of the compound on the hERG tail current is measured at each concentration.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. These data are then fitted to a concentration-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Mandatory Visualization
Conclusion
The comparative safety data unequivocally demonstrate the significant cardiotoxic risk associated with this compound due to its potent blockade of the hERG potassium channel. In stark contrast, newer second- and third-generation antihistamines have been developed with a clear understanding of this mechanism and exhibit a substantially lower affinity for the hERG channel. This has translated into a markedly improved safety profile, with a negligible risk of QT prolongation and associated arrhythmias at therapeutic doses. For researchers and drug development professionals, the history of this compound serves as a critical case study in the importance of early and thorough off-target liability screening, particularly for ion channels like hERG. The continued development of safer antihistamines highlights the success of rational drug design in mitigating adverse effects and improving patient outcomes.
References
- 1. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug interaction at hERG channel: In vitro assessment of the electrophysiological consequences of drug combinations and comparison against theoretical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of the efficacy and safety of loratadine in perennial allergic rhinitis [pubmed.ncbi.nlm.nih.gov]
- 7. Side effects of loratadine - NHS [nhs.uk]
- 8. drugs.com [drugs.com]
- 9. Twenty-five years: The fexofenadine clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 24-hour efficacy of once-daily desloratadine therapy in patients with seasonal allergic rhinitis [ISRCTN32042139] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Once daily levocetirizine for the treatment of allergic rhinitis and chronic idiopathic urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of levocetirizine in improving symptoms and health-related quality of life in US adults with seasonal allergic rhinitis: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating the specificity of Astemizole's biological effects in knockout models
On-Target Efficacy: Histamine H1 Receptor Antagonism
Astemizole is a potent antagonist of the histamine H1 receptor, the primary mechanism behind its anti-allergic effects. This action competitively blocks the binding of histamine to its receptor, thereby mitigating symptoms such as sneezing, itching, and rhinorrhea. The specificity of second-generation antihistamines for the H1 receptor is a key feature that distinguishes them from first-generation drugs, which often exhibit significant anticholinergic and sedative side effects due to their interaction with other receptors.
While a direct study of this compound in H1 receptor knockout mice is not available, the phenotype of these mice aligns with the expected effects of H1 receptor blockade. Histamine H1 receptor knockout mice exhibit alterations in pain perception, spatial memory, and wakefulness, highlighting the diverse roles of this receptor beyond allergic responses.
Off-Target Activities: A Double-Edged Sword
This compound's clinical use has been largely discontinued due to significant safety concerns, primarily cardiotoxicity, arising from its off-target activities. The two most prominent off-targets are the hERG (human ether-a-go-go-related gene) potassium channel and the EAG1 (ether-à-go-go-1) potassium channel.
hERG Channel Blockade and Cardiotoxicity
Blockade of the hERG potassium channel by this compound and its primary metabolite, desmethylthis compound, disrupts cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias like Torsades de Pointes.[1] This serious adverse effect led to the withdrawal of this compound from many markets.[2]
EAG1 Channel Inhibition and Anti-Cancer Potential
Interestingly, this compound's inhibition of the EAG1 potassium channel has opened avenues for its potential repurposing as an anti-cancer agent. EAG1 channels are overexpressed in various cancer cells and are implicated in tumor progression.[3] By blocking these channels, this compound can inhibit cancer cell proliferation.[4]
Comparative Analysis with Alternatives
The development of newer antihistamines has focused on improving specificity and minimizing off-target effects, particularly hERG channel blockade.
Histamine H1 Receptor Antagonists
Cetirizine and loratadine are second-generation antihistamines with a much-improved safety profile compared to this compound. They exhibit significantly lower affinity for the hERG channel, reducing the risk of cardiotoxicity.[5][6]
hERG Channel Blockers
While this compound is a potent hERG blocker, its clinical use for this purpose is precluded by its primary antihistaminic activity and pro-arrhythmic risk. More specific hERG channel blockers are used in research to study cardiac electrophysiology.
EAG1 Channel Inhibitors
The anti-cancer potential of this compound has spurred the development of more specific EAG1 inhibitors. Imipramine, a tricyclic antidepressant, also blocks EAG1 channels, though with lower affinity than this compound.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its alternatives, providing a basis for comparing their potency and selectivity.
| Drug | Target | IC50 | Reference |
| This compound | Histamine H1 Receptor | Potent antagonist (specific IC50 not cited) | [6] |
| hERG Channel | 0.9 nM | [1] | |
| EAG1 Channel | ~200 nM | [7] | |
| Breast Cancer Cell Proliferation | 1.72 µM | [4] | |
| Cetirizine | hERG Channel | > 30 µM | [5] |
| Loratadine | hERG Channel | ~100 µM | [5] |
| Terfenadine | hERG Channel | 330 nM | [5] |
| Desmethylthis compound | hERG Channel | 1.0 nM | [1] |
| Northis compound | hERG Channel | 27.7 nM | [1] |
| Imipramine | EAG1 Channel | ~2 µM | [7] |
| Mizolastine | hERG Channel (Xenopus oocytes) | 3.4 µM | [8] |
| hERG Channel (HEK 293 cells) | 350 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
hERG Channel Inhibition Assay (Patch Clamp)
-
Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the hERG channel.
-
Method: Whole-cell patch-clamp technique.
-
Procedure: Cells are voltage-clamped, and hERG currents are recorded before and after the application of the test compound at various concentrations. The concentration-dependent block of the hERG current is used to determine the IC50 value.[1]
EAG1 Channel Inhibition Assay
-
Method: Two-electrode voltage clamp or patch clamp.
-
Procedure: Similar to the hERG assay, currents from EAG1 channels (expressed in a suitable system like Xenopus oocytes or mammalian cells) are measured before and after drug application to determine the inhibitory potency.[7]
Cancer Cell Proliferation Assay
-
Cell Lines: Various cancer cell lines (e.g., breast cancer cell lines).
-
Method: MTT assay or similar colorimetric assays that measure cell viability.
-
Procedure: Cells are seeded in multi-well plates and treated with different concentrations of the test compound for a specified period (e.g., 72 hours). The cell viability is then assessed to determine the IC50 for cell proliferation inhibition.[4]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows.
Caption: this compound's primary and off-target signaling pathways.
Caption: Experimental workflow for determining hERG channel inhibition.
Conclusion
Validating the specificity of a drug's biological effects is paramount in drug development. While direct evidence from knockout models for this compound is lacking, a comprehensive analysis of its pharmacological profile, combined with data from knockout studies of its targets, provides strong inferential evidence for its mechanisms of action. This compound serves as a classic example of a drug with potent on-target efficacy but significant off-target liabilities. The comparison with newer, more specific alternatives underscores the importance of rigorous target validation and selectivity profiling in modern drug discovery to ensure both efficacy and safety. Researchers investigating the biological roles of the histamine H1 receptor, hERG, or EAG1 channels can use this compound as a pharmacological tool, but must remain cognizant of its multi-target profile when interpreting their results.
References
- 1. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, AN INHIBITOR OF ETHER-À-GO-GO-1 POTASSIUM CHANNEL, INCREASES THE ACTIVITY OF THE TYROSINE KINASE INHIBITOR GEFITINIB IN BREAST CANCER CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsedating histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of block of hEag1 K+ channels by imipramine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HERG1 K(+) channels by the novel second-generation antihistamine mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Astemizole: A Procedural Guide for Laboratory Professionals
Astemizole, a second-generation antihistamine withdrawn from the U.S. market in 1999 due to cardiac side effects, requires careful handling and disposal due to its chemical properties and potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a research or drug development setting, ensuring compliance with general pharmaceutical waste regulations.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant, causing skin, eye, and respiratory irritation. When heated to decomposition, it can emit toxic fumes of hydrogen fluoride and nitrogen oxides. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of solid this compound that may generate dust should be conducted in a well-ventilated area or a chemical fume hood.
This compound Waste Classification
Proper disposal of this compound depends on its classification as either hazardous or non-hazardous pharmaceutical waste. While specific regulations may vary by state and locality, the U.S. Environmental Protection Agency (EPA) regulates certain pharmaceutical wastes as hazardous under the Resource Conservation and Recovery Act (RCRA). Given that this compound can emit toxic fumes upon decomposition, it is prudent to handle it as a potentially hazardous waste, especially in bulk quantities typical of a laboratory setting.
Step-by-Step Disposal Procedures
The primary goal of pharmaceutical disposal is to prevent environmental contamination and human exposure. The following step-by-step procedures outline the recommended disposal pathways for this compound in a laboratory environment.
Step 1: Segregation of this compound Waste
Proper segregation is the first critical step. This compound waste should be collected in a designated, properly labeled, and sealed container. This includes:
-
Expired or unused pure this compound.
-
Contaminated materials such as weighing papers, gloves, and vials.
-
Solutions containing this compound.
Step 2: Determine the Appropriate Disposal Stream
The choice of disposal stream depends on the waste classification and local regulations.
-
For Professional Laboratories and Research Facilities:
-
Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional protocols and local regulations.
-
Dispose of as Hazardous Pharmaceutical Waste: In the absence of specific guidance, treat this compound waste as hazardous. This waste should be collected in a designated hazardous waste container, typically a black container for pharmaceuticals.
-
Arrange for Professional Waste Disposal: The hazardous waste must be collected and disposed of by a licensed hazardous waste management company. These companies typically use incineration for the final treatment of pharmaceutical waste.
-
-
For Small Quantities (e.g., residual amounts in empty containers):
-
Decontamination of Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposal of Decontaminated Containers: Once decontaminated, the container can often be disposed of as non-hazardous laboratory waste or recycled, depending on institutional policies.
-
Never flush this compound down the drain or dispose of it in the regular trash. The EPA has implemented a nationwide ban on the sewering of hazardous pharmaceutical waste.
Summary of Disposal Options
The following table summarizes the primary disposal options for this compound in a professional setting.
| Disposal Method | Description | Best For | Key Considerations |
| Hazardous Waste Incineration | Thermal destruction of the chemical by a licensed waste management facility. | Bulk quantities of this compound, contaminated labware, and aqueous waste streams. | This is the EPA-recommended method for hazardous pharmaceutical waste. Ensures complete destruction of the active pharmaceutical ingredient. |
| Institutional EHS Program | Following the specific protocols established by your organization's Environmental Health and Safety department. | All this compound waste generated within the institution. | Ensures compliance with federal, state, and local regulations. This should always be the first point of reference. |
| Drug Take-Back Programs | Returning unused pharmaceuticals to an authorized collection site. | This is more applicable to household disposal and generally not used for laboratory chemical waste. | Check with your EHS department to see if any similar programs exist for research chemicals. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the search results. The disposal procedures provided are based on general best practices for pharmaceutical and chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Astemizole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Astemizole, a histamine H1-receptor antagonist. Adherence to these procedural steps is critical for laboratory safety.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Must be worn when handling this compound in solid or solution form. It is recommended to wear two pairs of gloves.[1][2] Change gloves immediately if contaminated, punctured, or torn. |
| Laboratory coat | A lab coat should be worn to protect street clothing and skin from contamination. | |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Recommended when handling the powdered form of this compound to prevent inhalation of dust particles.[1] |
Safe Handling and Storage of this compound
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure or release into the environment.
| Procedure | Guideline |
| Handling | Avoid breathing dust.[3][4] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area.[5] For long-term storage of the powder, a temperature of -20°C is recommended.[5][6] |
| Incompatibilities | Avoid strong oxidizing agents.[3] |
This compound Spill and Disposal Plan
In the event of a spill or for the disposal of waste, the following procedures should be followed to ensure safety and environmental protection.
| Procedure | Steps |
| Spill Cleanup | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. 3. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. 4. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 5. Clean the spill area with a suitable detergent and water. |
| Disposal | Dispose of this compound waste and contaminated materials through an approved waste disposal plant.[5] Do not dispose of with household garbage or allow it to reach the sewage system.[3] For unused or expired medicine, drug take-back programs are the preferred method of disposal.[7][8] If a take-back program is not available, the material can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a plastic bag, and placed in the household trash.[8][9] |
This compound Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to an this compound spill in the laboratory.
References
- 1. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. This compound|68844-77-9|MSDS [dcchemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. fda.gov [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
